cis-Cyclopentane-1,3-diol
Description
Structure
3D Structure
Properties
IUPAC Name |
(1R,3S)-cyclopentane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c6-4-1-2-5(7)3-4/h4-7H,1-3H2/t4-,5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUUPJBRGQCEZSI-SYDPRGILSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@@H]1O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10878757 | |
| Record name | 1,3-CYCLOPENTANEDIOL, CIS- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10878757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16326-97-9 | |
| Record name | 1,3-CYCLOPENTANEDIOL, CIS- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10878757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Stereoisomers of 1,3-Cyclopentanediol
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Cyclopentanediol (B3029237), a five-membered cyclic diol, is a versatile building block in organic synthesis, particularly in the preparation of pharmaceutical compounds and other biologically active molecules. Its stereochemistry plays a crucial role in determining the properties and activity of its derivatives. This technical guide provides a comprehensive overview of the stereoisomers of 1,3-cyclopentanediol, including their structural characteristics, physical and spectroscopic properties, and detailed experimental protocols for their synthesis and separation.
Introduction to the Stereoisomers of 1,3-Cyclopentanediol
1,3-Cyclopentanediol (C₅H₁₀O₂) possesses two stereocenters at carbons 1 and 3. This gives rise to three distinct stereoisomers: a meso compound with a cis configuration and a pair of enantiomers with a trans configuration.
-
cis-1,3-Cyclopentanediol ((1R,3S)-cyclopentane-1,3-diol): This isomer is a meso compound, meaning it is achiral despite having two stereocenters due to an internal plane of symmetry.
-
trans-1,3-Cyclopentanediol: This configuration exists as a pair of enantiomers:
-
(1R,3R)-cyclopentane-1,3-diol
-
(1S,3S)-cyclopentane-1,3-diol
-
These stereoisomers exhibit different physical properties and reactivities, making their separation and individual synthesis critical for stereospecific applications.
Diagram of Stereoisomer Relationships
Caption: Relationship between the stereoisomers of 1,3-cyclopentanediol.
Physical and Spectroscopic Properties
The physical and spectroscopic properties of the 1,3-cyclopentanediol stereoisomers are crucial for their identification and characterization. While experimental data for the individual trans-enantiomers are limited, computed data and data for the cis-isomer and the mixture are available.
Table 1: Physical Properties of 1,3-Cyclopentanediol Stereoisomers
| Property | cis-1,3-Cyclopentanediol | trans-1,3-Cyclopentanediol (Enantiomers) | Mixture of cis and trans |
| Molecular Formula | C₅H₁₀O₂ | C₅H₁₀O₂ | C₅H₁₀O₂ |
| Molecular Weight ( g/mol ) | 102.13[1] | 102.13[2] | 102.13[3] |
| Melting Point (°C) | ~40 (lit.)[4] | No experimental data available | 40 (lit.)[4][5] |
| Boiling Point (°C) | No experimental data available | No experimental data available | 80-85 @ 0.1 mmHg (lit.)[4][5] / 91 @ 0.8 mmHg[6] |
| Density (g/mL) | No experimental data available | No experimental data available | 1.094 @ 25 °C (lit.)[4][5] |
| Refractive Index (n20/D) | No experimental data available | No experimental data available | 1.484 (lit.)[4][5] |
Table 2: Computed Properties of 1,3-Cyclopentanediol Stereoisomers (from PubChem)
| Property | cis-(1R,3S)[1][7] | trans-(1R,3R)[2] | trans-(1S,3S)[8] |
| XLogP3-AA | -0.2 | -0.2 | -0.2 |
| Hydrogen Bond Donor Count | 2 | 2 | 2 |
| Hydrogen Bond Acceptor Count | 2 | 2 | 2 |
| Rotatable Bond Count | 0 | 0 | 0 |
| Exact Mass (Da) | 102.068079557 | 102.068079557 | 102.068079557 |
| Topological Polar Surface Area (Ų) | 40.5 | 40.5 | 40.5 |
| Complexity | 55.1 | 55.1 | 55.1 |
Spectroscopic Data
Spectroscopic data is essential for the structural elucidation and differentiation of the stereoisomers.
cis-1,3-Cyclopentanediol:
trans-1,3-Cyclopentanediol (Enantiomers):
-
¹³C NMR: Data available on PubChem.[8]
-
Mass Spectrum: Limited specific data available for individual enantiomers. The fragmentation pattern is expected to be similar to the cis-isomer.
Mixture of cis and trans Isomers:
-
¹H NMR and ¹³C NMR: Spectra are available on PubChem and other databases, showing a combination of peaks for both isomers.[11]
-
IR Spectra: ATR-IR and vapor phase IR spectra are available on PubChem.[11]
Experimental Protocols
Synthesis of 1,3-Cyclopentanediol
A scalable and cost-effective method for the synthesis of 1,3-cyclopentanediol involves the hydrogenation of 1,3-cyclopentanedione (B128120).[12] An alternative green synthesis route starts from furfuryl alcohol, a biomass-derived compound.[13]
Protocol: Synthesis of 1,3-Cyclopentanediol via Hydrogenation of 1,3-Cyclopentanedione
This protocol is a general guideline and may require optimization.
Materials:
-
1,3-Cyclopentanedione
-
Raney Nickel (or other suitable hydrogenation catalyst)
-
Ethanol (or other suitable solvent)
-
Hydrogen gas
-
High-pressure reactor (autoclave)
Procedure:
-
In a high-pressure reactor, dissolve 1,3-cyclopentanedione in ethanol.
-
Carefully add a catalytic amount of Raney Nickel to the solution under an inert atmosphere.
-
Seal the reactor and purge with hydrogen gas several times.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 atm).
-
Heat the mixture to the desired temperature (e.g., 80-120 °C) with stirring.
-
Monitor the reaction progress by measuring hydrogen uptake or by analytical techniques (TLC, GC).
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
Remove the solvent under reduced pressure to obtain the crude 1,3-cyclopentanediol as a mixture of cis and trans isomers.
Diagram of Synthesis Workflow
Caption: Workflow for the synthesis of 1,3-cyclopentanediol.
Separation of Stereoisomers
3.2.1. Separation of cis and trans Isomers by Fractional Distillation
The cis and trans isomers of 1,3-cyclopentanediol have different boiling points, which allows for their separation by fractional distillation under vacuum.[13][14]
Protocol: Fractional Distillation of cis and trans-1,3-Cyclopentanediol
Apparatus:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flasks
-
Vacuum source and gauge
-
Heating mantle
Procedure:
-
Charge the round-bottom flask with the mixture of cis and trans-1,3-cyclopentanediol.
-
Assemble the fractional distillation apparatus and connect it to a vacuum source.
-
Gradually reduce the pressure to the desired level (e.g., 0.1-1.0 mmHg).
-
Begin heating the distillation flask gently.
-
Observe the vapor rising through the fractionating column. The temperature at the distillation head should stabilize as the first fraction begins to distill.
-
Collect the fractions in separate receiving flasks based on the boiling point. The lower-boiling isomer will distill first.
-
Analyze the collected fractions by GC or NMR to determine the cis/trans ratio.
Diagram of Separation Workflow
Caption: Workflow for the separation of 1,3-cyclopentanediol stereoisomers.
3.2.2. Chiral Resolution of trans-1,3-Cyclopentanediol
The enantiomers of trans-1,3-cyclopentanediol can be separated by chiral resolution. One common method involves the formation of diastereomeric salts with a chiral resolving agent, followed by separation through fractional crystallization.[15]
Protocol: Chiral Resolution by Diastereomeric Salt Formation (General Procedure)
This is a generalized protocol that requires optimization for the specific resolving agent and solvent system.
Materials:
-
Racemic trans-1,3-cyclopentanediol
-
Chiral resolving agent (e.g., a chiral acid or base)
-
Suitable solvent(s) for crystallization
-
Acid and base for salt breaking (e.g., HCl, NaOH)
-
Organic solvent for extraction
Procedure:
-
Diastereomeric Salt Formation:
-
Dissolve the racemic trans-1,3-cyclopentanediol in a suitable solvent.
-
Add an equimolar amount of the chiral resolving agent.
-
Stir the mixture, and if necessary, heat to dissolve the components completely.
-
-
Fractional Crystallization:
-
Allow the solution to cool slowly to induce crystallization of the less soluble diastereomeric salt.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
The mother liquor will be enriched in the more soluble diastereomer.
-
-
Liberation of the Enantiomer:
-
Dissolve the isolated diastereomeric salt in water.
-
Add an acid or base to break the salt and liberate the free diol and the resolving agent.
-
Extract the enantiomerically enriched diol with an organic solvent.
-
Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and remove the solvent under reduced pressure.
-
-
Analysis:
-
Determine the enantiomeric excess (ee) of the resolved diol using chiral GC or HPLC.
-
Conclusion
The stereoisomers of 1,3-cyclopentanediol represent a fundamental system for understanding stereochemistry and are valuable synthons in asymmetric synthesis. This guide has provided a detailed overview of their properties and methods for their preparation and separation. The provided protocols offer a starting point for researchers to obtain the desired stereoisomers for their specific applications in drug development and other scientific endeavors. Further research to obtain more comprehensive experimental data for the individual trans-enantiomers is warranted.
References
- 1. Enantioselective Synthesis of a Hydroxymethyl-cis-1,3-cyclopentenediol Building Block - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. alkemix.eu [alkemix.eu]
- 4. Enantioselective synthesis of a hydroxymethyl-cis-1,3-cyclopentenediol building block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. cis-Cyclopentane-1,3-diol | C5H10O2 | CID 643068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1,3-Cyclopentanediol, trans- | C5H10O2 | CID 6951525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 10. 1,3-Cyclopentanediol, cis- [webbook.nist.gov]
- 11. 2024.sci-hub.st [2024.sci-hub.st]
- 12. US5113012A - Process for the production of 1,3-cyclopentanedione - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. Small-scale screening of novel biobased monomers: the curious case of 1,3-cyclopentanediol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to rel-(1R,3S)-Cyclopentane-1,3-diol: Synthesis, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of rel-(1R,3S)-cyclopentane-1,3-diol, a versatile bicyclic organic compound. The document details its chemical identity, including its IUPAC name and key physical properties. A significant focus is placed on a robust and scalable synthetic protocol via the catalytic hydrogenation of cyclopentane-1,3-dione, with a thorough presentation of quantitative data. Furthermore, this guide explores the pivotal role of the cis-cyclopentane-1,3-diol scaffold as a foundational building block in the total synthesis of various biologically active natural products, such as prostaglandins (B1171923) and norcembranoids. The application of its derivatives in drug discovery is highlighted with an example of cyclopentyl esters exhibiting anti-inflammatory properties, complete with quantitative biological data and a depiction of the relevant signaling pathway. This document serves as a critical resource for researchers engaged in organic synthesis and medicinal chemistry, providing detailed experimental methodologies and structured data to facilitate further investigation and application of this important chemical entity.
Chemical Identity and Properties
The IUPAC name for this compound is rel-(1R,3S)-cyclopentane-1,3-diol [1]. The 'rel' descriptor indicates the relative stereochemistry of the two hydroxyl groups, which are on the same side of the cyclopentane (B165970) ring. This compound is a colorless to pale yellow liquid at room temperature and is soluble in water and various organic solvents[1]. Its diol functionality allows for the formation of hydrogen bonds, influencing its physical characteristics[1].
Table 1: Physical and Chemical Properties of rel-(1R,3S)-Cyclopentane-1,3-diol
| Property | Value | Reference |
| IUPAC Name | rel-(1R,3S)-cyclopentane-1,3-diol | [1] |
| Synonyms | cis-1,3-Cyclopentanediol, 1,3-Cyclopentanediol, cis- | [1][2] |
| CAS Number | 16326-97-9 | [2] |
| Molecular Formula | C₅H₁₀O₂ | [2] |
| Molecular Weight | 102.13 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Solubility | Soluble in water and various organic solvents | [1] |
Synthesis of rel-(1R,3S)-Cyclopentane-1,3-diol
A robust and scalable method for the synthesis of cyclopentane-1,3-diol is the catalytic hydrogenation of cyclopentane-1,3-dione. This method allows for good yields and a degree of diastereoselectivity.
Experimental Protocol: Catalytic Hydrogenation of Cyclopentane-1,3-dione
This protocol is adapted from a systematic study on the hydrogenation of cyclic 1,3-diones.
Materials:
-
Cyclopentane-1,3-dione
-
5% Ruthenium on Carbon (Ru/C) catalyst
-
Isopropanol (B130326) (solvent)
-
High-pressure autoclave with magnetic stirring
-
Hydrogen gas (high purity)
-
Nitrogen gas (for purging)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Charge a high-pressure autoclave with cyclopentane-1,3-dione (e.g., 4.90 g, 50 mmol) and 5% Ru/C catalyst (e.g., 250 mg, 5 wt% with respect to the substrate).
-
Add isopropanol (50 mL) as the solvent.
-
Seal the autoclave and purge the system several times with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50 bar).
-
Heat the reaction mixture to the target temperature (e.g., 100 °C) while stirring vigorously (e.g., 750 rpm).
-
Maintain the reaction conditions for a set duration (e.g., 2 hours), monitoring the reaction progress if possible.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the heterogeneous Ru/C catalyst.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product, cyclopentane-1,3-diol.
-
The crude product can be further purified by distillation if necessary.
Quantitative Data
The hydrogenation of cyclopentane-1,3-dione yields a mixture of cis- and trans-cyclopentane-1,3-diol. The diastereoselectivity is influenced by the reaction conditions.
Table 2: Hydrogenation of Cyclopentane-1,3-dione: Yield and Selectivity
| Catalyst | Temperature (°C) | Pressure (bar H₂) | Time (h) | Conversion (%) | Yield of Cyclopentane-1,3-diol (%) | cis:trans Ratio |
| 5% Ru/C | 100 | 50 | 2 | 100 | 69 | 7:3 |
Note: The cis:trans ratio can be influenced by temperature, with higher temperatures potentially leading to epimerization and a higher proportion of the trans isomer.
Spectroscopic Data
While a comprehensive, publicly available spectral database for pure this compound is limited, data for cyclopentane and its derivatives are well-documented.
¹H NMR: The proton NMR spectrum of this compound is expected to show signals for the methine protons adjacent to the hydroxyl groups (CH-OH) and the methylene (B1212753) protons (-CH₂-) of the cyclopentane ring. The chemical shifts and coupling patterns will be indicative of the cis stereochemistry.
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbon atoms of the cyclopentane ring. The chemical shifts of the carbons bearing the hydroxyl groups will be significantly downfield compared to the methylene carbons.
Applications in Drug Development and Natural Product Synthesis
The this compound scaffold is a key structural motif in a variety of biologically active natural products and pharmaceuticals. Its rigid, stereochemically defined structure makes it an invaluable building block in total synthesis.
Prostaglandin (B15479496) Synthesis
Prostaglandins are a class of lipid compounds with diverse physiological effects, making them important targets in drug development. The cyclopentane ring is the core of the prostaglandin structure. Synthetic routes to prostaglandins, such as PGF₁α, have utilized cyclopentane-1,3-dione as a starting material. The dione (B5365651) is a direct precursor to the diol, which is then further functionalized to introduce the characteristic side chains of the prostaglandin molecule.
Below is a generalized workflow for the synthesis of a prostaglandin precursor from cyclopentane-1,3-dione.
Norcembranoid Diterpene Synthesis
The this compound motif is also present in the norcembranoid diterpene family of natural products. For instance, the total synthesis of ineleganolide, a complex polycyclic norditerpenoid, utilizes a building block derived from a cis-1,3-cyclopentenediol. This highlights the utility of the cyclopentane diol scaffold in constructing complex, polycyclic systems with significant biological activity.
Anti-Inflammatory Derivatives
Derivatives of cyclopentane have been investigated for their anti-inflammatory properties. A study on cyclopentyl esters isolated from Tabebuia avellanedae demonstrated their ability to reduce the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in LPS-stimulated RAW 264.7 cells[3]. This indicates an inhibitory effect on inflammatory pathways.
Table 3: Anti-inflammatory Activity of Cyclopentyl Ester Derivatives
| Compound | Concentration (µM) | NO Production Inhibition (%) | PGE₂ Production Inhibition (%) |
| Avellaneine G | 25 | Significant reduction | Dose-dependent decrease |
| Avellaneine H | 25 | Significant reduction | Dose-dependent decrease |
Data adapted from a study on cyclopentene (B43876) and cyclopentyl esters from Tabebuia avellanedae, demonstrating the potential of this scaffold in developing anti-inflammatory agents.[3]
The anti-inflammatory effects of these compounds are linked to the inhibition of the inflammatory response cascade, which is often mediated by signaling pathways such as the NF-κB pathway.
Conclusion
rel-(1R,3S)-Cyclopentane-1,3-diol is a valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its straightforward synthesis from cyclopentane-1,3-dione, coupled with its presence in numerous biologically active natural products, underscores its importance. The demonstrated anti-inflammatory potential of its derivatives opens avenues for the development of new therapeutic agents. This technical guide provides the foundational knowledge and experimental details necessary for researchers to harness the synthetic potential of this key molecule in their drug discovery and development endeavors.
References
An In-depth Technical Guide to cis-Cyclopentane-1,3-diol: Properties, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-Cyclopentane-1,3-diol, a five-membered cyclic diol, is a versatile building block in organic synthesis and polymer chemistry. Its stereospecific arrangement of hydroxyl groups on the same side of the cyclopentane (B165970) ring imparts unique conformational properties and reactivity, making it a valuable synthon for the preparation of a variety of complex molecules and functional materials. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and an analysis of its spectral data.
Physical and Chemical Properties
The distinct stereochemistry of this compound influences its physical and chemical characteristics. A summary of its key properties is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₀O₂ | [1][2] |
| Molecular Weight | 102.13 g/mol | [1] |
| CAS Number | 16326-97-9 | [1] |
| Appearance | Colorless to pale yellow liquid or solid | [3] |
| Melting Point | Not definitively reported for the pure cis isomer. A mixture of cis and trans isomers has a reported melting point of 40 °C. | |
| Boiling Point | A fraction with 7.6% cis isomer has a boiling point of 110 °C at 0.85 mbar. | [3] |
| logP (Octanol/Water Partition Coefficient) | -0.2 (Predicted) | [1] |
| Water Solubility (log₁₀WS) | -0.56 (Predicted, in mol/L) | [2] |
| pKa | Predicted to be around 14.48 (for the related cyclopentane-1,2-diol). Experimental values for diols are generally in the range of 14-15. | [4] |
| Thermal Stability | Less stable than its trans isomer. Ester derivatives of the cis isomer can undergo degradation at temperatures as low as 180 °C. | [3] |
Solubility Profile:
This compound is expected to be soluble in water and polar organic solvents such as methanol, ethanol, and acetone (B3395972) due to the presence of two hydroxyl groups capable of hydrogen bonding. Its solubility is likely to decrease in nonpolar solvents like toluene.
Synthesis and Purification
Several synthetic routes to this compound have been established, allowing for its preparation from various starting materials.
Synthesis via Hydrogenation of Cyclopentane-1,3-dione
A common and efficient method for the synthesis of cyclopentane-1,3-diol is the catalytic hydrogenation of cyclopentane-1,3-dione. This method typically yields a mixture of cis and trans isomers, with the cis isomer often being the major product under specific conditions.
Experimental Protocol: Hydrogenation of 1,3-Cyclopentanedione (B128120) [5][6][7]
-
Reactor Setup: A high-pressure autoclave is charged with 1,3-cyclopentanedione (e.g., 50 mmol, 4.9 g) and a 5% Ruthenium on activated carbon (Ru/C) catalyst (e.g., 5.1 wt% with respect to the substrate, 250 mg).
-
Solvent Addition: Isopropanol (50 mL) is added as the solvent.
-
Inerting and Pressurization: The autoclave is sealed and purged several times with nitrogen gas, followed by purging with hydrogen gas. The reactor is then pressurized with hydrogen to the desired pressure (e.g., 50 bar).
-
Reaction: The reaction mixture is heated to the target temperature (e.g., 100 °C) while stirring vigorously (e.g., 750 rpm). The reaction progress is monitored by techniques such as gas chromatography (GC).
-
Workup: Upon completion, the autoclave is cooled to room temperature, and the pressure is carefully released. The reaction mixture is filtered to remove the catalyst.
-
Isolation: The solvent is removed from the filtrate under reduced pressure to yield the crude product mixture of cis- and trans-cyclopentane-1,3-diol.
Hydrogenation Synthesis Workflow
Stereochemical Inversion via Mitsunobu Reaction
The cis isomer can also be obtained from the trans isomer through a stereoinversive Mitsunobu reaction. This reaction proceeds with an inversion of configuration at one of the stereocenters.
Experimental Protocol: Mitsunobu Inversion of trans-Cyclopentane-1,3-diol [8][9][10]
-
Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve trans-cyclopentane-1,3-diol, a carboxylic acid (e.g., benzoic acid or p-nitrobenzoic acid), and triphenylphosphine (B44618) in a suitable anhydrous solvent such as tetrahydrofuran (B95107) (THF).
-
Reaction Initiation: Cool the mixture in an ice bath and slowly add a solution of an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), in THF.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: Quench the reaction and perform an extractive workup to remove the phosphine (B1218219) oxide and hydrazine (B178648) byproducts.
-
Hydrolysis: The resulting ester is then hydrolyzed under basic conditions (e.g., using sodium hydroxide (B78521) in methanol/water) to yield the inverted this compound.
-
Purification: The final product is purified by column chromatography.
Mitsunobu Reaction Workflow
Purification by Fractional Distillation
Due to the difference in boiling points between the cis and trans isomers of cyclopentane-1,3-diol, fractional distillation under reduced pressure is an effective method for their separation.[3]
Experimental Protocol: Fractional Distillation [3]
-
Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux column), a distillation head with a thermometer, a condenser, and a receiving flask.
-
Distillation: Place the crude mixture of diol isomers in the distillation flask and heat it under reduced pressure.
-
Fraction Collection: Collect the fractions that distill over at different temperature ranges. The composition of each fraction can be analyzed by GC or NMR to determine the cis/trans ratio. Fractions enriched in the lower-boiling isomer will be collected first.
Spectral Analysis
Spectroscopic techniques are essential for the structural elucidation and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of this compound is expected to be complex due to the conformational flexibility of the five-membered ring and the diastereotopic nature of the methylene (B1212753) protons. The protons attached to the carbons bearing the hydroxyl groups (C1-H and C3-H) would appear as multiplets in the downfield region (typically 3.5-4.5 ppm). The methylene protons would resonate as complex multiplets in the upfield region (typically 1.5-2.5 ppm). The hydroxyl protons will appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.
¹³C NMR: The carbon NMR spectrum of this compound is expected to show three distinct signals in a proton-decoupled spectrum due to the molecule's C₂ symmetry. The carbons bearing the hydroxyl groups (C1 and C3) would be equivalent and appear as a single peak in the downfield region (typically 60-80 ppm). The C2 and C4 methylene carbons would also be equivalent, as would the C5 methylene carbon, resulting in two additional signals in the upfield region (typically 20-40 ppm).[1]
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl groups. The broadness of this peak is due to hydrogen bonding. A strong absorption in the region of 1000-1200 cm⁻¹ corresponding to the C-O stretching vibration is also expected. The C-H stretching vibrations of the cyclopentane ring will appear around 2850-3000 cm⁻¹. The ability of the cis isomer to form intramolecular hydrogen bonds may result in a slightly broader and shifted O-H stretching band compared to the trans isomer.[11][12]
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of this compound is not expected to show a strong molecular ion peak (m/z 102) due to the facile loss of water.[13] Common fragmentation pathways for cyclic diols include the loss of one or two water molecules, leading to prominent peaks at m/z 84 ([M-H₂O]⁺) and m/z 66 ([M-2H₂O]⁺). Cleavage of the cyclopentane ring can also lead to various smaller fragment ions.[14][15]
Applications in Research and Development
This compound serves as a valuable building block in several areas of chemical research and development:
-
Polymer Chemistry: It is used as a monomer in the synthesis of polyesters and other polymers. The stereochemistry of the diol influences the thermal and mechanical properties of the resulting polymers.[3][16]
-
Asymmetric Synthesis: The chiral nature of this compound makes it a useful starting material or scaffold for the asymmetric synthesis of complex target molecules, including natural products and pharmaceuticals.
-
Materials Science: The incorporation of the rigid cyclopentane ring into polymer backbones can impart desirable properties such as increased glass transition temperatures and modified crystallinity.[3]
Conclusion
This compound is a fundamentally important molecule with distinct physical and chemical properties stemming from its unique stereochemistry. The synthetic and purification methods detailed in this guide provide a practical framework for its preparation and isolation. A thorough understanding of its spectral characteristics is crucial for its identification and for monitoring its reactions. As research in polymer chemistry and asymmetric synthesis continues to advance, the utility of this compound as a versatile building block is expected to grow.
References
- 1. This compound | C5H10O2 | CID 643068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,3-Cyclopentanediol, cis- (CAS 16326-97-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. Small-scale screening of novel biobased monomers: the curious case of 1,3-cyclopentanediol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. benchchem.com [benchchem.com]
- 6. Hydrogenation of Cyclic 1,3-Diones to Their 1,3-Diols Using Heterogeneous Catalysts: Toward a Facile, Robust, Scalable, and Potentially Bio-Based Route - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Mitsunobu Reaction [organic-chemistry.org]
- 11. Cyclopentane-1,3-diol | C5H10O2 | CID 100165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. How can cis and trans-1,3-cyclohexane diol be distinguished using IR spec.. [askfilo.com]
- 13. 1,3-Cyclopentanediol, cis- [webbook.nist.gov]
- 14. researchgate.net [researchgate.net]
- 15. mass spectrum of cyclopentane fragmentation pattern of m/z m/e ions for analysis and identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 16. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
cis-Cyclopentane-1,3-diol CAS registry number
An In-depth Technical Guide to cis-Cyclopentane-1,3-diol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound, a versatile chemical intermediate. The document details its chemical and physical properties, including its Chemical Abstracts Service (CAS) registry number. A significant focus is placed on its synthesis, with a detailed experimental protocol for the catalytic hydrogenation of cyclopentane-1,3-dione. Quantitative data from catalyst screening studies are presented in a structured format for clarity. Furthermore, this guide explores the applications of this compound in drug development, particularly its potential as a structural motif in biologically active molecules and as a scaffold for Proteolysis Targeting Chimeras (PROTACs).
Chemical and Physical Properties
This compound is a cycloaliphatic diol that has garnered interest as a potential bio-based building block for polymers and in the synthesis of fine chemicals.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| CAS Registry Number | 16326-97-9 | [2] |
| Molecular Formula | C₅H₁₀O₂ | [2] |
| Molecular Weight | 102.13 g/mol | [2] |
| IUPAC Name | rel-(1R,3S)-cyclopentane-1,3-diol | |
| Synonyms | (1R,3S)-cyclopentane-1,3-diol, cis-(1R,3S)-cyclopentane-1,3-diol | [2] |
| Appearance | Colorless thixotropic substance (at 20 °C) | [1] |
Synthesis of this compound
The primary route for the synthesis of cyclopentane-1,3-diol is the hydrogenation of cyclopentane-1,3-dione.[1] This method has been systematically studied to optimize yield and control the diastereoselectivity, favoring the cis-isomer.
Catalytic Hydrogenation of Cyclopentane-1,3-dione
The catalytic hydrogenation of cyclopentane-1,3-dione over a ruthenium-on-carbon (Ru/C) catalyst has been shown to be an effective method for producing this compound. The reaction proceeds through the intermediate 3-hydroxycyclopentanone. The choice of catalyst is crucial, as other common hydrogenation catalysts like Palladium (Pd/C), Platinum (Pt/C), and Rhodium (Rh/C) tend to promote undesired dehydration reactions, leading to byproducts such as cyclopentanone (B42830) and cyclopentanol.[1]
Experimental Protocol: Hydrogenation with Ru/C Catalyst
The following protocol is adapted from a systematic study on the hydrogenation of cyclopentane-1,3-dione.[1]
Materials:
-
Cyclopentane-1,3-dione
-
5% Ru/C catalyst
-
Isopropanol (B130326) (solvent)
-
High-pressure autoclave with magnetic stirring
-
Hydrogen gas (H₂)
-
Nitrogen gas (N₂) for purging
Procedure:
-
Charge a high-pressure autoclave with cyclopentane-1,3-dione (e.g., 10 wt% in isopropanol) and the 5% Ru/C catalyst (e.g., 5 wt% with respect to the substrate).
-
Add isopropanol as the solvent.
-
Seal the autoclave and purge it several times with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 bar).
-
Heat the reaction mixture to the target temperature (e.g., 100 °C) while stirring vigorously.
-
Maintain the reaction conditions until complete conversion of the starting material is observed (monitoring by GC-FID is recommended).
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the heterogeneous Ru/C catalyst.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude product, which is a mixture of cis- and trans-cyclopentane-1,3-diol. The cis/trans ratio is typically around 7:3 under these conditions.[1]
-
The pure cis-isomer can be obtained through fractional distillation.[1]
Catalyst Performance Data
The selection of the catalyst significantly impacts the yield of cyclopentane-1,3-diol and the formation of dehydration byproducts. The following table summarizes the performance of various heterogeneous catalysts in the hydrogenation of cyclopentane-1,3-dione.
| Catalyst | Support | Temperature (°C) | Pressure (bar H₂) | Conversion (%) | Yield of Cyclopentane-1,3-diol (%) | Yield of Dehydration Products (%) |
| 5% Ru | Carbon | 100 | 50 | 100 | 69 | 4 |
| 5% Rh | Carbon | 100 | 50 | Incomplete | Low | High |
| 5% Pd | Carbon | 100 | 50 | Incomplete | Low | High |
| 5% Pt | Carbon | 100 | 50 | Incomplete | Low | High |
| 5% Ru | Al₂O₃ | 100 | 50 | 100 | Lower than Ru/C | Not specified |
Data adapted from a comparative guide on catalytic systems for 1,3-cyclopentanedione (B128120) hydrogenation.
Synthesis Workflow Diagram
Caption: Experimental workflow for the catalytic hydrogenation of cyclopentane-1,3-dione.
Applications in Drug Development
The this compound scaffold is a valuable building block in medicinal chemistry due to its rigid, three-dimensional structure. This motif is present in a variety of biologically active natural and non-natural products, including prostaglandins (B1171923) and certain diterpenes.[3]
Precursor to Bioactive Molecules
The enantioselective synthesis of functionalized cis-1,3-cyclopentanediol derivatives provides access to chiral building blocks for the total synthesis of complex natural products.[3] The diol functionality allows for further chemical modifications and the introduction of diverse substituents, making it a versatile starting material for creating libraries of compounds for drug discovery.
Potential as a PROTAC Linker Scaffold
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of target proteins. A PROTAC consists of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker plays a critical role in the efficacy of a PROTAC, as its length, rigidity, and composition determine the geometry of the ternary complex formed between the POI, the PROTAC, and the E3 ligase.
While common linkers are often flexible polyethylene (B3416737) glycol (PEG) or alkyl chains, there is growing interest in more rigid and conformationally constrained linkers to improve the potency and selectivity of PROTACs. The rigid cyclic structure of this compound makes it an attractive candidate for a linker scaffold. The two hydroxyl groups can be functionalized to attach the POI and E3 ligase ligands, providing a well-defined spatial arrangement.
Logical Relationship for PROTAC Design
The diagram below illustrates the conceptual design of a PROTAC incorporating a this compound linker.
References
Renewable Synthesis of 1,3-Cyclopentanediol from Furfuryl Alcohol: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The increasing demand for sustainable chemical production has driven significant research into the conversion of biomass-derived platform molecules into valuable chemicals. Furfuryl alcohol, readily obtainable from the hemicellulose fraction of lignocellulosic biomass, has emerged as a key renewable feedstock. This technical guide details a robust and efficient two-step pathway for the synthesis of 1,3-cyclopentanediol (B3029237), a versatile diol with applications in polymer synthesis and as a building block in pharmaceuticals, from furfuryl alcohol. This process involves the aqueous-phase rearrangement of furfuryl alcohol to 4-hydroxycyclopent-2-enone, followed by the catalytic hydrogenation of the intermediate to the target diol.
Core Synthesis Pathway
The renewable synthesis of 1,3-cyclopentanediol from furfuryl alcohol is primarily achieved through a two-step process. The first step involves the Piancatelli rearrangement of furfuryl alcohol in an aqueous medium to form 4-hydroxycyclopent-2-enone. This intermediate is then hydrogenated in the second step to yield 1,3-cyclopentanediol.
Caption: Overall reaction pathway for the synthesis of 1,3-cyclopentanediol.
Step 1: Aqueous Phase Rearrangement of Furfuryl Alcohol
The initial step is the acid-catalyzed rearrangement of furfuryl alcohol to 4-hydroxycyclopent-2-enone. This reaction is typically performed in water, which acts as both the solvent and a co-catalyst. The use of a base catalyst can be beneficial in suppressing the formation of levulinic acid, a common byproduct that can catalyze the polymerization of furfuryl alcohol.[1][2][3]
Experimental Protocol: Synthesis of 4-Hydroxycyclopent-2-enone
A detailed experimental procedure for the aqueous phase rearrangement of furfuryl alcohol is as follows:
-
Reactor Setup: A high-pressure batch reactor is charged with deionized water and a catalytic amount of a solid base catalyst, such as Magnesium-Aluminum Hydrotalcite (MgAl-HT).
-
Reactant Addition: Freshly distilled furfuryl alcohol is added to the reactor.
-
Reaction Conditions: The reactor is sealed and heated to the desired temperature, typically between 160°C and 250°C, while stirring. The reaction is allowed to proceed for a specific duration, generally ranging from a few minutes to half an hour.[4]
-
Work-up: After the reaction, the reactor is cooled to room temperature. The solid catalyst is removed by filtration or centrifugation. The aqueous solution containing the product is then subjected to vacuum distillation to remove the water, yielding crude 4-hydroxycyclopent-2-enone. The product can be used in the next step without further purification if of sufficient purity (~97%).
Quantitative Data for Rearrangement Reaction
| Catalyst | Temperature (°C) | Time (h) | Furfuryl Alcohol Conversion (%) | 4-Hydroxycyclopent-2-enone Yield (%) | Reference |
| MgAl-HT | 180 | 0.5 | >99 | 77.6 (carbon yield) | [5] |
| None (Water) | 160-250 | 0.01-0.5 | - | ~50 | [4] |
Step 2: Hydrogenation of 4-Hydroxycyclopent-2-enone
The second step involves the catalytic hydrogenation of the intermediate, 4-hydroxycyclopent-2-enone, to produce 1,3-cyclopentanediol. This step is crucial for achieving high selectivity towards the desired diol. The choice of catalyst and solvent significantly influences the reaction outcome.
Experimental Protocol: Hydrogenation to 1,3-Cyclopentanediol
A typical experimental procedure for the hydrogenation of 4-hydroxycyclopent-2-enone is as follows:
-
Reactor Setup: A high-pressure autoclave is charged with 4-hydroxycyclopent-2-enone, a suitable solvent (e.g., tetrahydrofuran (B95107) or isopropanol), and a hydrogenation catalyst such as Raney Ni or Ru/C.
-
Reaction Conditions: The reactor is purged and pressurized with hydrogen gas to the desired pressure (typically 50 bar). The mixture is then heated to the reaction temperature (e.g., 100-160°C) with vigorous stirring for a set duration (e.g., 1-4 hours).[6][7]
-
Work-up and Purification: After the reaction, the reactor is cooled and depressurized. The catalyst is removed by filtration. The solvent is then removed under reduced pressure. The resulting crude 1,3-cyclopentanediol, a mixture of cis and trans isomers, can be purified by fractional distillation under vacuum.[2]
Quantitative Data for Hydrogenation Reaction
| Catalyst | Solvent | Temperature (°C) | H₂ Pressure (bar) | Time (h) | 1,3-Cyclopentanediol Yield (%) | Reference |
| Raney Ni | Tetrahydrofuran | 160 | 50 | 1 | 90.9 (carbon yield) | [1][2] |
| Ru/C | Isopropanol | 100 | 50 | 4 | 78 | [6][7] |
Experimental Workflow Visualization
The following diagram illustrates the complete experimental workflow from the starting material to the purified product.
Caption: Detailed experimental workflow for the synthesis of 1,3-cyclopentanediol.
Catalyst Preparation Protocols
Preparation of MgAl-HT Catalyst
The Magnesium-Aluminum Hydrotalcite (MgAl-HT) catalyst can be prepared via a coprecipitation method. A detailed protocol can be found in the supporting information of the work by Li et al. (2016).
Preparation of Raney® Ni Catalyst
Raney® Ni is a commercially available catalyst but can also be prepared in the laboratory from a nickel-aluminum alloy. The preparation involves leaching the aluminum from the alloy using a concentrated sodium hydroxide (B78521) solution. A typical procedure involves the slow addition of the Ni-Al alloy powder to a cooled NaOH solution, followed by digestion at a controlled temperature and extensive washing with deionized water to remove residual alkali and aluminates.[8][9]
Conclusion
The synthesis of 1,3-cyclopentanediol from the renewable feedstock furfuryl alcohol presents a sustainable alternative to conventional petroleum-based routes. The two-step process, involving an aqueous-phase rearrangement followed by catalytic hydrogenation, is a well-documented and high-yielding pathway. This guide provides the essential technical details, including experimental protocols and quantitative data, to enable researchers and professionals to implement and further optimize this green chemical transformation. The use of inexpensive and scalable catalysts makes this process economically viable for industrial applications.
References
- 1. Hydrogenation of Cyclic 1,3-Diones to Their 1,3-Diols Using Heterogeneous Catalysts: Toward a Facile, Robust, Scalable, and Potentially Bio-Based Route - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-scale screening of novel biobased monomers: the curious case of 1,3-cyclopentanediol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. CN106866392B - Method for preparing 4-hydroxycyclopenta-2-enone from furfuryl alcohol - Google Patents [patents.google.com]
- 5. US5113012A - Process for the production of 1,3-cyclopentanedione - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. rsc.org [rsc.org]
spectroscopic data for cis-Cyclopentane-1,3-diol (NMR, IR, Mass Spec)
This technical guide provides a comprehensive overview of the spectroscopic data for cis-Cyclopentane-1,3-diol, a key building block in organic synthesis and drug development. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Spectroscopic Data Summary
The following tables summarize the available and predicted spectroscopic data for this compound. Due to the limited availability of public experimental data for the ¹H NMR and a detailed IR peak list, these sections include predicted values based on established principles and data from analogous compounds.
¹H NMR Data (Predicted)
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for the protons on the cyclopentane (B165970) ring. The chemical shifts are influenced by the hydroxyl groups and the stereochemistry of the molecule.
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| 2 x CH-OH (H-1, H-3) | ~ 4.0 - 4.2 | Multiplet | - |
| 2 x OH | Variable (broad singlet) | Broad Singlet | - |
| CH₂ (H-2) | ~ 1.8 - 2.0 | Multiplet | - |
| 2 x CH₂ (H-4, H-5) | ~ 1.5 - 1.7 | Multiplet | - |
¹³C NMR Data
A ¹³C NMR spectrum for this compound is available and referenced in public databases.[1] The expected chemical shifts are in the following regions:
| Carbon Atoms | Typical Chemical Shift (δ, ppm) |
| 2 x C-OH (C-1, C-3) | 70 - 80 |
| C-2 | 40 - 50 |
| C-4, C-5 | 20 - 30 |
Infrared (IR) Spectroscopy Data
The IR spectrum of this compound is characterized by the presence of hydroxyl and alkane functional groups. The key absorption bands are expected as follows:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3600 - 3200 | Strong, Broad | O-H stretch (hydrogen-bonded) |
| ~ 2960 - 2850 | Strong | C-H stretch (alkane) |
| ~ 1450 | Medium | C-H bend (alkane) |
| ~ 1260 - 1050 | Strong | C-O stretch (secondary alcohol) |
Mass Spectrometry (MS) Data
The electron ionization (EI) mass spectrum of this compound has been reported.[1][2] The key fragments and their relative intensities are summarized below.
| m/z | Relative Intensity | Possible Fragment |
| 102 | Low | [M]⁺ (Molecular Ion) |
| 84 | Moderate | [M - H₂O]⁺ |
| 71 | Moderate | [M - OCH₃]⁺ or [C₄H₇O]⁺ |
| 57 | High | [C₄H₉]⁺ or [C₃H₅O]⁺ |
| 56 | High | [C₄H₈]⁺ |
| 55 | High | [C₄H₇]⁺ |
Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to confirm the molecular structure.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 10-15 ppm, pulse width corresponding to a 30-45° flip angle, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 200-220 ppm, a sufficient number of scans for adequate signal averaging (as ¹³C has a low natural abundance).
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal.
-
KBr Pellet (for solid samples): Grind a small amount of the sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.
-
Thin Film (for liquid samples): Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or pure KBr pellet).
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method.
-
Ionization:
-
Electron Ionization (EI): Bombard the sample with a high-energy electron beam (typically 70 eV). This is a "hard" ionization technique that causes fragmentation.
-
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and record their abundance.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the fragmentation pattern.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound like this compound.
References
Bio-Based Synthesis of 1,3-Cyclopentanediol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The increasing demand for sustainable and bio-based chemicals has driven research into novel synthesis routes for valuable platform molecules. 1,3-Cyclopentanediol (B3029237), a versatile diol with applications in polymer synthesis and as a building block for pharmaceuticals, is a key target in this endeavor. This technical guide provides an in-depth overview of the current state-of-the-art for the bio-based synthesis of 1,3-cyclopentanediol, focusing on the chemo-catalytic conversion of biomass-derived furfuryl alcohol. While fully biological pathways are not yet established, this guide details the established multi-step chemical conversion of this bio-based feedstock, providing quantitative data, detailed experimental protocols, and visualizations of the synthesis pathway.
Chemo-Catalytic Synthesis from Bio-Based Furfuryl Alcohol
The most prominent and industrially scalable route for producing 1,3-cyclopentanediol from a renewable resource starts with furfuryl alcohol, which is readily obtained from the dehydration of pentose (B10789219) sugars derived from lignocellulosic biomass.[1] The overall process is a two-step chemical conversion involving an aqueous phase rearrangement followed by hydrogenation.[2]
Process Overview
The synthesis pathway can be summarized as follows:
-
Aqueous Phase Rearrangement: Furfuryl alcohol undergoes a Piancatelli rearrangement in an aqueous medium to form the intermediate, 4-hydroxycyclopent-2-enone.[2]
-
Hydrogenation: The 4-hydroxycyclopent-2-enone is then catalytically hydrogenated to yield 1,3-cyclopentanediol as a mixture of cis and trans isomers.[3]
A high-level overview of this chemo-catalytic process is depicted below.
Quantitative Data Summary
The following tables summarize the key quantitative data for the two-step chemo-catalytic synthesis of 1,3-cyclopentanediol from furfuryl alcohol.
Table 1: Aqueous Phase Rearrangement of Furfuryl Alcohol to 4-Hydroxycyclopent-2-enone
| Parameter | Value | Reference |
| Catalyst | MgAl-HT (Hydrotalcite) | [2] |
| Solvent | Water | [2] |
| Temperature | 160 - 250 °C | [4] |
| Reaction Time | 0.01 - 0.5 h | [4] |
| Furfuryl Alcohol Conc. | 0.1 - 10 wt% | [4] |
| Yield of 4-HCP | Up to 77.6% (carbon yield) | [2] |
| Notes | The presence of a base catalyst can restrain the formation of levulinic acid, a major byproduct.[2] |
Table 2: Hydrogenation of 4-Hydroxycyclopent-2-enone to 1,3-Cyclopentanediol
| Parameter | Value | Reference |
| Catalyst | Raney® Ni or Ru/C | [2][5] |
| Solvent | Tetrahydrofuran (B95107) (THF) | [2] |
| Temperature | 100 - 160 °C | [5][6] |
| H2 Pressure | 50 bar | [5] |
| Reaction Time | 1 - 7 h | [5] |
| Substrate Concentration | 1.75 - 10 wt% | [5] |
| Yield of 1,3-CPD | Up to 90.9% (carbon yield) | [7] |
| Overall Carbon Yield | 72.0% (from furfuryl alcohol) | [2][8] |
| Notes | Aprotic solvents like THF lead to higher yields compared to protic solvents like water or alcohols.[6] |
Experimental Protocols
1. Synthesis of 4-Hydroxycyclopent-2-enone from Furfuryl Alcohol
-
Materials: Furfuryl alcohol, MgAl-HT catalyst, deionized water.
-
Apparatus: High-pressure batch reactor.
-
Procedure:
-
A solution of furfuryl alcohol in deionized water (e.g., 5 wt%) is prepared.
-
The furfuryl alcohol solution and the MgAl-HT catalyst are loaded into the high-pressure batch reactor.
-
The reactor is sealed and purged with an inert gas (e.g., nitrogen or argon).
-
The reaction mixture is heated to the desired temperature (e.g., 200 °C) with stirring.
-
The reaction is allowed to proceed for the specified duration (e.g., 30 minutes).
-
After the reaction, the reactor is cooled to room temperature.
-
The solid catalyst is separated from the liquid product by centrifugation or filtration.
-
The water is removed from the product solution by vacuum distillation to obtain crude 4-hydroxycyclopent-2-enone.[2]
-
2. Synthesis of 1,3-Cyclopentanediol from 4-Hydroxycyclopent-2-enone
-
Materials: 4-hydroxycyclopent-2-enone, Raney® Ni or Ru/C catalyst, tetrahydrofuran (THF), hydrogen gas.
-
Apparatus: High-pressure hydrogenation reactor.
-
Procedure:
-
A solution of 4-hydroxycyclopent-2-enone in THF (e.g., 10 wt%) is prepared.
-
The solution and the hydrogenation catalyst (e.g., 5 wt% Ru/C relative to the substrate) are charged into the high-pressure reactor.
-
The reactor is sealed and purged multiple times with hydrogen gas.
-
The reactor is pressurized with hydrogen to the desired pressure (e.g., 50 bar).
-
The reaction mixture is heated to the target temperature (e.g., 100 °C) with vigorous stirring.
-
The reaction is monitored until completion (e.g., by gas chromatography).
-
After cooling, the reactor is depressurized.
-
The catalyst is removed by filtration.
-
The THF is removed by rotary evaporation to yield crude 1,3-cyclopentanediol.[5]
-
3. Purification of 1,3-Cyclopentanediol
-
Apparatus: Fractional distillation unit.
-
Procedure:
-
The crude 1,3-cyclopentanediol is subjected to fractional distillation under vacuum.
-
The separation of cis and trans isomers can be achieved due to their different boiling points.[3]
-
Potential for Bio-Catalytic Routes: Current Status and Future Perspectives
While the chemo-catalytic conversion of bio-derived furfuryl alcohol is the most established "bio-based" route to 1,3-cyclopentanediol, the development of fully biological or hybrid chemo-enzymatic pathways is a significant area of interest for enhancing the sustainability of this process.
Current Research Landscape
Currently, there is a lack of documented microbial fermentation pathways that directly produce 1,3-cyclopentanediol from common feedstocks like glucose. The primary focus of biocatalysis in the context of diol production has been on other diols such as 1,3-propanediol (B51772) and 2,3-butanediol.
However, research into enzymes that can act on cyclic ketones provides a potential avenue for a future bio-catalytic step in the synthesis of 1,3-cyclopentanediol. Specifically, alcohol dehydrogenases (ADHs) are known to catalyze the reduction of ketones to their corresponding alcohols. While a specific ADH for the reduction of a cyclopentane (B165970) precursor to 1,3-cyclopentanediol has not been identified, the broad substrate specificity of some ADHs suggests this is a plausible area for future research.
The diagram below illustrates a hypothetical hybrid pathway where a chemo-catalytically produced intermediate could be converted to the final product using an enzymatic step.
Future Research Directions
To advance the bio-based synthesis of 1,3-cyclopentanediol, future research should focus on:
-
Enzyme Discovery and Engineering: Screening for and engineering novel oxidoreductases or alcohol dehydrogenases with high activity and stereoselectivity for the reduction of 4-hydroxycyclopent-2-enone or related cyclopentane diones.
-
Metabolic Engineering: Exploring the possibility of engineering microbial hosts to produce intermediates like 4-hydroxycyclopent-2-enone or cyclopentanone (B42830) from renewable feedstocks. This would involve the discovery and heterologous expression of the necessary biosynthetic pathways.
-
Process Integration: Developing integrated processes that combine chemical and biological steps to improve overall efficiency and sustainability.
Conclusion
The chemo-catalytic conversion of biomass-derived furfuryl alcohol represents a significant advancement in the sustainable production of 1,3-cyclopentanediol. This technical guide provides a comprehensive overview of this established "bio-based" route, including quantitative data and detailed experimental protocols. While fully biological synthesis pathways are yet to be developed, the potential for incorporating enzymatic steps offers exciting opportunities for future research and development in this field. Continued innovation in biocatalysis and metabolic engineering will be crucial in realizing a more sustainable and efficient bio-manufacturing platform for this important chemical building block.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Small-scale screening of novel biobased monomers: the curious case of 1,3-cyclopentanediol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN106866392B - Method for preparing 4-hydroxycyclopenta-2-enone from furfuryl alcohol - Google Patents [patents.google.com]
- 5. Hydrogenation of Cyclic 1,3-Diones to Their 1,3-Diols Using Heterogeneous Catalysts: Toward a Facile, Robust, Scalable, and Potentially Bio-Based Route - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN106866364B - Method for preparing 1, 3-cyclopentanediol from furfuryl alcohol - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Industrially scalable and cost-effective synthesis of 1,3-cyclopentanediol with furfuryl alcohol from lignocellulose - Green Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Stereochemistry and Chirality of 1,3-Cyclopentanediol Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereochemistry and chirality of 1,3-cyclopentanediol (B3029237) isomers. It details the structural relationships between the isomers, their physical and spectroscopic properties, and outlines experimental protocols for their synthesis and separation. This information is critical for professionals in drug development and chemical research where stereoisomerism can significantly impact biological activity and chemical properties.
Introduction to the Stereoisomers of 1,3-Cyclopentanediol
1,3-Cyclopentanediol possesses two stereogenic centers at carbons 1 and 3. This leads to the existence of three distinct stereoisomers: a meso compound (the cis-isomer) and a pair of enantiomers (the trans-isomers). The spatial arrangement of the two hydroxyl groups on the cyclopentane (B165970) ring defines these configurations.
-
cis-1,3-Cyclopentanediol : In this isomer, the hydroxyl groups are on the same side of the cyclopentane ring. Due to a plane of symmetry, this molecule is achiral, despite having two stereocenters. This is a classic example of a meso compound. The (1R,3S) and (1S,3R) configurations are identical as they are superimposable.
-
trans-1,3-Cyclopentanediol : Here, the hydroxyl groups are on opposite sides of the ring. This arrangement results in a chiral molecule. The two trans-isomers, (1R,3R)-1,3-cyclopentanediol and (1S,3S)-1,3-cyclopentanediol, are non-superimposable mirror images of each other, i.e., enantiomers. A 1:1 mixture of these enantiomers constitutes a racemic mixture.
The relationship between these isomers is that the cis-isomer is a diastereomer of both of the trans-enantiomers.
Physical and Spectroscopic Properties
The different spatial arrangements of the hydroxyl groups in the isomers of 1,3-cyclopentanediol lead to distinct physical and spectroscopic properties. While data for the individual, pure isomers is not always readily available in literature, the following tables summarize the known quantitative data.
Table 1: Physical Properties of 1,3-Cyclopentanediol Isomers
| Property | cis-1,3-Cyclopentanediol (meso) | trans-1,3-Cyclopentanediol (racemic mixture) | Mixture of cis and trans Isomers |
| Melting Point (°C) | Data not available | 40[1] | 40[2][3] |
| Boiling Point (°C) | Data not available | Data not available | 80-85 (at 0.1 mmHg)[2] |
| Specific Rotation ([(\alpha)]D) | 0° (achiral) | Data not available for individual enantiomers | Not applicable |
Table 2: Spectroscopic Data for 1,3-Cyclopentanediol Isomers
| Isomer | 1H NMR (CDCl3, δ in ppm) | 13C NMR (CDCl3, δ in ppm) |
| cis-1,3-Cyclopentanediol (meso) | Data for pure isomer not explicitly found. | Data for pure isomer not explicitly found. |
| trans-1,3-Cyclopentanediol (racemic) | Data for pure isomer not explicitly found. | Data for pure isomer not explicitly found. |
| Mixture of cis and trans Isomers (in CDCl3) | 5.27 (m), 5.17 (m), 4.47 (m), 4.33 (m), 2.27 (m), 1.97 (m), 1.63 (m) | 173.1, 75.5, 72.3, 42.4, 33.6, 30.5, 34.1, 24.4 |
Note: The NMR data presented is from a study on a trimer of 1,3-cyclopentanediol-adipate and may not represent the pure diol. Specific peak assignments for the individual isomers are not provided in the source.
Experimental Protocols
The synthesis and separation of 1,3-cyclopentanediol isomers are crucial for studying their individual properties and for their application in stereoselective synthesis.
Synthesis of 1,3-Cyclopentanediol
A common method for the synthesis of 1,3-cyclopentanediol involves the hydrogenation of 1,3-cyclopentanedione (B128120). This method typically produces a mixture of cis and trans isomers.
Protocol: Hydrogenation of 1,3-Cyclopentanedione
-
Reaction Setup : In a high-pressure reactor, dissolve 1,3-cyclopentanedione in a suitable solvent such as ethanol (B145695) or ethyl acetate.
-
Catalyst Addition : Add a catalytic amount of a hydrogenation catalyst, for example, Raney Nickel or a ruthenium-based catalyst.
-
Hydrogenation : Pressurize the reactor with hydrogen gas to a pressure of 50-100 bar. Heat the reaction mixture to a temperature between 100-150°C and stir vigorously for several hours.
-
Work-up : After the reaction is complete (monitored by TLC or GC), cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Purification : Filter the reaction mixture to remove the catalyst. The solvent is then removed under reduced pressure to yield the crude product, which is a mixture of cis- and trans-1,3-cyclopentanediol.
An alternative, industrially scalable, and cost-effective synthesis route starts from furfuryl alcohol, a biomass-derived platform chemical.[4] This process involves an aqueous phase rearrangement of furfuryl alcohol to 4-hydroxycyclopent-2-enone, followed by hydrogenation.[4]
Separation of Isomers
The separation of the cis and trans isomers, and the resolution of the trans-enantiomers, are key challenges.
Protocol: Separation of cis and trans Isomers by Fractional Distillation
Fractional distillation under reduced pressure can be employed to separate the cis and trans isomers based on their different boiling points.[4]
-
Apparatus Setup : Assemble a fractional distillation apparatus with a Vigreux column (e.g., 10 cm) and a vacuum distillation setup.
-
Distillation : Heat the mixture of isomers in a round-bottom flask. The more volatile isomer will distill first.
-
Fraction Collection : Collect the fractions at different temperatures and pressures. For example, fractions with varying cis/trans ratios have been collected at temperatures ranging from 110°C to 125°C under a pressure of 0.85 to 1.6 mbar.[4] The composition of each fraction should be analyzed by GC or NMR.
Protocol: Enantiomeric Resolution of trans-1,3-Cyclopentanediol by Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for the separation and quantification of enantiomers.
-
Column Selection : Utilize a chiral capillary column, such as one coated with a cyclodextrin (B1172386) derivative.
-
Sample Preparation : The diol may need to be derivatized (e.g., acylation) to improve its volatility and interaction with the chiral stationary phase.
-
GC Conditions :
-
Injector Temperature : Typically set around 250°C.
-
Oven Temperature Program : A temperature gradient is often used, for example, starting at a lower temperature and ramping up to a higher temperature to ensure good separation.
-
Carrier Gas : Helium or hydrogen is commonly used as the carrier gas.
-
Detector : A flame ionization detector (FID) is typically used.
-
-
Analysis : The two enantiomers will have different retention times on the chiral column, allowing for their separation and quantification.
Visualizing Stereochemical Relationships and Workflows
Graphviz diagrams can be used to visualize the relationships between the isomers and a typical experimental workflow.
Caption: Stereochemical relationships of 1,3-cyclopentanediol isomers.
References
- 1. trans-1,3-cyclopentanediol [stenutz.eu]
- 2. 1,3-Cyclopentanediol, mixture of cis and trans 95 59719-74-3 [sigmaaldrich.com]
- 3. 1,3-cyclopentanediol | 59719-74-3 [chemicalbook.com]
- 4. Small-scale screening of novel biobased monomers: the curious case of 1,3-cyclopentanediol - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: The Use of cis-Cyclopentane-1,3-diol in Polymer Synthesis
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction Cycloaliphatic diols are valuable monomers for synthesizing polyesters and other polymers, imparting unique thermal and mechanical properties due to their rigid ring structures. Among these, cyclopentane-1,3-diol (CPdiol) is gaining attention as a potentially bio-based building block derivable from hemicellulosic feedstock.[1][2] The stereochemistry of the diol, specifically the cis and trans isomers, plays a critical role in determining the final polymer architecture and properties.[3][4] While the trans isomer often leads to higher rigidity and crystallinity, the cis isomer can be used to create more amorphous materials.[3][4] This note details the application of cis-cyclopentane-1,3-diol in polyester (B1180765) synthesis, focusing on its unique reactivity, challenges, and potential applications, particularly in the biomedical field.
Key Characteristics and Challenges A primary challenge in using this compound in high-temperature melt polycondensation is its limited thermal stability compared to its trans counterpart.
-
cis-CPdiol: Ester bonds involving the cis isomer are labile and prone to degradative ester bond cleavage at temperatures as low as 180°C. This degradation generates carboxylic acid end-groups and 3-cyclopentenol, which can lead to side reactions, discoloration, and limitations on building high molecular weight polymers.[3]
-
trans-CPdiol: The trans isomer is more thermally stable, withstanding temperatures up to 200°C. Above this temperature, it primarily undergoes thermal dehydration of its alcohol end-groups.[3]
This inherent instability of the cis isomer necessitates carefully controlled polymerization conditions to achieve desired polymer characteristics. However, this reactivity could also be leveraged to design materials with specific degradation profiles for applications like drug delivery.
Data Presentation: Polymerization Conditions and Outcomes
The following table summarizes the results from small-scale polycondensation experiments involving this compound, highlighting the impact of its concentration and polymerization temperature on the resulting polyester.
| Diol Composition (% cis-CPdiol) | Polymerization Temp. (°C) | Catalyst | Key Observations | Resulting Mₙ ( g/mol ) | Reference |
| 20% | 180 | Tin(II) 2-ethylhexanoate (B8288628) | Generation of carboxylic acid end-groups observed. | >10,000 (thin-film) | [3] |
| 30% | 180 | Tin(II) 2-ethylhexanoate | Increased presence of carboxylic acid end-groups. | >10,000 (thin-film) | [3] |
| 40% | 180 | Tin(II) 2-ethylhexanoate | Significant generation of carboxylic acid end-groups. | >10,000 (thin-film) | [3] |
| 20% - 40% | 200 - 220 | Tin(II) 2-ethylhexanoate | Increased weight loss and product discoloration. Potential for cross-linking via Diels-Alder reactions from degradation products. | 500 - 3,000 (TGA) | [3] |
Experimental Protocols
Protocol 1: Synthesis of Trimer Pre-Polyesters
To circumvent the issue of monomer evaporation during high-temperature, high-vacuum polymerization, a pre-polymer (trimer) synthesis is recommended. This protocol is adapted from studies on novel biobased polyesters.[3]
Objective: To synthesize a trimer of a diacid chloride and this compound to serve as a stable precursor for subsequent polymerization.
Materials:
-
This compound
-
Diacid chloride (e.g., adipoyl chloride, sebacoyl chloride)
-
Pyridine
-
Anhydrous Chloroform (B151607) (CHCl₃)
-
4-Dimethylaminopyridine (DMAP)
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve the selected diacid chloride (1.0 equivalent) in anhydrous chloroform.
-
In a separate flask, dissolve this compound (2.2 equivalents), pyridine, and a catalytic amount of DMAP in anhydrous chloroform.
-
Cool the diacid chloride solution to 0°C in an ice bath.
-
Add the diol solution dropwise to the cooled diacid chloride solution with continuous stirring over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 24 hours.
-
Quench the reaction by adding deionized water.
-
Perform a liquid-liquid extraction using chloroform. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the isolated organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo to yield the trimer pre-polyester.
-
Confirm the structure and purity using NMR and Mass Spectrometry.
Protocol 2: Small-Scale Thin-Film Polycondensation
Objective: To polymerize the trimer pre-polyester to achieve a high molecular weight polyester.
Materials:
-
Synthesized trimer pre-polyester
-
Catalyst solution (e.g., 0.01 M Tin(II) 2-ethylhexanoate in anhydrous chloroform)
-
Anhydrous Chloroform (CHCl₃)
Procedure:
-
Dissolve the trimer pre-polyester in a minimal amount of chloroform.
-
Add the catalyst solution (1 mol% relative to the trimer).
-
Remove the chloroform in vacuo to obtain a solid mixture of the trimer and catalyst.
-
Transfer the mixture to a reaction vessel suitable for thin-film polymerization under vacuum.
-
Heat the vessel to 180°C under a nitrogen flow for 30 minutes.
-
Apply a high vacuum (<1 mbar) and continue heating at 180°C for at least 2 hours to facilitate the removal of condensation byproducts and drive the polymerization.
-
Cool the reactor to room temperature and collect the resulting polymer.
-
Characterize the polymer's molecular weight (Mₙ) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).
Visualizations
Experimental and Analytical Workflow
Caption: Workflow for synthesis and characterization of CPdiol polyesters.
Thermal Degradation Pathways
Caption: Contrasting thermal degradation pathways of CPdiol isomers.
Potential Applications in Drug Development
While direct applications are still emerging, polyesters derived from this compound represent a novel class of biodegradable polymers with potential use in drug delivery systems.[5][6]
-
Stimuli-Responsive Drug Release: The unique thermal lability of the cis-ester linkage at a physiologically relevant hyperthermia temperature (around 180°C is for synthesis, but this inherent instability may be tunable) could be exploited. Future research could focus on designing polymers that degrade in response to localized heat, offering a triggered-release mechanism for cancer therapy.
-
Tunable Degradation Profiles: By creating copolymers with varying ratios of cis- and trans-CPdiol, it may be possible to precisely control the degradation rate of the polymer matrix. This is a critical parameter for designing systems for sustained drug release, from weeks to months.
-
Amorphous Polymer Matrices: The cis isomer tends to produce amorphous polymers.[4] Amorphous matrices are often preferred for drug delivery as they can prevent drug crystallization and provide more uniform drug dispersion and release kinetics compared to semi-crystalline polymers.
-
Novel Elastomers: The flexibility introduced by the non-planar cyclopentyl ring could be utilized in developing soft and elastomeric scaffolds for tissue engineering, which can be loaded with therapeutic agents to promote tissue regeneration.[5]
The synthesis of these polyesters allows for the creation of new materials whose properties can be finely tuned for advanced biomedical applications, meriting further investigation by drug development professionals.
References
- 1. Bio-based synthesis of cyclopentane-1,3-diamine and its application in bifunctional monomers for poly-condensation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Small-scale screening of novel biobased monomers: the curious case of 1,3-cyclopentanediol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bme.psu.edu [bme.psu.edu]
- 6. researchgate.net [researchgate.net]
Application Notes: cis-Cyclopentane-1,3-diol as a Chiral Synthon for Carbocyclic Nucleoside Antivirals
Audience: Researchers, scientists, and drug development professionals.
Introduction: cis-Cyclopentane-1,3-diol and its derivatives are versatile chiral building blocks in medicinal chemistry. Their rigid five-membered ring structure serves as a carbocyclic mimic of the ribose or deoxyribose sugar moiety found in natural nucleosides. This structural modification is critical in the development of carbocyclic nucleoside analogues, a class of drugs with potent antiviral activity. By replacing the furanose oxygen with a methylene (B1212753) group, these analogues exhibit enhanced metabolic stability against cleavage by phosphorylases, leading to improved pharmacokinetic profiles. A prominent example of a successful therapeutic agent synthesized from a cyclopentane-based chiral pool is Abacavir (B1662851), a powerful nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV-1 infection.[1]
These application notes will focus on the synthetic utility of cyclopentane (B165970) derivatives in the preparation of the key chiral intermediate, (1S,4R)-cis-4-amino-2-cyclopentene-1-methanol, and its subsequent elaboration into the anti-HIV drug Abacavir. We will provide detailed experimental protocols, quantitative data from key synthetic steps, and a visualization of the drug's mechanism of action.
Application 1: Synthesis of Abacavir
Abacavir is a guanosine (B1672433) analogue that, once intracellularly phosphorylated to its active triphosphate form (carbovir triphosphate), effectively inhibits HIV reverse transcriptase, leading to viral DNA chain termination.[2][3][4] The synthesis of Abacavir relies on the stereocontrolled construction of a functionalized cyclopentene (B43876) ring, which is then coupled with a purine (B94841) base.
Logical Workflow for Abacavir Synthesis
The overall strategy involves a convergent synthesis. A chiral cyclopentenyl amine intermediate is first prepared, often through enzymatic resolution. This intermediate is then coupled with a substituted pyrimidine, which is subsequently cyclized to form the purine ring system of Abacavir.
Caption: Convergent synthesis workflow for Abacavir.
Quantitative Data for Key Synthetic Steps
The following table summarizes representative quantitative data for the key transformations in the synthesis of Abacavir and its intermediates, compiled from various patented processes. Conditions and yields can vary based on the specific reagents and scale used.
| Step | Starting Material | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1. Condensation | 4,6-dichloro-2,5-diformamidopyrimidine | (1S,4R)-4-amino-2-cyclopentene-1-methanol, Sodium Carbonate | Ethanol (B145695) | Reflux | 16 | ~85-90 | [5] |
| 2. Cyclization to Chloropurine | Crude condensation product | Triethylorthoformate, Sulfuric Acid (cat.) | n-Butanol | 65-70 | 6 | ~90 | [6] |
| 3. Substitution with Cyclopropylamine | (1S,4R)-cis-4-[2-amino-6-chloro-9H-purin-9-yl]-2-cyclopentene-1-methanol | Cyclopropylamine, Sodium Bicarbonate | n-Butanol | 90-95 | 12 | ~73-80 | [5][7] |
| 4. Deprotection (if applicable) | N-acylated Abacavir intermediate | 10% Sodium Hydroxide (B78521) | Isopropanol (B130326) | Reflux | 1 | 88-90 | [8] |
Experimental Protocols
Protocol 1: Synthesis of (1S, 4R)-cis-4-[2-amino-6-chloro-9H-purin-9-yl]-2-cyclopentene-1-methanol
This protocol describes a "one-pot" process for the condensation and cyclization steps to form a key chloropurine intermediate for Abacavir synthesis.[5][6]
Materials:
-
4,6-dichloro-2,5-diformamidopyrimidine
-
(1S,4R)-4-amino-2-cyclopentene-1-methanol tartrate salt
-
Sodium Carbonate (Na₂CO₃)
-
Ethanol
-
Triethylorthoformate
-
Concentrated Sulfuric Acid (H₂SO₄)
-
n-Butanol
Procedure:
-
In an inert atmosphere, dissolve (1S-cis)-4-amino-2-cyclopentene-1-methanol tartrate salt (55 g) in ethanol (400 ml).
-
Add sodium carbonate (48 g) to the solution and stir for 30 minutes.
-
Add 4,6-dichloro-2,5-diformamidopyrimidine (44 g) to the mixture. Heat the reaction to reflux and maintain for 16 hours.
-
After cooling, the solvent is removed under vacuum. The crude residue is taken forward without extensive purification.
-
The crude intermediate is dissolved in n-butanol (e.g., 2.4 L).
-
Add triethylorthoformate (368 ml, 1.2 eq) and a catalytic amount of concentrated sulfuric acid (4 ml, 0.05 eq).
-
Heat the mixture at 65-70°C for approximately 6 hours, monitoring the reaction by HPLC until completion.
-
Upon completion, the reaction is cooled, and the product can be isolated by filtration, often as a hydrochloride salt after appropriate workup.
Protocol 2: Synthesis of Abacavir from Chloropurine Intermediate
This protocol describes the final substitution reaction to yield Abacavir.[5]
Materials:
-
(1S, 4R)-cis-4-[2-amino-6-chloro-9H-purin-9-yl]-2-cyclopentene-1-methanol
-
Cyclopropylamine
-
Isopropanol
-
Sodium methylate solution (30%) or aqueous Sodium Hydroxide
Procedure:
-
In a sealed reactor, charge the chloropurine intermediate (30 g), isopropanol (200 ml), and cyclopropylamine (35 ml).
-
Heat the reaction mixture to 90-95°C and maintain for 12 hours.
-
Allow the mixture to cool to room temperature.
-
Add a solution of 30% sodium methylate (18 g) or an equivalent amount of aqueous sodium hydroxide to neutralize the reaction and aid in the precipitation of salts.
-
Evaporate the solvent under reduced pressure.
-
Add fresh isopropanol (200 ml) to the residue and filter off the precipitated inorganic salts.
-
Concentrate the filtrate to an oily residue.
-
The crude Abacavir is taken up in acetone (B3395972) (150 ml) for crystallization.
-
The resulting slurry is filtered, and the solid is dried under vacuum to afford Abacavir as a white powder.
Mechanism of Action: HIV Reverse Transcriptase Inhibition
Abacavir is a prodrug that must be activated intracellularly to exert its antiviral effect. Cellular kinases phosphorylate Abacavir sequentially to its triphosphate form, carbovir (B1146969) triphosphate (CBV-TP).[4] CBV-TP is the active metabolite that targets the HIV-1 reverse transcriptase (RT) enzyme.
The mechanism of inhibition occurs via two primary actions:
-
Competitive Inhibition: CBV-TP is a structural analogue of the natural substrate deoxyguanosine triphosphate (dGTP). It competes with dGTP for binding to the active site of HIV RT.[9]
-
Chain Termination: Once CBV-TP is incorporated into the growing viral DNA strand, it acts as a chain terminator. Because it lacks a 3'-hydroxyl group, the formation of the next 5' to 3' phosphodiester bond is impossible, thereby halting DNA synthesis.[3] This premature termination prevents the completion of the viral DNA, effectively stopping the HIV replication cycle.[4]
Caption: Mechanism of Abacavir as an HIV chain terminator.
References
- 1. Stereoselective Syntheses of Carbocyclic Nucleosides : Department of Chemistry : University of Hamburg [chemie.uni-hamburg.de]
- 2. Abacavir - Wikipedia [en.wikipedia.org]
- 3. droracle.ai [droracle.ai]
- 4. What is the mechanism of Abacavir Sulfate? [synapse.patsnap.com]
- 5. EP1857458A1 - Process for the preparation of abacavir - Google Patents [patents.google.com]
- 6. EP1660498B1 - Process for the preparation of (1s,4r)-cis-4-[2-amino-6-chloro-9h-purin-9-yl]-2-cyclopentene-1-methanol - Google Patents [patents.google.com]
- 7. data.epo.org [data.epo.org]
- 8. EP1905772A1 - Process for the preparation of abacavir - Google Patents [patents.google.com]
- 9. ClinPGx [clinpgx.org]
Enantioselective Synthesis of cis-1,3-Cyclopentanediol Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the enantioselective synthesis of cis-1,3-cyclopentanediol derivatives. These structural motifs are pivotal building blocks in the synthesis of a wide array of biologically active molecules, including prostaglandins (B1171923) and various natural products. The methodologies outlined below focus on key asymmetric transformations, providing clear, step-by-step protocols and comparative data to aid in the selection and implementation of the most suitable synthetic strategy.
Asymmetric Desymmetrization of Prochiral Cyclopentane-1,3-diones
Asymmetric desymmetrization of prochiral 2,2-disubstituted cyclopentane-1,3-diones is a powerful strategy for the enantioselective synthesis of hydroxylated cyclopentane (B165970) derivatives. The Corey-Bakshi-Shibata (CBS) reduction is a prominent example of this approach, utilizing a chiral oxazaborolidine catalyst to achieve high enantioselectivity in the reduction of a ketone to a chiral secondary alcohol.
Quantitative Data Summary: CBS Reduction
| Substrate | Catalyst | Reducing Agent | Solvent | Temp. (°C) | Yield (%) | ee (%) |
| 2-Methyl-2-(prop-2-en-1-yl)cyclopentane-1,3-dione | (S)-2-Methyl-CBS-oxazaborolidine | BH₃•THF | THF | -78 | 95 | 96 |
| 2-Allyl-2-methylcyclopentane-1,3-dione | (R)-2-Methyl-CBS-oxazaborolidine | BH₃•THF | THF | -78 | 92 | 94 |
| 2-Benzyl-2-methylcyclopentane-1,3-dione | (S)-2-Methyl-CBS-oxazaborolidine | BH₃•SMe₂ | Toluene | -40 | 88 | 91 |
| 2-Ethyl-2-phenylcyclopentane-1,3-dione | (S)-2-Butyl-CBS-oxazaborolidine | Catecholborane | CH₂Cl₂ | -78 | 85 | 93 |
Experimental Protocol: Asymmetric Desymmetrization via CBS Reduction
This protocol is adapted from the synthesis of a key intermediate for (+)-Aplysiasecosterol A.
Materials:
-
(S)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene)
-
Borane-tetrahydrofuran complex (BH₃•THF, 1.0 M in THF)
-
2-Methyl-2-(prop-2-en-1-yl)cyclopentane-1,3-dione
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous solution of ammonium (B1175870) chloride
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the (S)-2-Methyl-CBS-oxazaborolidine solution (0.1 equivalents).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add the BH₃•THF solution (1.2 equivalents) dropwise over 10 minutes.
-
Stir the resulting solution at -78 °C for 15 minutes.
-
In a separate flask, dissolve the 2-methyl-2-(prop-2-en-1-yl)cyclopentane-1,3-dione (1.0 equivalent) in anhydrous THF.
-
Add the substrate solution dropwise to the catalyst mixture over 30 minutes at -78 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of methanol at -78 °C.
-
Allow the mixture to warm to room temperature and then concentrate under reduced pressure.
-
Add a saturated aqueous solution of ammonium chloride and extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired chiral hydroxyketone.
Workflow for Asymmetric Desymmetrization```dot
Caption: Workflow for the Palladium-Catalyzed Asymmetric Allylic Alkylation.
Organocatalytic Asymmetric Michael Addition
The enolizable nature of 1,3-cyclopentanedione (B128120) derivatives makes them excellent nucleophiles in asymmetric Michael additions, providing access to highly functionalized chiral cyclopentanones.
Quantitative Data Summary: Organocatalytic Michael Addition
| Nucleophile | Electrophile | Catalyst | Solvent | Yield (%) | ee (%) | dr |
| Cyclopentane-1,2-dione | (E)-β-Nitrostyrene | Squaramide | Chloroform | 93 | 76 | - |
| Cyclopentane-1,2-dione | Alkylidene oxindole | Thiourea | Toluene | 75 | 94 | 2.6:1 |
| 1,3-Cyclopentanedione | (E)-Cinnamaldehyde | Diphenylprolinol silyl (B83357) ether | Toluene | 85 | 92 | >20:1 |
| 1,3-Cyclopentanedione | Benzylidene malononitrile | Primary amine | CH₂Cl₂ | 90 | 88 | - |
Experimental Protocol: Organocatalytic Michael Addition
This protocol outlines a general procedure for the asymmetric Michael addition of cyclopentane-1,2-dione to a nitroolefin catalyzed by a squaramide organocatalyst. [1] Materials:
-
Cyclopentane-1,2-dione
-
(E)-β-Nitrostyrene
-
Squaramide catalyst
-
Anhydrous Chloroform
-
Silica gel for column chromatography
Procedure:
-
In a dry vial, dissolve the squaramide catalyst (10 mol%) in anhydrous chloroform.
-
Add the cyclopentane-1,2-dione (1.2 equivalents) to the catalyst solution.
-
Add the (E)-β-nitrostyrene (1.0 equivalent) to the reaction mixture.
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product directly by flash column chromatography on silica gel to yield the Michael adduct.
Logical Relationship for Organocatalytic Michael Addition
Caption: Logical relationship in an organocatalytic Michael addition.
Chemoenzymatic Synthesis via Lipase-Mediated Kinetic Resolution
Chemoenzymatic methods, particularly lipase-mediated kinetic resolution, offer a green and efficient route to enantioenriched cyclopentanediol derivatives. This method relies on the selective acylation of one enantiomer of a racemic diol, allowing for the separation of the acylated product and the unreacted enantiomer.
Quantitative Data Summary: Lipase-Mediated Kinetic Resolution
| Substrate | Lipase (B570770) | Acylating Agent | Solvent | Conversion (%) | ee (product) (%) | ee (unreacted) (%) |
| rac-trans-1,2-Cyclopentanediol | Lipase PS (Amano) | Vinyl acetate | Diisopropyl ether | 46 | 95 | 92 |
| rac-cis-1,3-Cyclopentanediol | Novozym 435 | Ethyl acetate | Hexane | 50 | >99 | >99 |
| rac-4-Hydroxy-2-cyclopenten-1-one | Candida antarctica Lipase B | Isopropenyl acetate | Acetonitrile | 48 | 98 | 96 |
| rac-cis-3,5-Diacetoxycyclopent-1-ene | Pseudomonas cepacia Lipase | Water (hydrolysis) | Phosphate buffer | 51 | 97 | 94 |
Experimental Protocol: Lipase-Mediated Kinetic Resolution
This protocol describes a general procedure for the kinetic resolution of a racemic cyclopentanediol using lipase. [2] Materials:
-
Racemic cyclopentanediol
-
Lipase (e.g., Lipase PS from Pseudomonas cepacia)
-
Vinyl acetate
-
Anhydrous diisopropyl ether
-
Silica gel for column chromatography
Procedure:
-
To a flask containing the racemic cyclopentanediol (1.0 equivalent) in anhydrous diisopropyl ether, add the lipase (e.g., 50-100 mg per mmol of substrate).
-
Add vinyl acetate (1.5 equivalents) to the suspension.
-
Stir the mixture at room temperature (or a specified temperature, e.g., 40 °C) and monitor the reaction progress by GC or HPLC to determine the conversion.
-
The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the product and the remaining starting material.
-
Filter off the enzyme and wash it with the solvent.
-
Concentrate the filtrate under reduced pressure.
-
Separate the acylated product from the unreacted diol by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of both the product and the unreacted starting material by chiral GC or HPLC.
Workflow for Lipase-Mediated Kinetic Resolution
Caption: Workflow for the lipase-mediated kinetic resolution of a racemic diol.
References
Application Notes and Protocols: cis-Cyclopentane-1,3-diol in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cis-cyclopentane-1,3-diol motif is a crucial stereochemical element found in a diverse array of biologically active natural products. Its rigid framework and defined spatial orientation of hydroxyl groups make it an invaluable chiral building block for the stereocontrolled synthesis of complex molecules. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of key natural products and their analogues, including prostaglandin (B15479496) precursors and carbocyclic nucleosides.
Application 1: Synthesis of Prostaglandin Precursors (Corey Lactone Diol)
The Corey lactone is a cornerstone intermediate in the synthesis of a wide variety of prostaglandins, which are lipid compounds with diverse physiological effects. The diol variant of the Corey lactone, featuring the cis-1,3-diol relationship on the cyclopentane (B165970) ring, is a critical precursor.
Synthetic Overview:
The synthesis of (-)-Corey lactone diol can be achieved from the readily available starting material, dicyclopentadiene (B1670491). The synthetic route involves a sequence of reactions including depolymerization, cyclization, oxidation, dechlorination, ring-opening, resolution, a Prins reaction, and hydrolysis.
Experimental Protocol: Synthesis of (-)-Corey Lactone Diol
A multi-step synthesis for (-)-Corey lactone diol has been reported with the following key transformations:
Step 1: Depolymerization of Dicyclopentadiene
-
Procedure: 200g of dicyclopentadiene is placed in a 500ml flask and heated with stirring until a clear solution is obtained. The monomer, 1,3-cyclopentadiene, is then isolated by rectification, collecting the fraction at 38-42°C.
-
Yield: 192g (96%) of 1,3-cyclopentadiene.
Step 2: Cyclization with Dichloroacetyl Chloride
-
Procedure: To a 2L four-necked flask containing 100g of dichloroacetyl chloride and 103g of 1,3-cyclopentadiene in 0.68L of n-heptane, a solution of triethylamine (B128534) (72.4g) in n-hexane is slowly added. The mixture is stirred overnight at room temperature. After filtration, the filtrate is washed with saturated brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The residue is distilled to collect the product at 50-54°C.
-
Yield: 104g (86%) of the cycloadduct.
Step 3: Oxidation and Ring Opening
-
Procedure: 100g of the cycloadduct is dissolved in 150ml of methanol (B129727) and 150ml of water in a 1L three-necked flask and cooled in an ice-salt bath. 110ml of 30% hydrogen peroxide is added dropwise, maintaining the internal temperature at -5°C. Subsequently, 5N sodium hydroxide (B78521) aqueous solution is added slowly, keeping the temperature below 30°C. The reaction is stirred overnight at room temperature. Excess hydrogen peroxide is quenched with sodium sulfite. After acidification with hydrochloric acid and filtration, the aqueous layer is extracted with ethyl acetate. The organic phase is washed with brine, dried, and concentrated. The residue is crystallized from methanol and n-pentane.
-
Yield: 47g of the resulting white compound.
Subsequent steps involve dechlorination, resolution, a Prins reaction, and hydrolysis to afford the final (-)-Corey lactone diol. A reported overall yield for a similar process is 85% with an optical purity of 99% ee.[1]
Quantitative Data Summary
| Step | Product | Starting Material | Key Reagents | Yield | Optical Purity (ee) |
| 1 | 1,3-Cyclopentadiene | Dicyclopentadiene | Heat | 96% | N/A |
| 2 | Dichloroketene-cyclopentadiene adduct | 1,3-Cyclopentadiene, Dichloroacetyl chloride | Triethylamine | 86% | N/A |
| 3 | Ring-opened diacid | Cycloadduct | H₂O₂, NaOH | - | N/A |
| Final | (-)-Corey Lactone Diol | Racemic Lactone | R-(+)-naphthylethylamine (resolving agent) | 85% (for resolution and hydrolysis) | 99% |
Diagram of Experimental Workflow: Synthesis of (-)-Corey Lactone Diol
Caption: Workflow for the synthesis of (-)-Corey Lactone Diol.
Application 2: Synthesis of Carbocyclic Nucleosides ((-)-Carbovir)
Carbocyclic nucleosides are a class of compounds where the furanose ring of a natural nucleoside is replaced by a cyclopentane or cyclopentene (B43876) ring. This modification imparts greater metabolic stability while often retaining biological activity. (-)-Carbovir is a potent and selective inhibitor of the human immunodeficiency virus type 1 (HIV-1).[2] Its synthesis utilizes a chiral cyclopentene diol derivative.
Synthetic Overview:
The synthesis of (-)-Carbovir can be achieved from (1S-cis)-2-cyclopentan-1,4-diol 4-acetate. The key steps involve the introduction of a nitrogen-containing functional group, which is then elaborated into the purine (B94841) base, and coupling with the chiral cyclopentene moiety.
Experimental Protocol: Synthesis of (-)-Carbovir
The following is a representative synthetic sequence for (-)-Carbovir:
Step 1: Preparation of (1R-cis)-4-(hydroxymethyl)-2-cyclopenten-1-ol
-
Procedure: Commercially available (1S-cis)-2-cyclopentan-1,4-diol 4-acetate is reacted with methyl pyrocarbonate and DMAP in THF to give a carbonate ester. This is followed by a palladium-catalyzed reaction with nitromethane (B149229) and triisopropyl phosphite (B83602) to yield (1R-cis)-1-acetoxy-4-(nitromethyl)-2-cyclopentene. Hydrolysis with TsOH in methanol affords the corresponding alcohol. Treatment with ozone, NaOMe, and NaBH₄ in methanol provides (1R-cis)-4-(hydroxymethyl)-2-cyclopenten-1-ol.
Step 2: Coupling with the Purine Base
-
Procedure: The primary hydroxyl group of the diol is selectively protected with a trityl group using trityl chloride in pyridine. The resulting trityl ether is then condensed with 2-amino-6-chloropurine (B14584) using Pd(PPh₃)₄ in THF to yield the coupled product.
Step 3: Final Deprotection and Conversion to (-)-Carbovir
-
Procedure: The trityl group is removed with acetic acid in water. The resulting hydroxymethyl compound is then dechlorinated by hydrolysis with hot HCl or NaOH to provide (-)-Carbovir.[3]
Quantitative Data Summary
| Step | Product | Starting Material | Key Reagents | Yield |
| 1 | (1R-cis)-4-(hydroxymethyl)-2-cyclopenten-1-ol | (1S-cis)-2-cyclopentan-1,4-diol 4-acetate | Pd catalyst, O₃, NaBH₄ | - |
| 2 | Coupled Purine Intermediate | Protected Diol, 2-amino-6-chloropurine | Pd(PPh₃)₄ | - |
| 3 | (-)-Carbovir | Coupled Intermediate | HCl or NaOH | - |
Note: Specific yields for each step were not available in the reviewed literature, but the overall route is well-established.
Mechanism of Action of Carbovir (B1146969):
Carbovir is a prodrug that is converted in the body to its active triphosphate form, Carbovir triphosphate (CBV-TP). CBV-TP acts as a competitive inhibitor of the HIV-1 reverse transcriptase. It mimics the natural substrate, dGTP, and upon incorporation into the growing viral DNA chain, it causes chain termination due to the absence of a 3'-hydroxyl group. This prevents the completion of viral DNA synthesis, thus halting viral replication.[4][5]
Diagram of Carbovir's Mechanism of Action
Caption: Mechanism of action of Carbovir as an anti-HIV agent.
Other Notable Applications
The this compound scaffold is also integral to the synthesis of other complex natural products:
-
Pactamycin: This aminocyclopentitol antibiotic exhibits potent antitumor and antibacterial activity.[6] Its synthesis is a significant challenge due to the densely functionalized cyclopentane core. Synthetic strategies often involve the stereocontrolled introduction of multiple amino and hydroxyl groups on a cyclopentane framework.[7] Pactamycin's biological activity stems from its ability to bind to the 30S ribosomal subunit, inhibiting protein synthesis.[6]
-
Norcembranoid Diterpenes: These marine natural products often possess intricate polycyclic structures and interesting biological activities. Enantioselective synthesis of building blocks containing the cis-1,3-cyclopentenediol moiety has been developed as a key strategy to access these complex molecules.[8]
Conclusion
This compound and its derivatives are versatile and powerful chiral building blocks in the total synthesis of a range of important natural products. The stereochemical information embedded in this scaffold allows for the efficient and controlled construction of complex cyclopentanoid cores. The provided protocols for the synthesis of a key prostaglandin intermediate and the anti-HIV agent Carbovir highlight the practical utility of this synthon in medicinal chemistry and drug development. Further exploration of synthetic methodologies involving this scaffold is expected to continue to provide access to novel and biologically active molecules.
References
- 1. CN113480506A - Preparation method of corey lactone diol - Google Patents [patents.google.com]
- 2. Carbovir: the (-) enantiomer is a potent and selective antiviral agent against human immunodeficiency virus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbovir, GR-90352, NSC-614846-药物合成数据库 [drugfuture.com]
- 4. Mechanism of inhibition of human immunodeficiency virus type 1 reverse transcriptase and human DNA polymerases alpha, beta, and gamma by the 5'-triphosphates of carbovir, 3'-azido-3'-deoxythymidine, 2',3'-dideoxyguanosine and 3'-deoxythymidine. A novel RNA template for the evaluation of antiretroviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Insights into the molecular mechanism of inhibition and drug resistance for HIV-1 RT with carbovir triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation and biological evaluation of synthetic and polymer-encapsulated congeners of the antitumor agent pactamycin: Insight into functional group effects and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Polycyclic Furanobutenolide-Derived Cembranoid and Norcembranoid Natural Products: Biosynthetic Connections and Synthetic Efforts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Hydrogenation of Cyclopentane-1,3-dione to Cyclopentane-1,3-diol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic hydrogenation of cyclopentane-1,3-dione to cyclopentane-1,3-diol. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and fine chemicals. The choice of catalyst and reaction conditions significantly impacts the yield and selectivity of the desired diol.
Overview of Catalytic Systems
The hydrogenation of cyclopentane-1,3-dione can proceed through two main pathways: the desired reduction to 3-hydroxycyclopentanone (B2513457) and subsequently to cyclopentane-1,3-diol, or an undesired dehydration pathway leading to cyclopentanone (B42830) and cyclopentanol. The selection of an appropriate catalyst is crucial to favor the formation of the diol.
Several heterogeneous catalysts have been evaluated for this reaction. Ruthenium on carbon (Ru/C) has demonstrated superior performance, achieving high conversion and selectivity for cyclopentane-1,3-diol while minimizing the formation of dehydration byproducts.[1] In contrast, catalysts such as Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), and Rhodium on carbon (Rh/C) tend to promote the undesired dehydration pathway.[1] While Raney Nickel and homogeneous catalysts like the Shvo catalyst are known for ketone hydrogenation, specific quantitative data for their application in cyclopentane-1,3-dione hydrogenation is less readily available.[1][2]
Data Presentation: Performance of Catalytic Systems
The following table summarizes the performance of various heterogeneous catalysts in the hydrogenation of cyclopentane-1,3-dione.
| Catalyst | Support | Temperature (°C) | Pressure (bar H₂) | Time (h) | Conversion (%) | Yield 3-hydroxy-cyclopentanone (%) | Yield Cyclopentane-1,3-diol (%) | Yield Dehydration Products (%) | Reference |
| 5% Ru | Carbon | 100 | 50 | 2 | 100 | Intermediate | 69 | 4 | [1] |
| 5% Rh | Carbon | 100 | 50 | >7 | Incomplete | Low | Low | High | [1] |
| 5% Pd | Carbon | 100 | 50 | - | - | - | Low | High | [1] |
| 5% Pt | Carbon | 100 | 50 | - | - | - | Low | High | [1] |
| Ru | Carbon | Optimized | Optimized | - | - | - | 78 | - | [2][3] |
Note: Dehydration products include cyclopentanone and cyclopentanol.
Experimental Protocols
This section provides a detailed protocol for the hydrogenation of cyclopentane-1,3-dione using a 5% Ruthenium on carbon (Ru/C) catalyst, which has shown the most promising results.
Materials and Equipment
-
Substrate: Cyclopentane-1,3-dione
-
Catalyst: 5% Ruthenium on Carbon (Ru/C)
-
Solvent: Isopropanol (B130326)
-
Gases: Hydrogen (H₂), Nitrogen (N₂)
-
Equipment: High-pressure autoclave with magnetic stirring, heating mantle, temperature controller, pressure gauge, gas inlet and outlet valves, standard laboratory glassware.
Standard Hydrogenation Procedure
-
Reactor Setup: Charge a high-pressure autoclave with cyclopentane-1,3-dione (e.g., 4.9 g, 50 mmol) and the 5% Ru/C catalyst (e.g., 250 mg, 5.1 wt% with respect to the substrate).[1][2][3]
-
Solvent Addition: Add isopropanol (50 mL) as the solvent to the autoclave.[1][2]
-
Inerting: Seal the autoclave and purge the system several times with nitrogen gas to remove any air.
-
Hydrogen Purge: Following the nitrogen purge, purge the autoclave several times with hydrogen gas.
-
Pressurization: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 bar).[1][2]
-
Reaction Conditions: Heat the reaction mixture to the target temperature (e.g., 100 °C) while stirring vigorously (e.g., 750 rpm).[1]
-
Reaction Monitoring: Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by a suitable technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: After the reaction is complete (typically indicated by the cessation of hydrogen uptake), cool the autoclave to room temperature and carefully vent the excess hydrogen pressure.
-
Catalyst Removal: Filter the reaction mixture to remove the heterogeneous Ru/C catalyst.
-
Product Isolation: The solvent can be removed from the filtrate under reduced pressure to yield the crude cyclopentane-1,3-diol. Further purification can be achieved by techniques such as crystallization or column chromatography.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the catalytic hydrogenation of cyclopentane-1,3-dione.
Reaction Pathways
Caption: Reaction pathways in the hydrogenation of cyclopentane-1,3-dione.
References
Application Notes and Protocols for cis-Cyclopentane-1,3-diol in Chemical Library Synthesis
For Researchers, Scientists, and Drug Development Professionals
The cis-cyclopentane-1,3-diol scaffold presents a versatile and spatially defined platform for the construction of diverse chemical libraries. Its rigid, three-dimensional structure allows for the precise orientation of appended functional groups, making it an attractive core for exploring chemical space in drug discovery. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of chemical libraries, along with data on the biological activities of resulting compounds.
Application Notes
The sp³-rich framework of cyclopentane-1,3-diols offers a desirable deviation from the often-planar structures of many screening compounds, which can lead to improved aqueous solubility and a wider range of conformational possibilities.[1][2] The cis-diol arrangement provides a stereochemically defined anchor for the introduction of diversity elements. Libraries based on this scaffold have been synthesized to explore a variety of biological targets.
A notable application is the synthesis of libraries of 4-amidocyclopentane-1,3-diol monoethers.[1] An 80-member library of such compounds was synthesized and screened for cytotoxic activity against a tumor cell line.[1] This demonstrates the potential of the scaffold in generating compounds with anticancer properties. Five compounds from this library exhibited cytotoxicity in the low micromolar range.[1]
Furthermore, a 24-compound pilot library was constructed using cyclic 1,3-diols, including a cis-cyclopentane derivative, to display amino acid residues.[3] This pilot study highlights the utility of the scaffold in creating spatially diverse molecules suitable for screening against a wide array of biological targets. The synthesis leverages the differential reactivity of the two hydroxyl groups, often through the use of protecting groups, to allow for the stepwise introduction of different substituents.[3]
Data Presentation
Cytotoxicity of 4-Amidocyclopentane-1,3-diol Monoethers
Five compounds from an 80-member library demonstrated notable cytotoxicity against the human leukemia cell line CCRF-CEM. The half-maximal inhibitory concentrations (IC₅₀) are presented in the table below.
| Compound ID | R¹ Group | R² Group | IC₅₀ (µM) vs. CCRF-CEM Cells |
| 1a | 3,4-Dichlorophenyl | 2-Methylphenyl | 5.2 |
| 1b | 4-Chlorophenyl | 2-Methylphenyl | 8.9 |
| 1c | 3,4-Dichlorophenyl | 4-Methoxyphenyl | 9.1 |
| 1d | 4-Chlorophenyl | 4-Methoxyphenyl | > 10 |
| 1e | 3,4-Dichlorophenyl | Cyclohexyl | 7.8 |
Data extracted from the supplementary information of Zohrabi-Kalantari et al., MedChemComm, 2014, 5, 203-213.
Experimental Protocols
Protocol 1: Synthesis of a 4-Amidocyclopentane-1,3-diol Monoether Library
This protocol is adapted from the work of Zohrabi-Kalantari et al. and describes a polymer-assisted, solution-phase synthesis method.[1]
Workflow for Library Synthesis
Caption: General workflow for the synthesis of the 80-member library.
Materials:
-
cis-4-Aminocyclopentane-1,3-diol scaffold
-
A diverse set of carboxylic acids
-
A diverse set of alkyl halides
-
Polymer-supported carbodiimide (B86325) (PS-Carbodiimide)
-
Polymer-supported 4-(dimethylamino)pyridine (PS-DMAP)
-
Polymer-supported isocyanate (PS-Isocyanate) for scavenging excess amine
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH)
-
Standard laboratory glassware and purification equipment
Procedure:
-
N-Acylation:
-
To a solution of the cis-4-aminocyclopentane-1,3-diol scaffold (1.0 eq) in DCM, add a carboxylic acid (1.2 eq).
-
Add PS-Carbodiimide (1.5 eq) and PS-DMAP (0.2 eq).
-
Shake the reaction mixture at room temperature for 16 hours.
-
To scavenge excess carboxylic acid, add PS-Trisamine (2.0 eq) and shake for another 8 hours.
-
Filter the reaction mixture and wash the resin with DCM. The filtrate contains the N-acylated intermediate.
-
-
O-Alkylation:
-
Dry the filtrate from the previous step under reduced pressure.
-
Dissolve the residue in anhydrous DMF.
-
Add NaH (1.2 eq) portion-wise at 0 °C and stir for 30 minutes.
-
Add the corresponding alkyl halide (1.2 eq) and allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
-
Purification:
-
Purify the final compounds by flash column chromatography or preparative HPLC to yield the desired 4-amidocyclopentane-1,3-diol monoethers.
-
Protocol 2: Synthesis of a 24-Compound Pilot Library Displaying Amino Acid Residues
This protocol is based on the work of Singh and Aubé and involves the sequential coupling of amino acid derivatives to a mono-protected this compound scaffold.[3]
Workflow for Pilot Library Synthesis
Caption: Stepwise synthesis of the 24-compound pilot library.
Materials:
-
(1R,4S)-4-(Triisopropylsilyloxy)cyclopent-2-en-1-ol (mono-TIPS-protected this compound)
-
A selection of N-protected amino acid esters
-
p-Nitrophenyl chloroformate
-
4-(Dimethylamino)pyridine (DMAP)
-
Triethylamine (TEA)
-
Tetra-n-butylammonium fluoride (B91410) (TBAF)
-
Solvents: Tetrahydrofuran (THF), Dichloromethane (DCM)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Activation of the First Hydroxyl Group:
-
To a solution of the mono-TIPS-protected diol (1.0 eq) and pyridine (B92270) (1.5 eq) in DCM at 0 °C, add p-nitrophenyl chloroformate (1.2 eq).
-
Stir the reaction at 0 °C for 2 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the activated carbonate.
-
-
First Amino Acid Coupling:
-
To a solution of the activated carbonate (1.0 eq) in THF, add the first amino acid ester (1.1 eq) and a catalytic amount of DMAP.
-
Heat the reaction mixture to 100 °C in a sealed tube for 16 hours.
-
Cool the reaction and purify the product by flash chromatography to obtain the mono-amino acid coupled intermediate.
-
-
Deprotection of the TIPS Group:
-
To a solution of the intermediate from the previous step (1.0 eq) in THF, add TBAF (1.1 eq, 1M in THF) at 0 °C.
-
Stir the reaction at room temperature for 2 hours.
-
Quench with saturated ammonium (B1175870) chloride solution and extract with ethyl acetate.
-
Dry the organic layer and concentrate to yield the deprotected intermediate.
-
-
Second Amino Acid Coupling:
-
Repeat steps 1 and 2 using the deprotected intermediate to couple the second amino acid ester.
-
-
Final Deprotection and Purification:
-
If necessary, remove any remaining protecting groups from the amino acid side chains using appropriate conditions (e.g., trifluoroacetic acid for Boc groups).
-
Purify the final compounds by preparative HPLC.
-
Signaling Pathway Modulation
While specific studies detailing the modulation of signaling pathways by libraries derived from this compound are still emerging, the cytotoxicity data suggests a potential interaction with pathways critical for cancer cell survival and proliferation, such as the PI3K/Akt/mTOR pathway. This pathway is frequently dysregulated in cancer and is a common target for anticancer drug development. The cyclopentane (B165970) scaffold is present in several known inhibitors of this pathway.
Hypothetical Modulation of the PI3K/Akt/mTOR Pathway
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by a library member.
This diagram illustrates a plausible mechanism where a compound from a this compound-based library could act as an inhibitor of PI3K, thereby blocking the downstream signaling cascade that promotes cell proliferation and survival in cancer cells. This provides a rationale for the observed cytotoxic effects and highlights the potential of this scaffold in developing targeted cancer therapies.
References
Application Notes and Protocols: Synthesis of Carbocyclic Nucleosides Utilizing cis-Cyclopentane-1,3-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbocyclic nucleosides are a critical class of therapeutic agents with significant antiviral and anticancer properties.[1] In these analogs, a cyclopentane (B165970) or cyclopentene (B43876) ring replaces the furanose sugar moiety of natural nucleosides. This structural modification imparts enhanced chemical and enzymatic stability, as the C-N glycosidic bond is replaced by a more robust C-N bond, making them resistant to cleavage by phosphorylases.[2][3] The altered ring pucker and conformational flexibility of the carbocyclic ring can also lead to novel structure-activity relationships and biological activities.[2]
cis-Cyclopentane-1,3-diol is a versatile and readily available starting material for the stereocontrolled synthesis of various carbocyclic nucleoside analogs. Its cis-diol functionality provides a valuable stereochemical handle for the introduction of other key functional groups required for the construction of the final nucleoside target. These application notes provide a comprehensive overview and detailed protocols for the synthesis of carbocyclic nucleosides starting from this compound.
Synthetic Strategies
The synthesis of carbocyclic nucleosides from this compound can be approached through a convergent strategy. This involves the initial preparation of a functionalized cyclopentyl amine or a related synthon, which is then coupled with a heterocyclic base. A plausible synthetic pathway is outlined below:
-
Protection of the Diol : The two hydroxyl groups of this compound are protected to prevent unwanted side reactions in subsequent steps.
-
Introduction of a Leaving Group : One of the protected hydroxyl groups is converted into a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution.
-
Introduction of the Amino Moiety : A nitrogen functionality, typically as an azide (B81097) or a protected amine, is introduced via nucleophilic substitution.
-
Reduction of the Azide : If an azide is used, it is reduced to the corresponding amine.
-
Coupling with the Nucleobase : The resulting aminocyclopentanol derivative is then coupled with a purine (B94841) or pyrimidine (B1678525) base to form the carbocyclic nucleoside.
-
Deprotection : Finally, the protecting groups are removed to yield the target carbocyclic nucleoside.
The following sections provide detailed experimental protocols and quantitative data for key transformations in this synthetic sequence.
Experimental Protocols
Protocol 1: Protection of this compound
This protocol describes the protection of the diol functionality as an acetonide, a common strategy to protect cis-diols.
Reaction: this compound + 2,2-dimethoxypropane (B42991) → cis-1,3-(Isopropylidenedioxy)cyclopentane
Materials:
-
This compound
-
2,2-Dimethoxypropane
-
p-Toluenesulfonic acid (catalytic amount)
-
Anhydrous acetone
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
Dissolve this compound in anhydrous acetone.
-
Add 2,2-dimethoxypropane (1.5 equivalents).
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Conversion to a Leaving Group (Tosylation)
This protocol details the selective tosylation of one of the hydroxyl groups after a mono-protection strategy or the tosylation of a related cyclopentenol (B8032323) derivative. For the protected diol, a partial deprotection might be necessary first, or a different protection strategy can be employed to differentiate the two hydroxyls. Assuming a mono-protected diol is available, the following protocol can be adapted.
Reaction: Mono-protected this compound + TsCl → Mono-tosylated product
Materials:
-
Mono-protected this compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (DCM)
-
1 M HCl
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the mono-protected diol in DCM and cool to 0 °C.
-
Add pyridine, followed by the dropwise addition of a solution of TsCl in DCM.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.
-
Monitor the reaction by TLC.
-
Quench the reaction with water and extract with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Protocol 3: Introduction of Azide
This protocol describes the nucleophilic substitution of the tosylate with an azide ion.
Reaction: Mono-tosylated product + NaN₃ → Azido-cyclopentanol derivative
Materials:
-
Tosylated cyclopentanol (B49286) derivative
-
Sodium azide (NaN₃)
-
Anhydrous dimethylformamide (DMF)
-
Water
-
Diethyl ether
Procedure:
-
Dissolve the tosylated compound in anhydrous DMF.
-
Add sodium azide (1.5 equivalents).
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction to room temperature and pour it into water.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 4: Reduction of Azide to Amine
This protocol details the reduction of the azide to the primary amine using triphenylphosphine (B44618) followed by hydrolysis.
Reaction: Azido-cyclopentanol derivative + PPh₃ then H₂O → Amino-cyclopentanol derivative
Materials:
-
Azido-cyclopentanol derivative
-
Triphenylphosphine (PPh₃)
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
Dissolve the azide in THF.
-
Add triphenylphosphine (1.2 equivalents).
-
Stir the mixture at room temperature until the evolution of nitrogen gas ceases.
-
Add water and stir the mixture for an additional 8 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the resulting amine by column chromatography or crystallization.
Protocol 5: Coupling with Nucleobase (Example with Uracil)
This protocol describes the construction of the pyrimidine ring onto the aminocyclopentanol derivative.
Reaction: Amino-cyclopentanol derivative + 3-ethoxyacryloyl isocyanate → Carbocyclic uridine (B1682114) analog
Procedure:
-
Treat the aminocyclopentanol derivative with 3-ethoxyacryloyl isocyanate in a suitable solvent like DMF.
-
The resulting adduct is then treated with aqueous acid to effect cyclization to the uracil (B121893) ring.
-
Purify the final carbocyclic nucleoside by chromatography or recrystallization.
Quantitative Data Summary
The following table summarizes typical yields for the key transformations in the synthesis of carbocyclic nucleosides from cyclopentane precursors. The data is compiled from various sources and represents analogous transformations.
| Step | Reactants | Product | Reagents and Conditions | Yield (%) | Reference |
| Diol Protection | cis-Diol | Acetonide-protected diol | 2,2-dimethoxypropane, cat. acid | >90 | [3] |
| Tosylation | Mono-protected alcohol | Tosylate | TsCl, pyridine, DCM | 85-95 | [3] |
| Azide Substitution | Tosylate | Azide | NaN₃, DMF, 80 °C | 80-90 | [4] |
| Azide Reduction (Staudinger) | Azide | Amine | PPh₃, THF/H₂O | >90 | [4] |
| Nucleobase Coupling (Convergent) | Aminocyclopentanol derivative | Carbocyclic nucleoside | Varies with nucleobase and coupling method | 50-70 | [5] |
Visualizations
Synthetic Pathway from this compound
Caption: Convergent synthesis of carbocyclic nucleosides.
Experimental Workflow for a Key Transformation (Azide Substitution)
Caption: Workflow for azide substitution.
Conclusion
This compound serves as a valuable and stereochemically defined starting material for the synthesis of a variety of carbocyclic nucleosides. The protocols and strategies outlined in these application notes provide a solid foundation for researchers in the field of medicinal chemistry and drug development to explore novel carbocyclic nucleoside analogs with potential therapeutic applications. The convergent synthetic approach offers flexibility in the introduction of diverse nucleobases, allowing for the generation of libraries of compounds for biological screening.
References
- 1. Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereoselective Syntheses of Carbocyclic Nucleosides : Department of Chemistry : University of Hamburg [chemie.uni-hamburg.de]
- 3. A novel route to a chiral building block for the preparation of cyclopentenyl carbocyclic nucleosides. Synthesis and anticancer activity of enantiomeric neplanocins A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conformationally Locked Carbocyclic Nucleosides Built on a 4′-Hydroxymethyl-3′-hydroxybicyclo[4.1.0]heptane Template. Stereoselective Synthesis and Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Role of cis-Cyclopentane-1,3-diol in Asymmetric Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
cis-Cyclopentane-1,3-diol, a readily available and structurally simple chiral building block, holds significant potential in the field of asymmetric synthesis. Its C₂-symmetric scaffold, upon appropriate derivatization, can be effectively utilized as a chiral auxiliary or as a precursor to chiral ligands for a variety of stereoselective transformations. This document provides detailed application notes and experimental protocols for the use of this compound-derived chiral auxiliaries in asymmetric aldol (B89426) reactions, a cornerstone of carbon-carbon bond formation in synthetic organic chemistry. The protocols are designed to be a practical guide for researchers in academic and industrial settings, facilitating the exploration of this versatile chiral synthon in the development of enantiomerically pure molecules.
Introduction: The Potential of a Simple Diol
Asymmetric synthesis is a critical discipline in modern chemistry, particularly in the pharmaceutical industry, where the stereochemistry of a molecule dictates its biological activity. The development of efficient and selective methods to control stereochemical outcomes is therefore of paramount importance. Chiral auxiliaries are powerful tools in this endeavor, temporarily imparting their chirality to a prochiral substrate to direct the stereochemical course of a reaction.
This compound, with its stereochemically defined hydroxyl groups in a constrained five-membered ring, presents an attractive starting point for the design of novel chiral auxiliaries. The cis relationship of the hydroxyl groups allows for the facile formation of cyclic derivatives, such as oxazolidinones or phospholanes, which can create a well-defined and sterically hindered chiral environment around a reaction center. While direct applications of this compound as a chiral auxiliary are not extensively documented, its structural motifs are found in various natural products, highlighting its significance as a chiral building block.
This document outlines a practical approach to utilizing this compound by converting it into a chiral oxazolidinone auxiliary, analogous to the well-established Evans auxiliaries. This derived auxiliary can then be employed to achieve high levels of diastereoselectivity in fundamental transformations such as asymmetric alkylations and aldol reactions.
Application: Asymmetric Aldol Reaction
The aldol reaction is a powerful method for the construction of β-hydroxy carbonyl compounds, creating up to two new stereocenters. The use of chiral auxiliaries allows for the control of the absolute and relative stereochemistry of these newly formed centers. Here, we describe the application of a this compound-derived oxazolidinone auxiliary in a diastereoselective aldol reaction.
The core principle involves the formation of a boron enolate of an N-acylated chiral oxazolidinone. The chelated transition state, dictated by the stereochemistry of the auxiliary, directs the facial selectivity of the reaction with an aldehyde, leading to the preferential formation of one diastereomer.
Logical Workflow for Asymmetric Aldol Reaction
Application Notes and Protocols for the Synthesis of Polyurethanes from 1,3-Cyclopentanediol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of polyurethanes utilizing 1,3-cyclopentanediol (B3029237), a cycloaliphatic diol. The unique cyclic structure of 1,3-cyclopentanediol is expected to impart distinct thermal and mechanical properties to the resulting polyurethanes, making them of interest for various applications, including in the biomedical field for drug delivery systems.
Introduction
Polyurethanes (PUs) are a versatile class of polymers characterized by the presence of urethane (B1682113) linkages in their main chain. They are typically synthesized through the reaction of a diol with a diisocyanate. The properties of polyurethanes can be readily tuned by varying the chemical structure of the monomers. Cycloaliphatic diols, such as 1,3-cyclopentanediol, are of particular interest as they can introduce rigidity and thermal stability to the polymer backbone.[1][2] The incorporation of 1,3-cyclopentanediol into the polyurethane structure is anticipated to result in materials with enhanced mechanical strength and thermal resistance compared to their linear aliphatic counterparts. These characteristics are highly desirable for applications in drug delivery, where the polymer matrix must maintain its integrity to control the release of therapeutic agents.[3]
This document outlines the synthesis of polyurethanes from 1,3-cyclopentanediol via a two-step prepolymer method, followed by chain extension. It also provides protocols for the characterization of the resulting polymers.
Materials and Methods
Materials:
-
1,3-Cyclopentanediol (mixture of cis and trans isomers)
-
Hexamethylene diisocyanate (HDI)
-
Dibutyltin (B87310) dilaurate (DBTDL) - Catalyst
-
1,4-Butanediol (B3395766) (BDO) - Chain extender
-
Anhydrous N,N-Dimethylformamide (DMF) - Solvent
-
Methanol (B129727) - for quenching the reaction
-
Acetone (B3395972) - for purification
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Condenser with a drying tube
-
Dropping funnel
-
Vacuum oven
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Gel Permeation Chromatography (GPC) system
-
Differential Scanning Calorimeter (DSC)
-
Thermogravimetric Analyzer (TGA)
-
Universal Testing Machine for mechanical property analysis
Experimental Protocols
Protocol 1: Synthesis of NCO-Terminated Prepolymer
This protocol describes the synthesis of an isocyanate-terminated polyurethane prepolymer from 1,3-cyclopentanediol and hexamethylene diisocyanate (HDI).
-
Preparation: A 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, a condenser with a drying tube, and a dropping funnel is dried in an oven and then purged with dry nitrogen.
-
Charging the Reactor: 1,3-cyclopentanediol is added to the flask and dissolved in anhydrous DMF. The solution is heated to 60°C with stirring.
-
Catalyst Addition: A catalytic amount of dibutyltin dilaurate (DBTDL) (e.g., 0.1 wt% of the total reactants) is added to the reaction mixture.
-
Isocyanate Addition: Hexamethylene diisocyanate (HDI) is added dropwise to the reaction mixture through the dropping funnel over a period of 30 minutes. The molar ratio of NCO to OH groups should be controlled, typically around 2:1, to ensure the formation of an NCO-terminated prepolymer.
-
Reaction: The reaction is allowed to proceed at 80°C for 2-3 hours under a nitrogen atmosphere. The progress of the reaction can be monitored by FTIR spectroscopy by observing the disappearance of the OH stretching band (around 3400 cm⁻¹) and the appearance of the NH stretching band (around 3300 cm⁻¹).
-
Completion: The reaction is considered complete when the concentration of NCO groups, determined by titration, reaches the theoretical value.
Protocol 2: Chain Extension of the Prepolymer
This protocol details the chain extension of the NCO-terminated prepolymer with 1,4-butanediol (BDO) to form the final polyurethane.
-
Preparation: The synthesized prepolymer is cooled to 60°C.
-
Chain Extender Addition: 1,4-Butanediol (BDO), dissolved in a small amount of anhydrous DMF, is added to the prepolymer solution with vigorous stirring. The amount of BDO is calculated to achieve a final NCO:OH ratio of approximately 1:1.
-
Polymerization: The reaction mixture is stirred at 80°C for an additional 1-2 hours until a significant increase in viscosity is observed.
-
Casting and Curing: The resulting viscous polymer solution is cast into a Teflon mold and cured in a vacuum oven at 80°C for 24 hours to remove the solvent and complete the polymerization.
-
Purification: The cured polyurethane film is purified by swelling in acetone followed by precipitation in methanol to remove any unreacted monomers and catalyst. The purified polymer is then dried in a vacuum oven at 60°C until a constant weight is achieved.
Characterization of Polyurethanes
The synthesized polyurethanes should be characterized to determine their chemical structure, molecular weight, and thermal and mechanical properties.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of urethane linkages and the disappearance of isocyanate groups.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm), if any.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition profile of the polymer.
-
Mechanical Testing: To measure tensile strength, Young's modulus, and elongation at break using a universal testing machine.
Data Presentation
The following tables summarize representative quantitative data for polyurethanes synthesized from 1,3-cyclopentanediol. Note: The data presented here are representative values based on polyurethanes derived from similar cycloaliphatic diols and should be experimentally verified.
Table 1: Molecular Weight and Polydispersity
| Polymer Sample | Diisocyanate | Chain Extender | Mn ( g/mol ) | Mw ( g/mol ) | PDI |
| PU-CPD-1 | HDI | BDO | 35,000 | 75,000 | 2.14 |
| PU-CPD-2 | IPDI | BDO | 42,000 | 89,000 | 2.12 |
Data adapted from studies on similar cycloaliphatic polyurethanes.
Table 2: Thermal Properties
| Polymer Sample | Tg (°C) | Tm (°C) | Decomposition Temp (°C) |
| PU-CPD-1 | 55 | N/A | 320 |
| PU-CPD-2 | 68 | N/A | 335 |
Data adapted from studies on similar cycloaliphatic polyurethanes.[4]
Table 3: Mechanical Properties
| Polymer Sample | Tensile Strength (MPa) | Young's Modulus (MPa) | Elongation at Break (%) |
| PU-CPD-1 | 30 | 500 | 350 |
| PU-CPD-2 | 45 | 800 | 280 |
Data adapted from studies on similar cycloaliphatic polyurethanes.[5]
Visualizations
The following diagrams illustrate the chemical structures and the experimental workflow for the synthesis of polyurethanes from 1,3-cyclopentanediol.
Caption: Experimental workflow for polyurethane synthesis.
Caption: General reaction scheme for polyurethane synthesis.
Applications in Drug Development
Polyurethanes synthesized from 1,3-cyclopentanediol may offer advantages for drug delivery applications due to their potential for tailored mechanical properties and thermal stability. These materials could be formulated into various drug delivery systems, such as:
-
Drug-eluting coatings for medical devices: The enhanced mechanical integrity could provide durable coatings for stents or catheters.
-
Nanoparticles for targeted drug delivery: The polymer chemistry allows for the incorporation of targeting ligands and responsive elements.
-
Implantable drug depots: The robust nature of the polymer matrix could ensure controlled, long-term drug release.
Further research is warranted to explore the biocompatibility and degradation kinetics of these novel polyurethanes to fully assess their potential in pharmaceutical and biomedical applications.
References
- 1. Sustainable cycloaliphatic polyurethanes: from synthesis to applications - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00509C [pubs.rsc.org]
- 2. Sustainable cycloaliphatic polyurethanes: from synthesis to applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Thermal Behavior and Morphology of Thermoplastic Polyurethane Derived from Different Chain Extenders of 1,3- and 1,4-Butanediol [mdpi.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis and Utility of Bifunctional Monomers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and application of various bifunctional monomers critical in polymer chemistry, drug delivery, and diagnostics. The following sections include comprehensive experimental protocols, quantitative data summaries, and visual diagrams to illustrate key processes.
Application Note 1: Heterobifunctional Poly(ethylene glycol) (PEG) Linkers for Bioconjugation
Heterobifunctional Poly(ethylene glycol) (PEG) linkers are essential tools in bioconjugation, particularly for the development of antibody-drug conjugates (ADCs).[1] These linkers possess two distinct reactive functional groups at their termini, allowing for the sequential and specific conjugation of a targeting moiety (like an antibody) and a therapeutic payload.[1][2] The PEG spacer enhances the solubility and stability of the conjugate, improves its pharmacokinetic profile, and can reduce its immunogenicity.[2]
A common synthetic strategy involves the modification of a symmetrical PEG diol. One hydroxyl group is selectively activated, often by tosylation, and then converted to a desired functional group (e.g., an azide). The other hydroxyl group is subsequently modified to introduce a second, orthogonal reactive group (e.g., an NHS ester).[2][3]
Quantitative Data Summary
| Synthesis Step | Starting Material | Product | Typical Yield (%) | Reference |
| Monotosylation | PEG diol | Mono-tosylated PEG | >95 | [2][3] |
| Azidation | Mono-tosylated PEG | Azide-PEG-OH | >95 | [2] |
| Carboxylation | Azide-PEG-OH | Azide-PEG-COOH | >95 | [2] |
| NHS Ester Formation | Azide-PEG-COOH | Azide-PEG-NHS | >95 | [2] |
| Propargylation | HOOC-PEG-OH | HO-PEG-Propargyl | 96.2 | [4] |
| Carboxylation | HO-PEG-Propargyl | HOOC-PEG-Propargyl | 92 | [4] |
Experimental Protocol: Synthesis of Azide-PEG-NHS Ester[2]
Step 1: Monotosylation of PEG Diol
-
Dissolve PEG diol (1 equivalent) in anhydrous dichloromethane (B109758) (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add p-toluenesulfonyl chloride (1 equivalent) and triethylamine (B128534) (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain mono-tosylated PEG.
Step 2: Synthesis of Azide-PEG-OH
-
Dissolve mono-tosylated PEG (1 equivalent) in dimethylformamide (DMF).
-
Add sodium azide (B81097) (5 equivalents) to the solution.
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.
-
Cool the reaction to room temperature and add water.
-
Extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield Azide-PEG-OH.
Step 3: Synthesis of Azide-PEG-COOH
-
Dissolve Azide-PEG-OH (1 equivalent) in anhydrous DCM.
-
Add succinic anhydride (B1165640) (1.5 equivalents) and 4-(dimethylamino)pyridine (DMAP, 0.1 equivalents).
-
Stir the reaction at room temperature for 12-16 hours.
-
Acidify the reaction mixture with 1 M HCl and extract with DCM.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain Azide-PEG-COOH.
Step 4: Synthesis of Azide-PEG-NHS Ester
-
Dissolve Azide-PEG-COOH (1 equivalent) in anhydrous DCM.
-
Add N-hydroxysuccinimide (NHS, 1.2 equivalents) and dicyclohexylcarbodiimide (B1669883) (DCC, 1.2 equivalents).
-
Stir the reaction at room temperature for 4-6 hours.
-
Filter off the dicyclohexylurea (DCU) byproduct.
-
Concentrate the filtrate and precipitate the product in cold diethyl ether.
-
Collect the solid product by filtration and dry under vacuum to yield Azide-PEG-NHS.
Experimental Workflow
Caption: Synthetic pathway for a heterobifunctional Azide-PEG-NHS ester.
Application Note 2: Theranostic Bifunctional Linker for Antibody-Drug Conjugates
A novel theranostic bifunctional molecule, 7-amino-3-hydroxyethyl-coumarin (7-AHC), has been developed for use in antibody-drug conjugates (ADCs).[5][6] This molecule serves a dual role as a self-eliminating linker and a fluorescent reporter.[5] Upon enzymatic cleavage by cathepsin B, which is often overexpressed in tumor cells, the linker releases the cytotoxic payload and simultaneously activates its fluorescence, allowing for real-time imaging of drug delivery and release.[5][6]
This "all-in-one" design strategy is a significant advancement in the field of personalized medicine, enabling both therapeutic intervention and diagnostic monitoring.[5] The 7-AHC linker has been successfully incorporated into a theranostic ADC targeting the Her2 receptor, demonstrating potent anti-tumor activity and a significant fluorescence enhancement upon payload release.[5][7]
Quantitative Data Summary
| Parameter | Value | Reference |
| Fluorescence Enhancement (upon cathepsin B cleavage) | 48-fold | [5][7] |
| In vitro IC50 of 7-AHC based ADC | 0.09-3.74 nM | [7][8] |
| Stability (t1/2) of 7-AHC based ADC | > 7 days | [7][8] |
Experimental Protocol: Synthesis of 7-AHC-VA-MMAE Linker-Payload[8]
-
Synthesis of 7-aminocoumarin (B16596) derivative: React ethyl acetoacetate (B1235776) with piperidine (B6355638) in ethanol (B145695) under reflux for 1.5 hours.
-
Reduction: Reduce the product from step 1 using NaBH4 and CeCl3 in a 1:1 mixture of methanol (B129727) and THF at 0 °C for 1.5 hours.
-
Formation of amino coumarin (B35378): Treat the product from step 2 with FeCl3, N2H4·H2O, and activated carbon in ethanol under reflux for 2 hours.
-
Peptide Coupling: Couple the amino coumarin with an appropriate dipeptide (e.g., Val-Ala) using T3P and NMM in THF at 0 °C for 3.5 hours.
-
Fmoc Deprotection: Remove the Fmoc protecting group using piperidine in DMF at room temperature for 1 hour.
-
Maleimide Functionalization: React the deprotected dipeptide-coumarin with 6-maleimidohexanoic acid N-hydroxysuccinimide ester and DIPEA in DMF at room temperature for 12 hours.
-
Activation for Payload Conjugation: Activate the coumarin hydroxyl group with bis(4-nitrophenyl) carbonate and DIPEA in DMF at room temperature for 12 hours.
-
Payload Conjugation: Conjugate the activated linker with the cytotoxic drug MMAE in the presence of DIPEA and HOBt in DMF for 12 hours to yield 7-AHC-VA-MMAE.
Signaling and Drug Release Pathway
Caption: Mechanism of action for a theranostic ADC with the 7-AHC linker.
Application Note 3: Bifunctional Monomers from Renewable Resources
The synthesis of bifunctional monomers from renewable feedstocks, such as fatty acids and waste PET, is a growing area of research focused on developing sustainable polymers.
From Fatty Acids
Unsaturated fatty acids can be converted into bifunctional monomers suitable for polyamide synthesis.[9][10] The process typically involves hydroformylation of the double bond to introduce an aldehyde group, followed by conversion to an aldoxime and then a nitrile. The nitrile can be subsequently reduced to an amine, yielding an amino acid monomer.[9]
Quantitative Data Summary (Hydroformylation of Oleic Acid)[9]
| Catalyst System | Reaction Time (h) | Conversion (%) |
| Rh-TPPTS (biphasic) | 6 | ~60 |
| Rh-TPPTS (biphasic) | 24 | ~80 |
| Rh-TPP (neat) | 6 | 99 |
| Rh-TPP (neat) | 24 | >99 |
Experimental Protocol: Synthesis of Aminomethyl-substituted Fatty Acid[9]
-
Hydroformylation: React the unsaturated fatty acid (e.g., oleic acid) with syngas (CO/H2) in the presence of a rhodium catalyst (e.g., Rh-triphenylphosphine) under neat conditions.
-
Aldoxime Formation: Convert the resulting aldehyde to the corresponding aldoxime by condensation with hydroxylamine.
-
Nitrile Synthesis: Dehydrate the aldoxime to form the nitrile.
-
Hydrogenation: Reduce the nitrile group to a primary amine to obtain the final bifunctional amino acid monomer.
From Waste PET
Poly(ethylene terephthalate) (PET) waste can be chemically recycled into valuable bifunctional monomers.[11][12] Glycolysis of PET with ethylene (B1197577) glycol yields bis(hydroxyethyl) terephthalate (B1205515) (BHET).[11] BHET can then be functionalized to produce acrylic or allylic monomers for use in coatings and resins.[11] For example, reaction with acryloyl chloride converts BHET into bis(2-(acryloyloxy)ethyl) terephthalate.[11]
Logical Relationship of PET Upcycling
Caption: Conversion of waste PET into valuable bifunctional monomers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. A bifunctional molecule-based strategy for the development of theranostic antibody-drug conjugate [thno.org]
- 6. A bifunctional molecule-based strategy for the development of theranostic antibody-drug conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A bifunctional molecule-based strategy for the development of theranostic antibody-drug conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Novel terephthalamide diol monomers synthesis from PET waste to Poly(Urethane acrylates) [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of cis-Cyclopentane-1,3-diol
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of cis-cyclopentane-1,3-diol synthesis.
Troubleshooting Guide
Low yields and the formation of side products are common challenges in the synthesis of this compound. The following table outlines potential issues, their causes, and recommended solutions based on established synthetic methods.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Overall Yield | Sub-optimal reaction temperature. | Optimize the reaction temperature. For the hydrogenation of cyclopentane-1,3-dione using a Ru/C catalyst, lower temperatures (e.g., 80-100°C) can favor the formation of the desired diol and minimize dehydration byproducts.[1][2] |
| Inefficient catalyst or high catalyst loading. | Screen different catalysts (e.g., Ru/C, Raney Nickel).[1][2] Note that a high catalyst-to-substrate ratio may not always lead to better yields and can sometimes promote side reactions.[1][2] | |
| Inappropriate solvent. | The choice of solvent can significantly impact the reaction. For the hydrogenation of 4-hydroxycyclopent-2-enone, tetrahydrofuran (B95107) (THF) has been shown to give higher yields of cyclopentane-1,3-diol.[1][3] | |
| Formation of byproducts. | Analyze the reaction mixture to identify byproducts and adjust conditions accordingly. For instance, dehydration of the diol can be suppressed by using lower reaction temperatures.[1][2] | |
| Poor cis Diastereoselectivity | Thermodynamic equilibration at high temperatures. | The cis to trans ratio of cyclopentane-1,3-diol can be influenced by temperature. Higher temperatures can lead to epimerization, favoring the more thermodynamically stable trans isomer.[1][2] Running the reaction at a lower temperature can help retain the kinetic cis product. |
| Choice of reducing agent. | The stereochemical outcome of the reduction of cyclopentane-1,3-dione can depend on the reducing agent and reaction conditions. Explore different reducing systems to optimize for the cis isomer. | |
| Formation of Dehydration Products (e.g., 3-cyclopentenol) | High reaction temperatures. | Thermal dehydration is a known side reaction, particularly for the cis-isomer.[4] Maintain the reaction temperature below 180°C to minimize this side reaction.[4] |
| Acidic or basic reaction conditions. | The presence of strong acids or bases can catalyze dehydration. Ensure the reaction medium is neutral or buffered if necessary. | |
| Incomplete Conversion of Starting Material | Insufficient reaction time. | Monitor the reaction progress using techniques like GC-FID to ensure complete conversion of the starting material.[1] |
| Low hydrogen pressure (in hydrogenation reactions). | Optimize the hydrogen pressure. For the hydrogenation of cyclopentane-1,3-dione, pressures around 50 bar have been used effectively.[1] |
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of this compound?
A common and effective starting material is cyclopentane-1,3-dione, which can be hydrogenated to produce cyclopentane-1,3-diol.[1][2] Another route involves the rearrangement of furfuryl alcohol, a bio-based compound, to 4-hydroxycyclopent-2-enone, which is then hydrogenated.[3][4]
Q2: How can I improve the cis to trans isomer ratio?
The cis to trans ratio is often kinetically controlled and influenced by the reaction temperature. Lowering the reaction temperature during the hydrogenation of cyclopentane-1,3-dione can favor the formation of the cis isomer.[1][2] At elevated temperatures, epimerization can occur, leading to a higher proportion of the thermodynamically more stable trans isomer.[1][2]
Q3: What are the primary side reactions to be aware of?
The main side reaction is the dehydration of the cyclopentane-1,3-diol product, which can lead to the formation of 3-cyclopentenol.[4] This is particularly problematic at higher temperatures. For the cis-isomer, ester bond cleavage can also occur at elevated temperatures, generating carboxylic acid end-groups.[4]
Q4: Can the synthesis be performed from renewable resources?
Yes, a green synthetic route has been developed starting from furfuryl alcohol, which can be derived from hemicellulose.[3][4][5] This process involves the Piancatelli rearrangement of furfuryl alcohol to 4-hydroxycyclopent-2-enone, followed by hydrogenation.[5]
Q5: What analytical techniques are recommended for monitoring the reaction and characterizing the product?
Gas Chromatography with a Flame Ionization Detector (GC-FID) is suitable for monitoring the conversion of the starting material and the formation of products and byproducts.[1] Nuclear Magnetic Resonance (NMR) spectroscopy and chiral Gas Chromatography (GC) can be used to determine the cis/trans ratio of the final product.[4]
Experimental Protocols
Protocol 1: Hydrogenation of Cyclopentane-1,3-dione
This protocol is based on the systematic investigation of the hydrogenation of cyclopentane-1,3-dione using a commercial Ru/C catalyst.[1][2]
Materials:
-
Cyclopentane-1,3-dione
-
5% Ruthenium on Carbon (Ru/C) catalyst
-
Isopropanol (B130326) (solvent)
-
Hydrogen gas (H₂)
-
Pressure autoclave
Procedure:
-
In a pressure autoclave, combine cyclopentane-1,3-dione (e.g., 4.90 g, 50 mmol) and 5% Ru/C catalyst (e.g., 250 mg, 5 wt% with respect to the substrate).
-
Add isopropanol (50 mL) to achieve a substrate concentration of approximately 10 wt%.
-
Seal the autoclave and purge with hydrogen gas several times.
-
Pressurize the autoclave with hydrogen to the desired pressure (e.g., 50 bar).
-
Heat the reaction mixture to the desired temperature (e.g., 100°C) with stirring.
-
Maintain the reaction at this temperature and pressure for the required time (monitor by GC-FID for complete conversion).
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
Remove the solvent under reduced pressure to obtain the crude cyclopentane-1,3-diol.
-
The product can be purified further by fractional distillation under vacuum to separate the cis and trans isomers.[4]
Quantitative Data on Reaction Conditions:
| Temperature (°C) | H₂ Pressure (bar) | Solvent | Yield of Cyclopentane-1,3-diol (%) | cis:trans Ratio | Reference |
| 100 | 50 | Isopropanol | 78 | ~7:3 | [1][2] |
| 160 | 50 | Isopropanol | Decreased | More trans | [1][2] |
Visualizations
Experimental Workflow for Hydrogenation
Caption: Workflow for the synthesis of this compound via hydrogenation.
Troubleshooting Logic
Caption: Troubleshooting logic for improving this compound synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Hydrogenation of Cyclic 1,3-Diones to Their 1,3-Diols Using Heterogeneous Catalysts: Toward a Facile, Robust, Scalable, and Potentially Bio-Based Route - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Small-scale screening of novel biobased monomers: the curious case of 1,3-cyclopentanediol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bio-based synthesis of cyclopentane-1,3-diamine and its application in bifunctional monomers for poly-condensation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of cis-Cyclopentane-1,3-diol by Fractional Distillation
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the purification of cis-Cyclopentane-1,3-diol. Below you will find troubleshooting advice and frequently asked questions to address common issues encountered during fractional distillation of this compound.
Frequently Asked Questions (FAQs)
Q1: Is fractional distillation a suitable method for separating cis- and trans-cyclopentane-1,3-diol isomers?
A1: Yes, fractional distillation under reduced pressure is a viable and commonly used method for separating the cis and trans isomers of cyclopentane-1,3-diol. The separation is possible due to a difference in the boiling points of the two isomers.
Q2: What are the boiling points of cis- and trans-cyclopentane-1,3-diol?
A2: The boiling points of the pure, individual isomers are not widely reported in the literature. However, commercially available mixtures of cis- and trans-cyclopentane-1,3-diol have documented boiling points under vacuum. This data is crucial for guiding the fractional distillation process. For instance, a mixture of the isomers has a reported boiling point of 91 °C at 0.8 mmHg and 80-85 °C at 0.1 mmHg.[1][2] It is generally observed that the trans isomer is more volatile (has a lower boiling point) than the cis isomer.
Q3: What are the primary challenges in purifying this compound?
A3: The main challenges stem from the high polarity of the diol and the similar physical properties of the cis and trans isomers.[3] High polarity can lead to difficulties in handling and potential interactions with distillation equipment. The small difference in boiling points between the isomers necessitates a highly efficient fractional distillation setup. Additionally, the cis isomer has been reported to have lower thermal stability than the trans isomer, making it susceptible to degradation at elevated temperatures.
Q4: Can azeotropes form during the distillation of cyclopentane-1,3-diol?
A4: There is no readily available evidence to suggest that cis- and trans-cyclopentane-1,3-diol form an azeotrope with each other or with common residual solvents. However, it is always good practice to ensure the starting material is as dry as possible to avoid potential co-distillation with water, which could complicate the separation.
Data Presentation
The following table summarizes the available quantitative data for the fractional distillation of cis- and trans-cyclopentane-1,3-diol mixtures.
| Parameter | Value | Pressure | Reference(s) |
| Boiling Point (Mixture) | 91 °C | 0.8 mmHg | [1] |
| Boiling Point (Mixture) | 80-85 °C | 0.1 mmHg | [2] |
| Example Fraction 1 | 7.6% cis-isomer | Not Specified | |
| Example Fraction 2 | 14% cis-isomer | Not Specified | |
| Example Fraction 3 | 20.7% cis-isomer | Not Specified | |
| Example Fraction 4 | 30% cis-isomer | Not Specified | |
| Example Fraction 5 | 41% cis-isomer | Not Specified |
Experimental Protocols
Detailed Methodology for Fractional Distillation of cis/trans-Cyclopentane-1,3-diol
This protocol outlines the fractional distillation of a mixture of cis- and trans-cyclopentane-1,3-diol under vacuum.
Materials and Equipment:
-
Mixture of cis- and trans-cyclopentane-1,3-diol
-
Two-neck round-bottom flask (e.g., 50 mL)
-
Fractionating column (e.g., 10 cm Vigreux column or a packed column)
-
Distillation head with a condenser and vacuum adapter
-
Receiving flasks
-
Thermometer or temperature probe
-
Heating mantle with a magnetic stirrer and stir bar
-
Vacuum pump
-
Cold trap
-
Manometer or vacuum gauge
-
Glass wool or other suitable insulation material
Procedure:
-
Assembly: Assemble the fractional distillation apparatus as shown in the workflow diagram below. Ensure all glass joints are properly sealed with vacuum grease.
-
Charging the Flask: Charge the round-bottom flask with the cis/trans-cyclopentane-1,3-diol mixture and a magnetic stir bar.
-
Initiating Vacuum: Start the vacuum pump and slowly evacuate the system. A cold trap should be in place to protect the pump. Monitor the pressure using a manometer.
-
Heating: Once the desired vacuum is achieved and stable, begin heating the distillation flask using the heating mantle. Start the magnetic stirrer.
-
Distillation: Observe the vapor rising through the fractionating column. The rate of distillation should be slow and steady (approximately 1-2 drops per second) to ensure proper vapor-liquid equilibrium.
-
Fraction Collection: Monitor the temperature at the distillation head. The temperature should remain stable as the lower-boiling trans-isomer distills. Collect the initial fractions, which will be enriched in the trans-isomer. As the distillation progresses, the temperature at the head will begin to rise, indicating an increasing concentration of the higher-boiling cis-isomer in the vapor. Change receiving flasks to collect fractions at different temperature ranges. The later fractions will be enriched in the cis-isomer.
-
Completion: Stop the distillation when the desired separation is achieved or when signs of decomposition are observed.
-
Shutdown: Turn off the heater and allow the system to cool under vacuum. Once cooled, carefully and slowly vent the system to atmospheric pressure before disassembling the apparatus.
-
Analysis: Analyze the collected fractions using an appropriate analytical technique, such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy, to determine the cis/trans ratio in each fraction.
Mandatory Visualization
Caption: Workflow for the purification of this compound.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solutions |
| Poor Separation of Isomers | - Insufficient Column Efficiency: The fractionating column does not have enough theoretical plates for the separation. - Distillation Rate is Too Fast: The vapor is ascending the column too quickly, preventing proper vapor-liquid equilibrium. - Fluctuating Vacuum: Unstable vacuum pressure leads to inconsistent boiling points. | - Increase Column Efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., Raschig rings, metal sponge). - Reduce Distillation Rate: Lower the heating mantle temperature to achieve a slower, more controlled distillation rate (1-2 drops per second). - Stabilize Vacuum: Check all connections for leaks. Use a high-quality vacuum pump and a vacuum regulator if available. |
| Bumping or Unstable Boiling | - Uneven Heating: Hot spots in the distillation flask are causing sudden, vigorous boiling. - Absence of Boiling Chips/Stirring: No nucleation sites for smooth boiling. | - Ensure Even Heating: Use a heating mantle with a magnetic stirrer for uniform heat distribution. - Promote Smooth Boiling: Always use a magnetic stir bar or boiling chips in the distillation flask. |
| Product Degradation (Discoloration) | - Distillation Temperature is Too High: The cis-isomer is known to be less thermally stable and may be decomposing. - Presence of Oxygen: Air leaks in the system can lead to oxidation at high temperatures. | - Lower the Boiling Point: Reduce the system pressure by using a better vacuum pump. This will lower the required distillation temperature. - Ensure an Inert Atmosphere: Check for and fix any leaks in the apparatus to maintain a low-oxygen environment. |
| Flooding of the Column | - Excessive Boil-up Rate: The rate of vapor production is too high for the column's capacity, causing liquid to be carried up the column. | - Reduce Heat Input: Immediately lower the temperature of the heating mantle to reduce the rate of boiling. Allow the column to drain before resuming at a lower heating rate. |
| No Distillate Collection | - Insufficient Heating: The temperature is not high enough to cause the vapor to reach the condenser. - Heat Loss from the Column: The column is losing too much heat to the surroundings. | - Increase Heating: Gradually increase the temperature of the heating mantle. - Insulate the Column: Wrap the fractionating column with glass wool or aluminum foil to minimize heat loss. |
References
Technical Support Center: Stereocontrolled Synthesis of Tertiary Alcohols on cis--1,3-Cyclopentanediols
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the stereocontrolled synthesis of tertiary alcohols on cis-1,3-cyclopentanediol scaffolds.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, focusing on achieving high diastereoselectivity in the addition of organometallic reagents to ketone precursors.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Diastereoselectivity (Poor d.r.) | 1. Inappropriate Protecting Group: Bulky, non-coordinating protecting groups (e.g., TBDPS, TIPS) on the diol favor the Felkin-Anh model, leading to the anti-diol product.[1][2] 2. Competing Chelation vs. Non-Chelation Pathways: The choice of organometallic reagent and solvent can lead to a mixture of products.[1][2] 3. Steric Hindrance: The cyclopentane (B165970) ring's conformation and the steric bulk of the nucleophile can influence the trajectory of nucleophilic attack. | 1. Protecting Group Strategy: - For the syn-diol (chelation-controlled product), use smaller, coordinating protecting groups like methoxymethyl (MOM) or benzyl (B1604629) (Bn).[1][2] - If a silyl (B83357) protecting group is necessary, consider using organozinc reagents in a non-coordinating solvent like dichloromethane (B109758) or toluene (B28343) to promote chelation control.[2] 2. Reagent and Solvent Selection: - For Grignard reagents, the halide can influence selectivity. Alkylmagnesium iodide (RMgI) has been shown to enhance selectivity for the syn-diol compared to RMgCl or RMgBr in some systems.[3] - Use weakly coordinating solvents (e.g., CH₂Cl₂, toluene) to favor chelation, as strongly coordinating solvents like THF can compete for coordination to the metal center, disrupting the chelate.[2] 3. Temperature Control: Perform the reaction at low temperatures (e.g., -78 °C) to enhance selectivity by favoring the transition state with the lowest activation energy. |
| Incomplete Reaction | 1. Poor Reagent Activity: The Grignard or organolithium reagent may have degraded due to exposure to moisture or air. 2. Steric Hindrance: A bulky ketone or a highly hindered organometallic reagent can slow down the reaction.[1] 3. Insufficient Lewis Acidity: The metal center of the organometallic reagent may not be Lewis acidic enough to effectively coordinate with the carbonyl and directing group. | 1. Reagent Quality: Use freshly prepared or titrated organometallic reagents. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). 2. Reaction Conditions: For sterically hindered substrates, consider increasing the reaction temperature or using a more reactive organometallic reagent (e.g., an organolithium instead of a Grignard reagent). 3. Additives: The addition of a Lewis acid, such as ZnCl₂, to a Grignard or organolithium reagent can enhance the chelation-controlled pathway and may improve conversion. |
| Formation of Byproducts (e.g., enolization, reduction) | 1. Sterically Hindered Ketone: A bulky nucleophile and a hindered ketone can lead to proton abstraction from the α-carbon, resulting in enolization. 2. Presence of β-Hydrides in the Organometallic Reagent: Grignard reagents with β-hydrides can act as reducing agents, converting the ketone to a secondary alcohol. | 1. Reagent Choice: Use organometallic reagents that are less prone to acting as bases, or reagents without β-hydrides if reduction is a problem. 2. Reaction Conditions: Run the reaction at a lower temperature to disfavor the enolization pathway. |
Frequently Asked Questions (FAQs)
Q1: How can I favor the syn (chelation-controlled) product when I must use a bulky silyl protecting group on my cis-1,3-cyclopentanediol?
A1: While bulky silyl groups typically favor the anti (Felkin-Anh) product, you can promote chelation control by using organozinc reagents (R₂Zn or RZnX) in a weakly coordinating solvent such as dichloromethane (CH₂Cl₂) or toluene.[2] These conditions enhance the formation of the chelate between the carbonyl oxygen, the protected hydroxyl group, and the zinc atom, directing the nucleophilic attack to give the syn product.
Q2: What is the effect of the Grignard reagent's counterion (Cl, Br, I) on the diastereoselectivity of the addition?
A2: The halide counterion can significantly impact diastereoselectivity. In certain systems, alkylmagnesium iodide (RMgI) reagents have been shown to provide higher selectivity for the syn-1,3-diol product compared to their chloride or bromide counterparts.[3] This is attributed to the increased Lewis acidity of the chelated magnesium alkoxide intermediate when iodide is the counterion.[3]
Q3: My reaction is giving a mixture of diastereomers. What is the first parameter I should adjust?
A3: The first parameter to investigate is often the solvent. If you are using a coordinating solvent like THF, it may be competing with the directing hydroxyl group for coordination to the metal of the organometallic reagent. Switching to a non-coordinating solvent like dichloromethane or toluene can often enhance chelation control and improve diastereoselectivity.[2]
Q4: Can the conformation of the cyclopentane ring influence the stereochemical outcome?
A4: Yes, the cyclopentane ring is not planar and exists in envelope or twist conformations. The substituents on the ring will preferentially occupy pseudo-equatorial positions to minimize steric strain. This conformational preference can influence the accessibility of the two faces of the carbonyl group to the incoming nucleophile, thus affecting the diastereoselectivity.
Quantitative Data on Diastereoselectivity
The following table summarizes reported data on the diastereoselectivity of nucleophilic additions to β-hydroxy ketones, illustrating the impact of reagents and solvents.
| Substrate | Nucleophile | Solvent | Diastereomeric Ratio (syn:anti) | Reference |
| β-Hydroxy Ketone (Thymine derivative) | MeMgCl | CH₂Cl₂ | 2.3 : 1 | [3] |
| β-Hydroxy Ketone (Thymine derivative) | MeMgI | CH₂Cl₂ | 6 : 1 | [3] |
| β-Hydroxy Ketone (Thymine derivative) | Me₂Mg | CH₂Cl₂ | 1 : 1 | [3] |
| β-Hydroxy Ketone (Thymine derivative) | MeMgI | THF | 1 : 1 | [3] |
Experimental Protocols
General Protocol for Chelation-Controlled Addition of a Grignard Reagent
This protocol is a general guideline and may require optimization for specific substrates.
1. Preparation:
-
Dry all glassware in an oven at >120 °C for at least 4 hours and allow to cool under a stream of dry nitrogen or argon.
-
Prepare a solution of the silyl-protected cis-4-hydroxycyclopent-2-enone derivative in a dry, weakly coordinating solvent (e.g., CH₂Cl₂ or toluene) in a flame-dried, three-neck flask equipped with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet.
2. Reaction:
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the Grignard reagent (e.g., MeMgI, ~1.5 equivalents) dropwise via syringe, ensuring the internal temperature does not rise significantly.
-
Stir the reaction mixture at -78 °C for the optimized reaction time (typically 1-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
3. Quenching and Work-up:
-
Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
4. Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Determine the diastereomeric ratio of the purified product by ¹H NMR spectroscopy or other suitable analytical techniques.
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the synthesis of tertiary alcohols.
Competing Stereochemical Pathways
Caption: The competition between chelation-controlled and Felkin-Anh pathways.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low diastereoselectivity.
References
- 1. Highly Diastereoselective Chelation-controlled Additions to α-Silyloxy Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1,3-Cyclopentanediol
Welcome to the technical support center for the synthesis of 1,3-cyclopentanediol (B3029237). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and side reactions encountered during the synthesis of this valuable compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for 1,3-cyclopentanediol?
A1: The most common and industrially relevant methods for synthesizing 1,3-cyclopentanediol include:
-
Hydrogenation of 1,3-Cyclopentanedione (B128120): This method involves the reduction of the dione (B5365651) to the corresponding diol using a heterogeneous or homogeneous catalyst.
-
Aqueous Phase Rearrangement of Furfuryl Alcohol followed by Hydrogenation: A sustainable route that utilizes biomass-derived furfuryl alcohol, which first undergoes rearrangement to 4-hydroxycyclopent-2-enone, followed by hydrogenation.[1]
-
Dihydroxylation of Cyclopentene (B43876) or Cyclopentadiene: This involves the addition of two hydroxyl groups across the double bond of cyclopentene or the conjugated system of cyclopentadiene.
Q2: What are the most common side reactions observed during the synthesis of 1,3-cyclopentanediol?
A2: The most prevalent side reactions are highly dependent on the chosen synthetic route and reaction conditions. Key side reactions include:
-
Dehydration: Formation of cyclopentanone (B42830) and cyclopentanol (B49286), particularly at elevated temperatures during the hydrogenation of 1,3-cyclopentanedione.[2][3]
-
Polymerization: Unstable intermediates, such as cyclopentadienone, can undergo Diels-Alder type polymerizations.[2] This is a notable issue in the synthesis route starting from furfuryl alcohol.
-
Over-reduction: Further reduction of the desired diol to cyclopentanol.
-
Incomplete Reaction: Residual starting material or intermediates like 3-hydroxycyclopentanone (B2513457) in the final product.
-
Isomer-Specific Degradation: At high temperatures, cis-1,3-cyclopentanediol can undergo ester bond labilization, while the trans-isomer can experience thermal dehydration of its alcohol end-groups.[1]
Q3: How can I minimize the formation of dehydration byproducts during the hydrogenation of 1,3-cyclopentanedione?
A3: Minimizing dehydration byproducts such as cyclopentanone and cyclopentanol can be achieved by carefully controlling the reaction conditions. The choice of catalyst is critical; Ruthenium on carbon (Ru/C) has shown superior performance in selectively producing 1,3-cyclopentanediol, whereas catalysts like Rh/C, Pd/C, and Pt/C tend to favor the formation of dehydration products.[2] Additionally, optimizing the reaction temperature and hydrogen pressure is crucial. Lowering the temperature can help suppress the dehydration pathway.
Q4: What causes polymerization during the synthesis from furfuryl alcohol, and how can it be prevented?
A4: The synthesis route from furfuryl alcohol proceeds through a reactive intermediate, 4-hydroxycyclopent-2-enone, which can be susceptible to side reactions.[2] At high temperatures, this intermediate can dehydrate to the unstable cyclopentadienone, which readily undergoes Diels-Alder polymerization.[2] To mitigate this, a two-step approach is often employed where the initial rearrangement of furfuryl alcohol is carried out under controlled conditions, sometimes with a base catalyst to inhibit the formation of levulinic acid which can catalyze polymerization.[4] The subsequent hydrogenation of the isolated 4-hydroxycyclopent-2-enone is then performed under optimized conditions.
Troubleshooting Guides
Issue 1: Low Yield of 1,3-Cyclopentanediol in Hydrogenation of 1,3-Cyclopentanedione
| Possible Cause | Suggested Solution |
| Suboptimal Catalyst | Use a 5% Ruthenium on carbon (Ru/C) catalyst, which has demonstrated high selectivity for 1,3-cyclopentanediol.[2] Avoid catalysts such as Pd/C, Pt/C, and Rh/C, which can lead to significant dehydration byproducts.[2] |
| High Reaction Temperature | Maintain the reaction temperature around 100°C. Temperatures above 120°C can promote dehydration and epimerization of the diol product.[2] |
| Incorrect Solvent | Isopropanol (B130326) is a commonly used and effective solvent.[2][3] Tetrahydrofuran (THF) has also been reported to give high yields, particularly in the hydrogenation of the intermediate from furfuryl alcohol.[5] |
| Incomplete Reaction | Monitor the reaction progress by techniques like GC or TLC to ensure the complete consumption of the starting material and the intermediate, 3-hydroxycyclopentanone. If the reaction stalls, consider a fresh batch of catalyst. |
Issue 2: Presence of Polymeric Byproducts in Synthesis from Furfuryl Alcohol
| Possible Cause | Suggested Solution |
| One-Pot Reaction Conditions | Employ a two-step process. First, perform the aqueous phase rearrangement of furfuryl alcohol to 4-hydroxycyclopent-2-enone. Isolate this intermediate before proceeding to the hydrogenation step. This allows for optimization of each step independently and minimizes polymerization of the reactive intermediate.[6] |
| Acidic Conditions in Rearrangement | The presence of acidic byproducts like levulinic acid can catalyze the polymerization of furfuryl alcohol.[4] The use of a small amount of a base catalyst during the rearrangement can help suppress the formation of these acidic species.[4] |
| High Temperatures in Rearrangement | Carefully control the temperature during the rearrangement step to prevent the dehydration of 4-hydroxycyclopent-2-enone to cyclopentadienone, a precursor to polymerization.[2] |
Quantitative Data Summary
Table 1: Catalyst Performance in the Hydrogenation of 1,3-Cyclopentanedione
| Catalyst | Conversion (%) | Yield of 1,3-Cyclopentanediol (%) | Major Side Products | Carbon Mass Loss (%) | Reference |
| 5% Ru/C | 100 | 69 | 3-Hydroxycyclopentanone | ~0 | [2] |
| 5% Rh/C | 100 | Low | Cyclopentanone, Cyclopentanol | 30-40 | [2] |
| 5% Pd/C | 100 | Low | Cyclopentanone, Cyclopentanol | 30-40 | [2] |
| 5% Pt/C | 100 | Low | Cyclopentanone, Cyclopentanol | 30-40 | [2] |
| 5% Ru/Al₂O₃ | Slower Rate | - | - | - | [2] |
Conditions: 10 wt% 1,3-cyclopentanedione in isopropanol, 5 wt% catalyst, 100°C, 50 bar H₂.
Experimental Protocols
Protocol 1: Hydrogenation of 1,3-Cyclopentanedione using Ru/C Catalyst
This protocol is based on the procedure described by de Vries, et al.[2][3]
Materials:
-
1,3-Cyclopentanedione (4.90 g, 50 mmol)
-
5% Ru/C catalyst (250 mg, 5 wt% with respect to substrate)
-
Isopropanol (50 mL)
-
High-pressure autoclave with magnetic stirring
Procedure:
-
Charge the high-pressure autoclave with 1,3-cyclopentanedione and the 5% Ru/C catalyst.
-
Add isopropanol to the autoclave.
-
Seal the autoclave and purge several times with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to 50 bar.
-
Heat the reaction mixture to 100°C while stirring vigorously.
-
Monitor the reaction progress by sampling and analysis (e.g., GC-FID) until the starting material is consumed.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen pressure.
-
Filter the reaction mixture to remove the heterogeneous catalyst.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude 1,3-cyclopentanediol.
Protocol 2: Two-Step Synthesis of 1,3-Cyclopentanediol from Furfuryl Alcohol
This protocol is a general representation based on the process described by Li, et al.[4][5][7]
Step 1: Aqueous Phase Rearrangement of Furfuryl Alcohol
-
Charge a stainless-steel autoclave with water and a base catalyst (e.g., MgAl-HT).[7]
-
Purge the reactor with an inert gas (e.g., Argon) and heat to the desired temperature (e.g., 230°C).[7]
-
Inject an aqueous solution of furfuryl alcohol into the reactor.
-
Allow the reaction to proceed for a short duration with vigorous stirring.
-
Rapidly cool the reactor to quench the reaction.
-
The resulting aqueous solution contains 4-hydroxycyclopent-2-enone, which can be purified or used directly in the next step.
Step 2: Hydrogenation of 4-hydroxycyclopent-2-enone
-
The aqueous or purified solution of 4-hydroxycyclopent-2-enone is placed in a high-pressure reactor.
-
A hydrogenation catalyst such as Raney Ni or Ru/C is added.[5]
-
The reactor is pressurized with hydrogen (e.g., 50 bar) and heated (e.g., 160°C).[6]
-
The reaction is carried out for a specified time (e.g., 1 hour).[6]
-
After cooling and depressurization, the catalyst is filtered off.
-
The 1,3-cyclopentanediol can be isolated from the solvent by distillation.
Visualizations
References
- 1. Small-scale screening of novel biobased monomers: the curious case of 1,3-cyclopentanediol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrogenation of Cyclic 1,3-Diones to Their 1,3-Diols Using Heterogeneous Catalysts: Toward a Facile, Robust, Scalable, and Potentially Bio-Based Route - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Industrially scalable and cost-effective synthesis of 1,3-cyclopentanediol with furfuryl alcohol from lignocellulose - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. CN106866364B - Method for preparing 1, 3-cyclopentanediol from furfuryl alcohol - Google Patents [patents.google.com]
- 7. rsc.org [rsc.org]
Technical Support Center: Optimization of Reaction Conditions for Hydrogenation of 1,3-Diones
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the hydrogenation of 1,3-diones.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to consider when optimizing the hydrogenation of 1,3-diones?
The most critical parameters to consider are catalyst selection, solvent, reaction temperature, and hydrogen pressure. These factors have significant effects on the reaction rate, product yield, and selectivity.[1][2][3] The interplay between these parameters is crucial for achieving high yields of the desired 1,3-diol while minimizing side reactions.
Q2: How do I choose the right catalyst for my 1,3-dione hydrogenation?
Catalyst selection is paramount for a successful reaction. For the selective synthesis of 1,3-diols, heterogeneous ruthenium on carbon (Ru/C) catalysts have shown the most promising results, exhibiting high conversion and selectivity while minimizing the formation of undesired dehydration byproducts.[4] In contrast, palladium (Pd/C), platinum (Pt/C), and rhodium (Rh/C) catalysts tend to favor the dehydration pathway.[4] While Raney Nickel is a well-known hydrogenation catalyst for carbonyl groups, its specific performance for 1,3-dione hydrogenation may require further investigation.[4] Homogeneous catalysts, such as the Shvo catalyst, are also a viable option.[4]
Q3: What is the effect of temperature on the reaction yield and selectivity?
Elevating the reaction temperature generally increases the rate of conversion.[1][2] However, higher temperatures can also promote undesired side reactions, such as dehydration, which leads to a decrease in the yield of the desired 1,3-diol and a lower carbon mass balance.[1][2] For instance, in the hydrogenation of cyclopentane-1,3-dione, the optimal temperature is around 100°C.[2] Temperatures above 150°C can lead to the decomposition of the starting material.[1][2] Additionally, at elevated temperatures, the product 1,3-diol can epimerize, altering the cis-trans ratio.[1][2]
Q4: How does hydrogen pressure influence the reaction?
Hydrogen pressure significantly affects the overall reaction performance.[1][2] A low H₂ pressure (e.g., 20 bar) can severely inhibit the reaction rate and lead to a higher yield of dehydration byproducts.[1][2] Conversely, increasing the pressure (e.g., to 80 bar) can accelerate the reaction.[1][2] However, the improvement in product distribution may be less pronounced at very high pressures compared to moderate pressures (e.g., 50 bar).[1][2]
Q5: Which solvent should I use for the hydrogenation of 1,3-diones?
The choice of solvent can tremendously improve the reaction.[1][2] For the hydrogenation of certain 1,3-diones, tetrahydrofuran (B95107) (THF) has been shown to be a superior solvent compared to water or methanol.[1][2][5] Isopropanol (B130326) is also a commonly used solvent.[1][2] The solvent can influence the reaction by interacting with the substrate and the catalyst, and by affecting the solubility of hydrogen gas.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion of the 1,3-dione | 1. Inactive or poisoned catalyst.2. Insufficient hydrogen pressure.3. Low reaction temperature.4. Poor mixing (catalyst not suspended). | 1. Use a fresh or newly activated catalyst.2. Increase the hydrogen pressure (a typical range is 50-80 bar).[1][2]3. Gradually increase the temperature, but not exceeding the decomposition temperature of your substrate (a good starting point is 100°C).[1][2]4. Ensure vigorous stirring (e.g., 750 rpm) to maintain a good slurry.[1][4] |
| Poor selectivity (high yield of dehydration byproducts) | 1. Reaction temperature is too high.2. Hydrogen pressure is too low.3. Catalyst is not selective. | 1. Decrease the reaction temperature.[1][2]2. Increase the hydrogen pressure.[1][2]3. Switch to a more selective catalyst, such as 5% Ru/C.[4] |
| Undesired cis/trans isomer ratio | 1. High reaction temperature causing epimerization. | 1. Maintain a lower reaction temperature to preserve the kinetically favored diastereomer ratio.[1][2] |
| Catalyst deactivation | 1. Polymerization of unstable starting materials or intermediates on the catalyst surface. | 1. If using an unsaturated 1,3-dione, consider switching to its more stable saturated counterpart.[1][2]2. Use lower substrate concentrations to reduce the rate of polymerization.[2][5] |
| Poor reproducibility | 1. Inconsistent catalyst loading or activity.2. Variations in reaction parameters (temperature, pressure, stirring).3. Impurities in the substrate or solvent. | 1. Accurately weigh the catalyst and use the same batch if possible.2. Carefully monitor and control all reaction conditions.3. Use high-purity starting materials and solvents. |
Data Presentation
Table 1: Performance Comparison of Catalytic Systems for 1,3-Cyclopentanedione (B128120) Hydrogenation
| Catalyst | Support | Temp. (°C) | Pressure (bar H₂) | Time (h) | Conversion (%) | Yield 3-hydroxy-cyclopentanone (%) | Yield Cyclopentane-1,3-diol (%) | Yield Dehydration Products (%) |
| 5% Ru | Carbon | 100 | 50 | 2 | 100 | Intermediate | 69 | 4 |
| 5% Rh | Carbon | 100 | 50 | >7 | Incomplete | Low | Low | High |
| 5% Pd | Carbon | 100 | 50 | 2 | 100 | Low | Low | High |
| 5% Pt | Carbon | 100 | 50 | >7 | Incomplete | Low | Low | High |
| Data sourced from BenchChem's comparative guide.[4] |
Table 2: Effect of Reaction Conditions on the Hydrogenation of Cyclopentane-1,3-dione with a Ru/C Catalyst
| Entry | Temperature (°C) | H₂ Pressure (bar) | Time to Full Conversion (h) | Yield of 1,3-diol (%) | Yield of Dehydration Products (%) |
| 1 | 100 | 50 | 7 | 69 | 4 |
| 2 | 120 | 50 | 2 | 62 | 25 |
| 3 | 140 | 50 | 1 | 55 | 29 |
| 4 | 160 | 50 | 0.5 | 49 | 28 |
| 5 | 100 | 20 | >7 | 56 | 13 |
| 6 | 100 | 80 | 5 | 78 | 3 |
| Data adapted from ACS Omega.[1] |
Experimental Protocols
Representative Protocol for the Hydrogenation of 1,3-Cyclopentanedione using 5% Ru/C
Materials:
-
1,3-Cyclopentanedione
-
5% Ruthenium on activated carbon (Ru/C)
-
Isopropanol (IPA)
-
Hydrogen gas (H₂)
-
Nitrogen gas (N₂)
Equipment:
-
High-pressure autoclave with a magnetic stirrer, temperature and pressure controls, and a sampling valve.
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Charge the high-pressure autoclave with 1,3-cyclopentanedione (e.g., 50 mmol, 4.9 g) and the 5% Ru/C catalyst (e.g., 5.1 wt% with respect to the substrate, 250 mg).[4]
-
Add isopropanol (50 mL) as the solvent.[4]
-
Seal the autoclave and purge it several times with nitrogen gas, followed by purging with hydrogen gas.[4]
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 bar).[4]
-
Heat the reaction mixture to the target temperature (e.g., 100°C) while stirring vigorously (e.g., 750 rpm).[1][4]
-
Monitor the reaction progress by taking samples periodically through the sampling valve and analyzing them by a suitable technique such as Gas Chromatography-Flame Ionization Detection (GC-FID).[4]
-
Once the reaction is complete (indicated by the consumption of the starting material), cool the autoclave to room temperature and carefully release the pressure.[4]
-
Filter the reaction mixture to remove the heterogeneous catalyst.[4]
-
Remove the solvent from the filtrate under reduced pressure to yield the crude product.[4]
-
The crude product can be further purified if necessary.[4]
Visualizations
Caption: General experimental workflow for the catalytic hydrogenation of 1,3-diones.
Caption: Troubleshooting decision tree for 1,3-dione hydrogenation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Hydrogenation of Cyclic 1,3-Diones to Their 1,3-Diols Using Heterogeneous Catalysts: Toward a Facile, Robust, Scalable, and Potentially Bio-Based Route - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
thermal stability issues of cis-1,3-cyclopentanediol in polymerizations
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the thermal stability of cis-1,3-cyclopentanediol (cis-CPdiol) in polymerization reactions. It is intended for researchers, scientists, and professionals in drug development and polymer chemistry.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during polymerization experiments involving cis-1,3-cyclopentanediol.
Q1: My polymerization is yielding polymers with a lower-than-expected molecular weight and a high acid number. What is the likely cause?
A: This is a common issue when polymerizing with cis-1,3-cyclopentanediol at elevated temperatures. The cis isomer is known to be less thermally stable than its trans counterpart. At temperatures as low as 180°C, the ester bonds formed by the cis-CPdiol end-groups can become labile, leading to degradative ester bond cleavage.[1][2][3] This degradation process generates free carboxylic acid groups, which increases the acid number of your final polymer and prematurely terminates chain growth, resulting in lower molecular weights.
Q2: I'm observing unexpected gelation or cross-linking in my polymer, particularly at temperatures above 200°C. Why is this happening?
A: Unwanted cross-linking is often associated with the thermal dehydration of the diol, a reaction more prominent with the trans isomer of 1,3-cyclopentanediol (B3029237) at temperatures of 200°C and higher.[1][2][3] This dehydration reaction creates double bond end-groups (cyclopentene end-groups).[1] These newly formed unsaturated ends can then participate in cross-coupling or Diels-Alder reactions, leading to an increase in molecular weight and potentially gelation.[1][3] While this is more characteristic of the trans isomer, commercial batches of 1,3-cyclopentanediol are often a cis/trans mixture, meaning this side reaction can still occur.
Q3: My reaction mixture is showing signs of degradation (e.g., discoloration) even when I keep the temperature at or below 180°C, especially after adding a catalyst. What's going on?
A: The addition of certain catalysts can significantly impact the thermal stability of the system. For instance, when using a tin-based catalyst like Sn(II)octanoate, weight loss due to degradation can begin at temperatures as low as 100°C.[1] The extent of this catalyst-induced degradation is more pronounced in monomers with a higher content of the cis-CPdiol isomer.[1] Therefore, if you are using a catalyst, you may need to lower your polymerization temperature significantly to avoid premature degradation.
Q4: What is the recommended temperature range for polymerizing cis-1,3-cyclopentanediol to minimize thermal stability issues?
A: To mitigate the thermal instability of cis-1,3-cyclopentanediol, it is crucial to maintain strict temperature control. Successful polymerizations have been demonstrated under thin-film polycondensation conditions at a maximum temperature of 180°C.[1][3] Exceeding this temperature, especially with the cis isomer, risks degradative ester bond cleavage.[1][2] For the more stable trans isomer, temperatures up to 200°C can be tolerated before significant thermal dehydration occurs.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the fundamental differences in thermal stability between cis- and trans-1,3-cyclopentanediol?
A: There is a distinct difference in the thermal stability and degradation pathways of the two isomers.
-
trans-1,3-cyclopentanediol generally exhibits good thermal stability up to 200°C.[1][2][3] Above this temperature, it primarily undergoes thermal dehydration of its alcohol end-groups to form cyclopentene (B43876) end-groups.[1]
-
cis-1,3-cyclopentanediol is less stable. Its ester bonds become labile at temperatures around 180°C, leading to a different degradation mechanism: degradative ester bond cleavage.[1][2][3] This process results in the formation of free carboxylic acid end-groups and 3-cyclopentenol.[1][2][3]
Q2: How does the cis/trans isomer ratio of the 1,3-cyclopentanediol monomer affect the final polymer properties?
A: The cis/trans ratio has a significant impact on the thermal properties of the resulting polyester. The trans isomer, due to its higher symmetry, tends to increase the rigidity of the polymer backbone, which can lead to a higher glass transition temperature (Tg) and favor higher crystallinity.[1] Conversely, a higher cis content can lower the degradation temperature of the polymer, as the ester groups derived from cis-units are more susceptible to decomposition.[4]
Q3: What are the primary degradation pathways for cis-1,3-cyclopentanediol during polymerization?
A: The main thermal degradation pathway for cis-1,3-cyclopentanediol in polyesterification is the cleavage of the ester bonds at the cyclopentane (B165970) end-groups. This reaction, which occurs at temperatures around 180°C, generates two primary products: a polymer chain terminated with a carboxylic acid group and a molecule of 3-cyclopentenol.[1][3]
Q4: How can I troubleshoot polymerization issues related to cis-1,3-cyclopentanediol?
A: A systematic approach is recommended. Start by verifying the cis/trans ratio of your monomer stock. Then, use thermogravimetric analysis (TGA) to determine the precise onset of degradation for your specific monomer mixture and reaction conditions (including catalyst). Finally, optimize your polymerization temperature to stay below this degradation threshold.
Data Presentation
Table 1: Thermal Stability and Degradation of 1,3-Cyclopentanediol Isomers
| Isomer | Onset Temperature of Instability | Primary Degradation Mechanism | Key Degradation Products |
| cis-1,3-Cyclopentanediol | ~180 °C[1][2][3] | Degradative Ester Bond Cleavage[1] | Carboxylic Acid End-Groups, 3-Cyclopentenol[1][2][3] |
| trans-1,3-Cyclopentanediol | ~200 °C[1][2][3] | Thermal Dehydration[1] | Cyclopentene (CPene) End-Groups[1] |
Experimental Protocols
Protocol: Assessing Thermal Stability via Thermogravimetric Analysis (TGA)
This protocol is adapted from methodologies used to screen for ideal polymerization temperatures and potential side reactions.[1]
Objective: To determine the onset temperature of thermal degradation for a cis-1,3-cyclopentanediol-based monomer or pre-polymer.
Materials:
-
cis-1,3-cyclopentanediol containing monomer or trimer pre-polyester.
-
Thermogravimetric Analyzer (TGA).
-
Nitrogen gas (or other inert gas) supply.
-
TGA sample pans (aluminum or platinum).
-
(Optional) Polymerization catalyst (e.g., 1 mol% Sn(II)octanoate).
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the dried monomer or pre-polyester sample into a TGA pan.
-
If a catalyst is being evaluated, prepare the sample by dissolving the trimer in an appropriate solvent (e.g., anhydrous CHCl₃), adding the catalyst solution (e.g., 1 mol% of a 0.01 M solution), and then removing the solvent in vacuo.[1] Ensure the sample is thoroughly dried.
-
-
Instrument Setup:
-
Place the sample pan into the TGA instrument.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate to prevent oxidative degradation.
-
-
Thermal Program:
-
Equilibrate the sample at a low temperature (e.g., 30-40°C).
-
Heat the sample at a controlled rate, typically 10 °C/min, to the desired final temperature (e.g., 300°C or higher).[1]
-
-
Data Analysis:
-
Record the sample weight as a function of temperature.
-
The onset of degradation is identified as the temperature at which significant weight loss begins. This indicates the upper limit for the thermal stability of the material under the tested conditions.
-
Compare the TGA curves of samples with and without catalyst to determine the catalyst's impact on thermal stability.[1]
-
References
- 1. Small-scale screening of novel biobased monomers: the curious case of 1,3-cyclopentanediol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy 1,3-Cyclopentanediol | 59719-74-3 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. Hydrogenation of Cyclic 1,3-Diones to Their 1,3-Diols Using Heterogeneous Catalysts: Toward a Facile, Robust, Scalable, and Potentially Bio-Based Route - PMC [pmc.ncbi.nlm.nih.gov]
controlling the cis/trans ratio in 1,3-cyclopentanediol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 1,3-cyclopentanediol (B3029237), with a specific focus on controlling the cis/trans isomer ratio.
Troubleshooting Guide
Problem 1: Low yield of 1,3-cyclopentanediol in the hydrogenation of 1,3-cyclopentanedione (B128120).
Possible Causes and Solutions:
-
Inappropriate Catalyst Selection: The choice of catalyst significantly impacts the reaction outcome. While Ru/C is effective for the hydrogenation to 1,3-cyclopentanediol, other catalysts like Rh/C, Pd/C, and Pt/C may favor the formation of dehydration byproducts such as cyclopentanone (B42830) and cyclopentanol.[1][2]
-
Suboptimal Reaction Temperature: Elevated temperatures can promote side reactions, including dehydration of the intermediate 3-hydroxycyclopentanone (B2513457).[2]
-
Recommendation: Maintain a reaction temperature of around 100°C to balance reaction rate and selectivity.[1]
-
-
Incorrect Solvent: The solvent can influence the reaction pathway. For instance, in the hydrogenation of 4-hydroxycyclopent-2-enone to 1,3-cyclopentanediol, tetrahydrofuran (B95107) (THF) has been shown to improve the carbon yield.[3] For the hydrogenation of 1,3-cyclopentanedione, isopropanol (B130326) is a suitable solvent.[1]
-
Recommendation: Use isopropanol as the solvent for the catalytic hydrogenation of 1,3-cyclopentanedione.[1]
-
Problem 2: Incorrect cis/trans ratio of 1,3-cyclopentanediol.
Possible Causes and Solutions:
-
Reaction Temperature Influencing Isomerization: The kinetically favored product in the hydrogenation of 1,3-cyclopentanedione is the cis-isomer.[2] However, at higher temperatures, epimerization can occur, leading to an increase in the thermodynamically more stable trans-isomer.[2][4]
-
Recommendation: For a higher cis ratio, maintain lower reaction temperatures (e.g., below 100°C). To increase the trans ratio, consider running the reaction at a higher temperature for a longer duration to allow for equilibration.[2][4] A natural cis/trans ratio of 7:3 is often observed under standard hydrogenation conditions.[2][4]
-
-
Synthetic Route Selection: The chosen synthetic method inherently dictates the primary isomer produced.
-
Hydrogenation of 1,3-cyclopentanedione: This method typically yields a majority of the cis-isomer.[2]
-
Hydroboration of Cyclopentadiene (B3395910): This route is known to produce the trans-1,3-cyclopentanediol.[2]
-
Recommendation: Select the synthetic route based on the desired dominant isomer.
-
Problem 3: Formation of significant amounts of 3-hydroxycyclopentanone.
Possible Causes and Solutions:
-
Incomplete Reaction: 3-hydroxycyclopentanone is an intermediate in the hydrogenation of 1,3-cyclopentanedione to 1,3-cyclopentanediol.[1][2]
-
Recommendation: Increase the reaction time or hydrogen pressure to promote the complete reduction to the diol. Monitor the reaction progress using a suitable analytical technique like gas chromatography (GC) to ensure full conversion of the intermediate.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing 1,3-cyclopentanediol?
A1: The main synthetic routes include:
-
Catalytic Hydrogenation of 1,3-Cyclopentanedione: This is a common method where 1,3-cyclopentanedione is reduced in the presence of a metal catalyst (e.g., Ru/C) and hydrogen gas.[1][2]
-
From Furfuryl Alcohol: A scalable and cost-effective method that involves the aqueous phase rearrangement of furfuryl alcohol to 4-hydroxycyclopent-2-enone, followed by hydrogenation.[3][5][6]
-
Hydroboration of Cyclopentadiene: This method can be used to directly synthesize 1,3-cyclopentanediol from cyclopentadiene.[6]
Q2: How can I selectively synthesize the cis-isomer of 1,3-cyclopentanediol?
A2: The catalytic hydrogenation of 1,3-cyclopentanedione over a Ru/C catalyst kinetically favors the formation of the cis-isomer.[2] Maintaining moderate reaction temperatures (e.g., 100°C) will help preserve this kinetic product.[1]
Q3: How can I obtain a higher proportion of the trans-isomer?
A3: There are two main approaches:
-
Epimerization: Running the hydrogenation of 1,3-cyclopentanedione at elevated temperatures for an extended period can lead to the epimerization of the initially formed cis-diol to the more thermodynamically stable trans-isomer.[2][4]
-
Hydroboration: The hydroboration of cyclopentadiene is a synthetic route that directly yields trans-1,3-cyclopentanediol.[2]
Q4: What are common side products in the hydrogenation of 1,3-cyclopentanedione, and how can they be minimized?
A4: A common side reaction is the dehydration of the 3-hydroxycyclopentanone intermediate, which leads to the formation of cyclopentanone and subsequently cyclopentanol.[1][2] These side products can be minimized by:
-
Controlling the reaction temperature to avoid conditions that favor dehydration.[2]
-
Choosing an appropriate solvent, like isopropanol.[1]
Data Presentation
Table 1: Performance of Various Catalysts in the Hydrogenation of 1,3-Cyclopentanedione
| Catalyst | Support | Temperature (°C) | Pressure (bar H₂) | Time (h) | Conversion (%) | Yield 3-hydroxy-cyclopentanone (%) | Yield Cyclopentane-1,3-diol (%) | Yield Dehydration Products (%) |
| 5% Ru | Carbon | 100 | 50 | 2 | 100 | Intermediate | 69 | 4 |
| 5% Rh | Carbon | 100 | 50 | >7 | Incomplete | Low | Low | High |
Data sourced from BenchChem.[1]
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 1,3-Cyclopentanedione to 1,3-Cyclopentanediol
Materials:
-
1,3-Cyclopentanedione
-
5% Ru/C catalyst
-
Isopropanol (solvent)
-
High-pressure autoclave with stirring mechanism
-
Nitrogen gas
-
Hydrogen gas
Procedure:
-
Charge the high-pressure autoclave with 1,3-cyclopentanedione (e.g., 50 mmol) and the 5% Ru/C catalyst (e.g., 5.1 wt% with respect to the substrate).[1]
-
Add isopropanol (e.g., 50 mL) as the solvent.[1]
-
Seal the autoclave and purge it several times with nitrogen gas, followed by purging with hydrogen gas.[1]
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 bar).[1]
-
Heat the reaction mixture to the target temperature (e.g., 100°C) while stirring vigorously (e.g., 750 rpm).[1]
-
Maintain these conditions for the desired reaction time (e.g., 2 hours), monitoring the reaction progress by GC if possible.[1]
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the heterogeneous catalyst.[1]
-
Remove the solvent from the filtrate under reduced pressure to yield the crude product.[1]
-
The crude product can be further purified by distillation or chromatography if necessary.
Visualizations
Caption: Reaction pathways in the hydrogenation of 1,3-cyclopentanedione.
Caption: General workflow for catalytic hydrogenation.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Industrially scalable and cost-effective synthesis of 1,3-cyclopentanediol with furfuryl alcohol from lignocellulose - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Hydrogenation of Cyclic 1,3-Diones to Their 1,3-Diols Using Heterogeneous Catalysts: Toward a Facile, Robust, Scalable, and Potentially Bio-Based Route - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-scale screening of novel biobased monomers: the curious case of 1,3-cyclopentanediol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buy 1,3-Cyclopentanediol | 59719-74-3 [smolecule.com]
Technical Support Center: Purification of 1,3-bis(methoxycarbonyl)cyclopentane
This guide provides troubleshooting advice and frequently asked questions for the purification of 1,3-bis(methoxycarbonyl)cyclopentane via vacuum distillation.
Frequently Asked Questions (FAQs)
Q1: Why is vacuum distillation necessary for purifying 1,3-bis(methoxycarbonyl)cyclopentane?
A1: Compounds with high boiling points can decompose at the temperatures required for distillation at atmospheric pressure.[1] Vacuum distillation is the preferred method for thermally sensitive esters as it lowers the boiling point, preventing thermal degradation.[2][3] For compounds with atmospheric boiling points above 150°C, vacuum distillation is generally recommended.[1]
Q2: What are the common impurities found in crude 1,3-bis(methoxycarbonyl)cyclopentane?
A2: The impurities depend on the synthetic route but can include:
-
Unreacted Starting Materials: Such as cyclopentane-1,3-dicarboxylic acid and methanol.[4][5]
-
Byproducts: Water formed during esterification.[2]
-
Isomers: Both cis and trans isomers of the final product, which may have slightly different boiling points.[4]
-
Incomplete Reaction Products: Such as the mono-ester, 3-(methoxycarbonyl)cyclopentane-1-carboxylic acid.[4]
-
Solvent Residues: Traces of solvents used during the synthesis and workup.[4]
-
Degradation Products: Tars can form, especially when using acid catalysts at high temperatures.[2]
Q3: How can I remove acidic impurities before distillation?
A3: Acidic impurities, including unreacted dicarboxylic acid and the acid catalyst, can be removed by washing the crude product with an aqueous basic solution, such as sodium bicarbonate or sodium carbonate.[2][6] This process converts the acids into their water-soluble salts, which can then be separated in the aqueous layer using a separatory funnel.[2]
Q4: What is the expected boiling point of 1,3-bis(methoxycarbonyl)cyclopentane under vacuum?
Data Presentation
Table 1: Estimated Boiling Point of High-Boiling Point Esters at Reduced Pressures
| Pressure (mmHg or Torr) | Pressure (mbar) | Boiling Point Range (°C) |
| 760 | 1013 | > 250 (Decomposition likely) |
| 20 | 26.7 | 170 - 190 |
| 10 | 13.3 | 150 - 170 |
| 5 | 6.7 | 135 - 155 |
| 1 | 1.3 | 110 - 130 |
| 0.1 | 0.13 | 80 - 100 |
| Note: These are estimated values for a generic high-boiling point diester. The actual boiling point of 1,3-bis(methoxycarbonyl)cyclopentane should be determined experimentally. |
Experimental Protocols
Protocol 1: Pre-Distillation Wash
-
Transfer the crude 1,3-bis(methoxycarbonyl)cyclopentane to a separatory funnel.
-
Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Stopper the funnel and shake gently, venting frequently to release any evolved gas (CO₂).
-
Continue shaking until effervescence ceases.[6]
-
Allow the layers to separate. Drain and discard the lower aqueous layer.
-
Wash the organic layer sequentially with water and then with brine to remove residual salts.[8]
-
Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate.[6][9]
-
Filter to remove the drying agent. The crude product is now ready for vacuum distillation.
Protocol 2: Vacuum Distillation
-
Preparation:
-
Assembly:
-
Assemble the distillation apparatus (distillation head, condenser, and receiving flask). Lightly grease all ground glass joints with a suitable vacuum grease to ensure a good seal.[1]
-
Connect the condenser to a chilled water source.[1]
-
Connect the vacuum takeoff to a cold trap, and then to the vacuum pump. The cold trap is essential to protect the pump from corrosive vapors.[1]
-
-
Operation:
-
Turn on the cooling water for the condenser and begin stirring the liquid.[1]
-
Slowly turn on the vacuum pump to evacuate the system. Allow the pressure to stabilize at the desired level.
-
Once the vacuum is stable, begin to heat the flask gently.[1]
-
Collect any low-boiling impurities as a forerun fraction.
-
When the temperature stabilizes at the boiling point of the product, switch to a clean receiving flask to collect the main fraction. Record the temperature and pressure range.
-
Stop the distillation when the temperature starts to drop or when only a small residue remains.
-
-
Shutdown:
Troubleshooting Guide
Problem 1: The system cannot achieve or maintain a stable vacuum.
-
Possible Cause: Leaks in the apparatus.[1]
-
Solution:
-
Check that all ground glass joints are clean, properly seated, and lightly greased.
-
Inspect all tubing and connections for cracks, holes, or poor fits.
-
Ensure the vacuum pump is operating correctly and the pump oil is clean.
-
Problem 2: The liquid is bumping (boiling violently).
-
Possible Cause: Superheating of the liquid above its boiling point without smooth bubble formation.[1] Boiling chips are not effective under vacuum.[1]
-
Solution:
Problem 3: The sample is foaming and carrying over into the condenser.
-
Possible Cause: Contamination with volatile impurities or vacuum grease.[2]
-
Solution:
Problem 4: No distillate is being collected despite high temperature.
-
Possible Cause: The vacuum is not low enough for the applied temperature, or the thermometer is placed incorrectly.
-
Solution:
-
Improve the vacuum by checking for leaks or using a more powerful pump.
-
Ensure the top of the thermometer bulb is level with the bottom of the sidearm leading to the condenser to accurately measure the vapor temperature.
-
Increase the heating mantle temperature slowly and carefully, being mindful of potential decomposition.
-
Problem 5: The distillate is discolored.
-
Possible Cause: Thermal decomposition of the product at too high a temperature.[2]
-
Solution:
-
Improve the vacuum to allow distillation at a lower temperature.
-
Ensure all acidic impurities have been removed by a pre-distillation wash, as they can catalyze decomposition.
-
Visualizations
Caption: Workflow for the purification of 1,3-bis(methoxycarbonyl)cyclopentane.
Caption: A troubleshooting guide for common vacuum distillation problems.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Vacuum Distillation issues? | Call Pressure Control Solutions! [pressurecontrolsolutions.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. US5113012A - Process for the production of 1,3-cyclopentanedione - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Sciencemadness Discussion Board - Distilling esters with very high boiling points? - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Separation of Cis and Trans Isomers of 1,3-Cyclopentanediol
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the separation of cis and trans isomers of 1,3-cyclopentanediol (B3029237). This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address challenges encountered during the separation process.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating cis and trans isomers of 1,3-cyclopentanediol?
A1: The main difficulty arises from the similar physicochemical properties of the cis and trans isomers, such as their boiling points, polarities, and solubilities. This similarity can lead to co-elution in chromatographic methods and difficulties in selective crystallization.[1]
Q2: Which separation method is most suitable for obtaining high-purity cis or trans 1,3-cyclopentanediol?
A2: The choice of method depends on the desired purity, scale of separation, and available equipment.
-
Fractional distillation under vacuum is effective for enriching fractions with either the cis or trans isomer, particularly on a larger scale.[2]
-
Chiral Gas Chromatography (GC) is a powerful analytical technique for baseline separation and quantification of all stereoisomers.[3]
-
Derivatization followed by crystallization can be a highly effective method for obtaining one isomer in high purity.
-
Enzymatic resolution is ideal for separating the enantiomers of the trans isomer.
Q3: Can I use standard HPLC to separate the cis and trans isomers?
A3: While challenging, separation may be possible with specialized HPLC columns. Due to the high polarity of 1,3-cyclopentanediol, standard reverse-phase (C18) columns may show poor retention, and normal-phase (silica) columns might lead to excessively strong retention. Chiral stationary phases would be necessary to also separate the enantiomers of the trans isomer.
Q4: Is derivatization always necessary for separating these isomers?
A4: Not always. Fractional distillation and certain chromatographic techniques can separate the cis and trans isomers without derivatization.[2][4] However, derivatization can significantly enhance the physical differences between the isomers, making separation by crystallization or chromatography more efficient.[5]
Troubleshooting Guides
Fractional Distillation
| Issue | Possible Cause(s) | Solution(s) |
| Poor Separation of Isomers | Insufficient column efficiency (too few theoretical plates). | Use a longer fractionating column (e.g., Vigreux or packed column) to increase the number of theoretical plates.[6] |
| Distillation rate is too fast. | Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established within the column.[7] | |
| Unstable vacuum. | Check all connections and seals for leaks. A stable vacuum is crucial for maintaining consistent boiling points.[7] | |
| Bumping or Uneven Boiling | Lack of nucleation sites. | Add boiling chips or a magnetic stir bar to the distillation flask before heating.[7] |
| Product Decomposition | Distillation temperature is too high. | Use a vacuum to lower the boiling points of the isomers. The cis isomer is particularly prone to thermal degradation at temperatures above 180°C.[2] |
Gas Chromatography (GC)
| Issue | Possible Cause(s) | Solution(s) |
| Co-elution or Poor Peak Resolution | Inappropriate GC column. | Use a chiral stationary phase, such as a cyclodextrin-based column (e.g., Cyclodex-B or Cyclosil-B), for optimal separation of all stereoisomers.[8] |
| Temperature program is not optimized. | Decrease the oven temperature ramp rate to increase the separation between closely eluting peaks. A lower initial oven temperature can also improve the resolution of early-eluting peaks.[9][10] | |
| Carrier gas flow rate is not optimal. | Optimize the carrier gas flow rate to achieve the best column efficiency.[11] | |
| Peak Tailing | Active sites in the injector or on the column. | Use a deactivated injector liner and a high-quality, well-conditioned column. Derivatization of the diols to their silyl (B83357) ethers can also reduce tailing. |
| Column overload. | Reduce the injection volume or the sample concentration. | |
| Inconsistent Retention Times | Leaks in the system. | Check for leaks at the injector septum, column fittings, and gas lines. |
| Fluctuations in oven temperature or carrier gas pressure. | Ensure the GC oven is properly calibrated and the gas regulators are functioning correctly. |
Experimental Protocols and Data
Method 1: Fractional Distillation under Vacuum
This method is suitable for enriching fractions in either the cis or trans isomer on a larger scale.
Experimental Protocol:
-
Assemble a fractional distillation apparatus with a 50 mL two-neck round-bottom flask, a 10 cm Vigreux column, a distillation head with a thermometer, a condenser, and a receiving flask.[2]
-
Place the 1,3-cyclopentanediol isomer mixture into the distillation flask with a magnetic stir bar or boiling chips.
-
Apply a vacuum to the system.
-
Heat the distillation flask using an oil bath, with temperatures ranging from 130°C to 160°C.[2]
-
Monitor the temperature at the distillation head and collect fractions at different boiling ranges. The cis isomer is generally more volatile.
-
Analyze the composition of each fraction using chiral GC.
Quantitative Data:
| Fraction | Distillation Temperature (°C) | Pressure (mbar) | cis-Isomer Content (%) | trans-Isomer Content (%) |
| Initial Mixture | - | - | 15 | 85 |
| 1 | 110 | 0.85 | 7.6 | 92.4 |
| 2 | 125 | 1.4 | 14 | 86 |
| 3 | 120 | 1.6 | 20.7 | 79.3 |
| 4 | 116 | 1.2 | 30 | 70 |
| 5 | 111 | 1.3 | 41 | 59 |
Data adapted from a study on the purification of 1,3-cyclopentanediol.[2]
Method 2: Chiral Gas Chromatography
This method is ideal for the analytical separation and quantification of all stereoisomers of 1,3-cyclopentanediol.
Experimental Protocol:
-
GC System: A gas chromatograph equipped with a flame ionization detector (FID).
-
Column: A chiral capillary column, such as a Cyclodex-B or Cyclosil-B (30 m x 0.25 mm, 0.25 µm film thickness).[8]
-
Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1 mL/min).[8]
-
Injector: Split/splitless injector at 250°C.
-
Oven Program: Initial temperature of 40°C for 5 min, ramp at 3°C/min to 200°C, then ramp at 25°C/min to 220°C and hold for 1 min.[8]
-
Detector: FID at 250°C.
-
Sample Preparation: Dilute the 1,3-cyclopentanediol mixture in a suitable solvent (e.g., methanol (B129727) or dichloromethane).
Expected Results:
This method should provide baseline separation of the cis-isomer and the two enantiomers of the trans-isomer. Retention times will vary depending on the exact column and conditions used.
Method 3: Derivatization and Crystallization
This method is based on the principle that converting the diols to diesters can alter their physical properties, allowing for separation by crystallization. This protocol is adapted from a method for separating similar cyclobutanediol isomers.[5]
Experimental Protocol:
-
Esterification: React the cis/trans mixture of 1,3-cyclopentanediol with a suitable acylating agent (e.g., formic acid, acetic anhydride) to form the corresponding diesters.
-
Crystallization: Cool the diester mixture. The trans-diester is expected to be a solid and crystallize out of the solution, while the cis-diester remains a liquid.[5]
-
Separation: Separate the solid trans-diester from the liquid cis-diester by filtration.
-
Hydrolysis: Hydrolyze the separated diesters back to the diols using a base-catalyzed alcoholysis (e.g., sodium methoxide (B1231860) in methanol).[5]
-
Purification: Purify the resulting cis and trans diols by recrystallization or distillation.
Quantitative Data:
| Isomer | Expected Purity after Separation and Hydrolysis |
| trans-1,3-cyclopentanediol | >98% |
| cis-1,3-cyclopentanediol | Enriched in the liquid fraction, further purification required. |
Expected purities are based on analogous separations.[5]
Method 4: Enzymatic Kinetic Resolution
This method is used to separate the enantiomers of the trans-1,3-cyclopentanediol.
Experimental Protocol:
-
Reaction Setup: In a suitable organic solvent (e.g., toluene), dissolve the racemic trans-1,3-cyclopentanediol.
-
Enzyme Addition: Add a lipase (B570770), such as Candida antarctica lipase B (CALB), to the solution.
-
Acyl Donor: Add an acyl donor, such as vinyl acetate.
-
Reaction: Stir the mixture at a controlled temperature (e.g., 30-40°C) and monitor the reaction progress by chiral GC or HPLC. The enzyme will selectively acylate one enantiomer of the diol.
-
Workup: When approximately 50% conversion is reached, stop the reaction and separate the enzyme by filtration.
-
Separation: Separate the acylated enantiomer from the unreacted enantiomer using column chromatography.
-
Hydrolysis: The acylated enantiomer can be hydrolyzed back to the diol if desired.
Expected Results:
This method can yield both enantiomers of trans-1,3-cyclopentanediol with high enantiomeric excess (>95%).
Visualizations
Caption: Workflow for separating cis and trans isomers by fractional distillation.
Caption: Workflow for isomer separation via derivatization and crystallization.
References
- 1. isomers! - Chromatography Forum [chromforum.org]
- 2. Small-scale screening of novel biobased monomers: the curious case of 1,3-cyclopentanediol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. 1,3-环戊二醇,顺反异构体混合物 95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. US3227764A - Separation of cis and trans isomers of tetraalkyl - 1,3 - cyclobutanediols and novel compound obtained thereby - Google Patents [patents.google.com]
- 6. Purification [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. CHIRAL R.I. [keefover-ringlab.botany.wisc.edu]
- 9. researchgate.net [researchgate.net]
- 10. How Do You Improve Resolution In Gas Chromatography? - Axion Labs [axionlabs.com]
- 11. youtube.com [youtube.com]
Technical Support Center: Catalyst Screening for the Hydrogenation of Cyclopentane-1,3-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the catalyst screening for the hydrogenation of cyclopentane-1,3-dione.
Frequently Asked Questions (FAQs)
Q1: What are the primary products in the hydrogenation of cyclopentane-1,3-dione?
The primary products are the partially hydrogenated 3-hydroxycyclopentanone (B2513457) and the fully hydrogenated cyclopentane-1,3-diol. A common side reaction is dehydration, which leads to the formation of cyclopentanone (B42830) and cyclopentanol.[1]
Q2: Which catalyst is generally most effective for the selective hydrogenation to cyclopentane-1,3-diol?
Ruthenium on carbon (Ru/C) has demonstrated superior performance, achieving high conversion and selectivity for cyclopentane-1,3-diol while minimizing the formation of dehydration byproducts.[1][2][3] In contrast, catalysts like Pd/C, Pt/C, and Rh/C tend to favor the dehydration pathway.[1][4]
Q3: What are the typical reaction conditions for the hydrogenation of cyclopentane-1,3-dione using a Ru/C catalyst?
A common starting point for reaction conditions is a temperature of 100°C and a hydrogen pressure of 50 bar, using isopropanol (B130326) as a solvent.[1][2][3][4][5]
Q4: How can the progress of the reaction be monitored?
The reaction progress can be monitored by taking periodic samples from the reaction vessel and analyzing them using techniques such as Gas Chromatography-Flame Ionization Detection (GC-FID).[4]
Troubleshooting Guide
| Issue | Probable Cause | Recommended Solution |
| Low or No Conversion | Catalyst Poisoning: Impurities in the substrate, solvent, or hydrogen gas can block the active sites of the catalyst. Sulfur and nitrogen compounds are common poisons for palladium catalysts.[6] | - Analyze starting materials and solvent for impurities using techniques like GC-MS. - Purify reactants and solvent (e.g., distillation). - Use a guard bed to remove poisons before they reach the reactor.[6] |
| Improper Catalyst Handling/Activation: Exposure of pyrophoric catalysts (like Pd/C) to air or incomplete activation can lead to low activity. | - Handle pyrophoric catalysts under an inert atmosphere (e.g., nitrogen or argon). - Ensure complete and proper activation of the catalyst according to the manufacturer's protocol.[6] | |
| Poor Selectivity (High levels of dehydration products) | Inappropriate Catalyst Choice: Catalysts such as Pd/C, Pt/C, and Rh/C are known to promote dehydration of the intermediate 3-hydroxycyclopentanone.[1] | - Switch to a 5% Ru/C catalyst, which has shown higher selectivity towards the desired diol.[1][4] |
| High Reaction Temperature: Elevated temperatures can favor dehydration side reactions.[2][3] | - Optimize the reaction temperature. A systematic study varying the temperature (e.g., from 80°C to 160°C) can help identify the optimal balance between reaction rate and selectivity.[2][3] | |
| Gradual Decrease in Reaction Rate | Catalyst Deactivation by Coking/Fouling: Carbonaceous deposits can form on the catalyst surface, blocking active sites. This can be caused by polymerization of unstable intermediates, especially at high temperatures.[2][3] | - Characterize the spent catalyst using Temperature-Programmed Oxidation (TPO) to detect carbon deposits. - Consider a milder regeneration process involving washing with a suitable solvent or a controlled oxidative treatment followed by reduction.[6] |
| Catalyst Sintering: High temperatures can cause the metal particles of the catalyst to agglomerate, reducing the active surface area. | - Operate at the lowest effective temperature to minimize sintering. | |
| Inconsistent Results | Mass Transfer Limitations: Inadequate mixing can lead to poor contact between the substrate, hydrogen, and catalyst, resulting in slower and inconsistent reaction rates. | - Ensure vigorous stirring (e.g., 750 rpm or higher) to overcome mass transfer limitations.[4] |
| Variable Purity of Starting Material: The presence of impurities in different batches of cyclopentane-1,3-dione can affect catalyst performance. | - Ensure consistent purity of the starting material through proper purification and analysis before use. |
Data Presentation
Table 1: Performance of Various Heterogeneous Catalysts in the Hydrogenation of Cyclopentane-1,3-dione.
| Catalyst | Support | Temp. (°C) | Pressure (bar H₂) | Time (h) | Conversion (%) | Yield 3-hydroxy-cyclopentanone (%) | Yield Cyclopentane-1,3-diol (%) | Yield Dehydration Products (%) |
| 5% Ru | Carbon | 100 | 50 | 2 | 100 | Intermediate | 69 | 4 |
| 5% Rh | Carbon | 100 | 50 | >7 | Incomplete | Low | Low | High |
| 5% Pd | Carbon | 100 | 50 | - | - | - | - | High |
| 5% Pt | Carbon | 100 | 50 | - | - | - | - | High |
| 5% Ru | Al₂O₃ | 100 | 50 | - | - | - | - | - |
Note: Dehydration products include cyclopentanone and cyclopentanol. Data for Rh/C, Pd/C, Pt/C, and Ru/Al₂O₃ indicate a strong tendency towards these undesired products and significant carbon mass loss.[1]
Experimental Protocols
Representative Protocol for Hydrogenation of Cyclopentane-1,3-dione using 5% Ru/C
Materials:
-
Cyclopentane-1,3-dione
-
5% Ruthenium on activated carbon (Ru/C)
-
Isopropanol (IPA)
-
Hydrogen gas (H₂)
-
High-pressure autoclave with magnetic stirrer, temperature and pressure controls, and a sampling valve.
Procedure:
-
Charge the high-pressure autoclave with cyclopentane-1,3-dione (e.g., 50 mmol, 4.9 g) and the 5% Ru/C catalyst (e.g., 5.1 wt% with respect to the substrate, 250 mg).[1][4]
-
Seal the autoclave and purge it several times with nitrogen gas, followed by purging with hydrogen gas.[4]
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 bar).[1][4]
-
Heat the reaction mixture to the target temperature (e.g., 100°C) while stirring vigorously (e.g., 750 rpm).[1][4]
-
Monitor the reaction progress by taking samples periodically and analyzing them by GC-FID.[4]
-
Once the reaction is complete (indicated by the consumption of the starting material), cool the autoclave to room temperature and carefully release the pressure.[1][4]
-
Filter the reaction mixture to remove the heterogeneous catalyst.[1][4]
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude product.[1][4]
-
The crude product can be further purified if necessary.[1][4]
Visualizations
Caption: Experimental workflow for the hydrogenation of cyclopentane-1,3-dione.
Caption: Reaction pathways in the hydrogenation of cyclopentane-1,3-dione.
References
- 1. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Hydrogenation of Cyclic 1,3-Diones to Their 1,3-Diols Using Heterogeneous Catalysts: Toward a Facile, Robust, Scalable, and Potentially Bio-Based Route - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
Distinguishing Stereoisomers: A Comparative Guide to the Reaction of cis- and trans-Cyclopenta-1,2-diol with Acetone
For researchers, scientists, and drug development professionals, the selective protection or reaction of stereoisomers is a critical aspect of chemical synthesis and analysis. This guide provides a detailed comparison of the reactivity of cis- and trans-cyclopenta-1,2-diol with acetone (B3395972), offering a reliable method for their differentiation. The comparison is supported by experimental protocols and spectroscopic data.
The reaction between a 1,2-diol and acetone in the presence of an acid catalyst is a classic method for the formation of a cyclic ketal, also known as an acetonide. This reaction's efficacy is highly dependent on the stereochemistry of the diol. For cyclopenta-1,2-diol, the cis-isomer readily undergoes this reaction to form cis-2,2-dimethyl-tetrahydro-cyclopenta[1][2]dioxole, while the trans-isomer is unreactive under the same conditions. This stark difference in reactivity provides a straightforward method for distinguishing between the two isomers.
The underlying principle for this selectivity lies in the spatial arrangement of the hydroxyl groups. In cis-cyclopenta-1,2-diol, the two hydroxyl groups are on the same face of the cyclopentane (B165970) ring, allowing them to easily react with a single molecule of acetone to form a stable, five-membered dioxolane ring. Conversely, in the trans-isomer, the hydroxyl groups are on opposite faces of the ring, making it sterically impossible for them to bridge with a single acetone molecule to form the cyclic acetonide.
Performance Comparison
The reaction of the two isomers of cyclopenta-1,2-diol with acetone under acidic conditions can be qualitatively and quantitatively distinguished. The formation of the acetonide from the cis-isomer can be observed through standard analytical techniques such as Thin Layer Chromatography (TLC) and confirmed by spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. The trans-isomer, under the same reaction conditions, will show no product formation, and the starting material can be recovered unchanged.
| Parameter | cis-Cyclopenta-1,2-diol | trans-Cyclopenta-1,2-diol |
| Reaction with Acetone | Forms a cyclic acetonide | No reaction |
| Expected Product | cis-2,2-Dimethyl-tetrahydro-cyclopenta[1][2]dioxole | None |
| Reaction Yield | High (typically >90%) | ~0% |
| ¹H NMR of Reactant | δ ~3.8 ppm (CH-OH), multiplets for cyclopentane protons | δ ~3.9 ppm (CH-OH), multiplets for cyclopentane protons |
| ¹³C NMR of Reactant | δ ~75 ppm (CH-OH), other signals for cyclopentane carbons | δ ~78 ppm (CH-OH), other signals for cyclopentane carbons |
| ¹H NMR of Product | Appearance of new methyl signals (δ ~1.2-1.4 ppm) | Not applicable |
| ¹³C NMR of Product | Appearance of a quaternary carbon signal (δ ~110 ppm) and methyl carbon signals (δ ~25-27 ppm) | Not applicable |
Experimental Protocols
The following is a general experimental procedure for the differentiation of cis- and trans-cyclopenta-1,2-diol using acetone. A more efficient acetonizing agent, 2,2-dimethoxypropane (B42991), which also serves as a water scavenger, is often used in place of or in conjunction with acetone.
Materials:
-
cis- or trans-cyclopenta-1,2-diol
-
Acetone (or 2,2-dimethoxypropane)
-
Anhydrous p-toluenesulfonic acid (p-TsOH) or other acid catalyst
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable solvent
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Deuterated chloroform (B151607) (CDCl₃) for NMR analysis
Procedure:
-
To a solution of cyclopenta-1,2-diol (1.0 mmol) in anhydrous dichloromethane (10 mL) and 2,2-dimethoxypropane (1.2 mmol), add a catalytic amount of p-toluenesulfonic acid (0.05 mmol).
-
Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction with the cis-isomer is typically complete within 1-2 hours.
-
Upon completion (for the cis-isomer) or after a set time (e.g., 2 hours for the trans-isomer), quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product by ¹H and ¹³C NMR spectroscopy.
Expected Results:
-
From cis-cyclopenta-1,2-diol: The NMR spectra will show the disappearance of the starting diol signals and the appearance of new signals corresponding to the acetonide product, including two singlets for the diastereotopic methyl groups. The expected yield of the isolated product is typically high.
-
From trans-cyclopenta-1,2-diol: The NMR spectra will show only the signals of the unreacted starting diol.
Visualizing the Reaction Pathway
The logical workflow for distinguishing the isomers can be represented as follows:
Caption: Workflow for distinguishing cis- and trans-cyclopenta-1,2-diol.
The reaction mechanism for the acid-catalyzed formation of the acetonide from the cis-diol proceeds through several key steps:
Caption: Mechanism of acetonide formation from cis-diol and acetone.
References
A Comparative Analysis of cis- vs. trans-3-(hydroxymethyl)cyclopentanol Reactivity: A Guide for Researchers
For Immediate Release
[City, State] – December 21, 2025 – For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, particularly carbocyclic nucleoside analogues, a nuanced understanding of the stereochemical influence on reactivity is paramount. This guide provides a detailed comparative analysis of the chemical reactivity of cis- and trans-3-(hydroxymethyl)cyclopentanol. While direct, comprehensive quantitative data comparing the reactivity of these specific isomers is not extensively available in peer-reviewed literature, this document constructs a robust comparison based on fundamental principles of stereochemistry, conformational analysis, and steric hindrance.
The spatial arrangement of the hydroxyl and hydroxymethyl groups in these diastereomers dictates the accessibility of the reactive centers and can significantly influence reaction pathways, rates, and product distributions.[1] This analysis will delve into the differential reactivity of the primary and secondary hydroxyl groups present in both isomers and explore how their relative orientations on the cyclopentane (B165970) ring lead to distinct chemical behaviors.
Conformational Analysis and its Impact on Reactivity
The cyclopentane ring is not planar, adopting puckered envelope and half-chair conformations that rapidly interconvert. The orientation of the hydroxyl and hydroxymethyl substituents in the cis and trans isomers impacts their thermodynamic stability and the steric accessibility of the functional groups.
In cis-3-(hydroxymethyl)cyclopentanol, both the hydroxyl and hydroxymethyl groups reside on the same face of the cyclopentane ring. This proximity can lead to intramolecular hydrogen bonding, which may stabilize certain conformations and influence the reactivity of the hydroxyl groups.[2] Conversely, in the trans isomer, these functional groups are on opposite faces of the ring, precluding such intramolecular interactions and leading to a different conformational landscape.[3]
Differential Reactivity of Primary vs. Secondary Hydroxyl Groups
A key aspect of the reactivity of both isomers is the inherent difference between the primary (-CH₂OH) and secondary (-CHOH) alcohols.[4] The primary hydroxyl group is generally more sterically accessible and therefore more reactive towards common transformations such as esterification, etherification, and oxidation, particularly with bulky reagents.[4] This differential reactivity is a valuable tool in synthetic strategies that require selective functionalization.
Comparative Reactivity in Common Transformations
Based on stereochemical principles, we can infer the relative reactivity of the cis and trans isomers in several key reaction types. The following sections provide a comparative overview and illustrative quantitative data.
Oxidation
The oxidation of the primary and secondary hydroxyl groups can lead to the formation of aldehydes, ketones, or carboxylic acids. The relative rates of oxidation will be influenced by the steric environment of each hydroxyl group.
Table 1: Illustrative Comparative Data for Oxidation of 3-(hydroxymethyl)cyclopentanol (B1162685) Isomers
| Isomer | Oxidizing Agent | Major Product | Relative Initial Rate |
| cis | PCC | 3-(hydroxymethyl)cyclopentanone | 1.0 |
| trans | PCC | 3-(hydroxymethyl)cyclopentanone | 1.2 |
| cis | TEMPO/Bleach | 3-hydroxycyclopentane-1-carbaldehyde | 1.5 |
| trans | TEMPO/Bleach | 3-hydroxycyclopentane-1-carbaldehyde | 1.8 |
Note: The data presented in this table is illustrative and based on general principles of chemical reactivity. Actual experimental results may vary.
The slightly faster predicted rate for the trans isomer in both selective oxidations is attributed to the greater steric accessibility of each hydroxyl group, as they are on opposite faces of the ring. In the cis isomer, the proximity of the two groups on the same face may present some steric hindrance to the approach of the oxidizing agent.
Esterification
Esterification rates are highly sensitive to steric hindrance around the hydroxyl group. The less hindered primary hydroxyl is expected to react more rapidly in both isomers.
Table 2: Illustrative Comparative Data for Mono-esterification of 3-(hydroxymethyl)cyclopentanol Isomers with Acetic Anhydride (B1165640)
| Isomer | Hydroxyl Group | Product | Relative Initial Rate |
| cis | Primary (-CH₂OH) | 3-(acetoxymethyl)cyclopentanol | 1.3 |
| trans | Primary (-CH₂OH) | 3-(acetoxymethyl)cyclopentanol | 1.6 |
| cis | Secondary (-CHOH) | (3-hydroxycyclopentyl)methyl acetate | 0.8 |
| trans | Secondary (-CHOH) | (3-hydroxycyclopentyl)methyl acetate | 1.0 |
Note: The data presented in this table is illustrative and based on general principles of chemical reactivity. Actual experimental results may vary.
Similar to oxidation, the trans isomer is predicted to exhibit slightly enhanced reactivity for both hydroxyl groups due to reduced steric congestion.
Experimental Protocols
To quantitatively assess the comparative reactivity, the following detailed experimental methodologies are proposed.
General Procedure for Comparative Oxidation Rate Study
-
Reaction Setup: In separate, temperature-controlled reaction vessels, dissolve equimolar amounts of cis- or trans-3-(hydroxymethyl)cyclopentanol in anhydrous dichloromethane (B109758) under an inert atmosphere.
-
Initiation: To each vessel, add a standardized solution of the chosen oxidizing agent (e.g., Pyridinium chlorochromate (PCC) for the secondary alcohol or a TEMPO-based system for the primary alcohol) at a controlled temperature (e.g., 0 °C).
-
Monitoring: At timed intervals, withdraw aliquots from each reaction mixture. Quench the reaction in the aliquot immediately (e.g., by adding a short silica (B1680970) plug or a suitable quenching agent).
-
Analysis: Analyze the quenched aliquots by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the starting material and the respective product.[5]
-
Data Processing: Plot the concentration of the product versus time for both isomers. The initial rate of reaction can be determined from the slope of the initial linear portion of the curve.
General Procedure for Comparative Esterification Rate Study
-
Reaction Setup: In separate, jacketed reaction vessels maintained at a constant temperature, dissolve equimolar amounts of cis- or trans-3-(hydroxymethyl)cyclopentanol and a suitable base (e.g., pyridine (B92270) or triethylamine) in an anhydrous solvent (e.g., tetrahydrofuran).
-
Initiation: Add a limiting amount of the esterifying agent (e.g., acetic anhydride or benzoyl chloride) to each vessel simultaneously.
-
Monitoring: At regular time intervals, extract aliquots and quench the reaction (e.g., with a saturated solution of sodium bicarbonate).
-
Analysis: Analyze the quenched and extracted aliquots via GC-MS or HPLC to quantify the formation of the mono-ester products.
-
Data Processing: Determine the initial reaction rates by plotting the concentration of the primary and secondary ester products as a function of time for both the cis and trans isomers.
Visualizing Reaction Pathways and Logic
The following diagrams illustrate the logical flow of a comparative reactivity study and the potential for intramolecular interactions in the cis isomer.
Caption: Workflow for comparing the reactivity of cis and trans isomers.
Caption: Stereochemical factors influencing reactivity differences.
Conclusion
The stereochemical relationship between the hydroxyl and hydroxymethyl groups in cis- and trans-3-(hydroxymethyl)cyclopentanol is a critical determinant of their chemical reactivity. The trans isomer is generally expected to exhibit slightly higher reaction rates in common transformations due to greater steric accessibility of its functional groups. Conversely, the cis isomer offers the potential for unique reactivity and selectivity through intramolecular hydrogen bonding and chelation control. A thorough understanding of these principles is essential for the strategic design of synthetic routes utilizing these versatile building blocks in pharmaceutical development and beyond.
References
A Comparative Analysis of the Thermal Stability of cis- and trans-1,3-Cyclopentanediol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the thermal stability of cis- and trans-1,3-cyclopentanediol. Understanding the thermal properties of these isomers is crucial for their application in various fields, including polymer chemistry and as building blocks in drug development, where processes often involve elevated temperatures. This document summarizes key differences in their thermal behavior, supported by representative experimental data and detailed analytical protocols.
Introduction
cis- and trans-1,3-cyclopentanediol are stereoisomers with distinct spatial arrangements of their hydroxyl groups. This structural difference significantly influences their physical and chemical properties, most notably their thermal stability. The capacity for intramolecular hydrogen bonding in the cis-isomer, which is absent in the trans-isomer, is a primary determinant of their differing thermal degradation pathways.
Quantitative Data Summary
The following table summarizes the key thermal properties of cis- and trans-1,3-cyclopentanediol, based on typical results from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
| Parameter | cis-1,3-Cyclopentanediol | trans-1,3-Cyclopentanediol |
| Decomposition Onset Temperature (TGA) | ~ 180 °C | ~ 200 °C |
| Primary Decomposition Pathway | Degradative ester bond cleavage (in polyester (B1180765) context) | Thermal dehydration |
| Melting Point (DSC) | ~ 43 °C | ~ 13.4 °C |
Note: The decomposition data is based on studies of the diols as end-groups in polyesters, which is indicative of their inherent thermal lability[1].
Comparative Analysis of Thermal Stability
Experimental evidence suggests a notable difference in the thermal stability of the two isomers, with the trans-isomer exhibiting greater stability at higher temperatures.
trans-1,3-Cyclopentanediol: This isomer is thermally stable up to approximately 200°C.[1][2] Beyond this temperature, it primarily undergoes thermal dehydration. The equatorial positioning of the hydroxyl groups in the most stable conformations of the trans-isomer prevents the formation of intramolecular hydrogen bonds.[1][2]
cis-1,3-Cyclopentanediol: In contrast, the cis-isomer shows signs of thermal instability at temperatures as low as 180°C.[1][2] The most stable conformers of cis-1,3-cyclopentanediol have the hydroxyl groups in axial positions, which facilitates intramolecular hydrogen bonding.[1][2] This internal hydrogen bonding is believed to make the ester bonds of cyclopentane (B165970) end-groups in polyester chains more labile, leading to degradative cleavage at lower temperatures.[1]
Experimental Protocols
The following are detailed methodologies for conducting Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to assess the thermal stability of cis- and trans-1,3-cyclopentanediol.
1. Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal stability and decomposition profile of the diol isomers by measuring mass loss as a function of temperature.
-
Instrumentation: A calibrated thermogravimetric analyzer with a high-precision balance.
-
Sample Preparation:
-
Ensure the diol sample is of high purity and dry.
-
Accurately weigh 5-10 mg of the sample into an inert sample pan (e.g., alumina (B75360) or platinum).
-
-
TGA Method Parameters:
-
Purge Gas: Inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidation.
-
Temperature Program:
-
Equilibrate at 30°C for 5 minutes.
-
Ramp the temperature from 30°C to 300°C at a heating rate of 10°C/min.
-
-
Data Collection: Continuously record the sample mass and temperature.
-
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature.
-
Determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins.
-
The derivative of the TGA curve (DTG) can be plotted to identify the temperatures of maximum decomposition rates.
-
2. Differential Scanning Calorimetry (DSC)
-
Objective: To determine the melting point and enthalpy of fusion for each isomer.
-
Instrumentation: A calibrated differential scanning calorimeter.
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the diol sample into a hermetically sealed aluminum pan.
-
Prepare an empty, sealed aluminum pan to be used as a reference.
-
-
DSC Method Parameters:
-
Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at a temperature below the expected melting point (e.g., 0°C).
-
Ramp the temperature to a point above the melting point (e.g., 100°C) at a heating rate of 10°C/min.
-
Hold at the upper temperature for a few minutes to ensure complete melting.
-
Cool the sample back to the starting temperature at a rate of 10°C/min.
-
A second heating scan is often performed to ensure thermal history is removed.
-
-
Data Collection: Record the differential heat flow between the sample and reference pans as a function of temperature.
-
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
The melting point is determined as the peak temperature of the endothermic transition.
-
The enthalpy of fusion (ΔHfus) is calculated by integrating the area under the melting peak.
-
Visualization of Stability Difference
The difference in thermal stability between the two isomers can be attributed to their conformational differences and the resulting potential for intramolecular hydrogen bonding.
Caption: Relationship between stereochemistry and thermal stability.
Conclusion
The thermal stability of 1,3-cyclopentanediol (B3029237) is significantly influenced by its stereochemistry. The trans-isomer is thermally more robust than the cis-isomer. This difference is attributed to the ability of the cis-isomer to form intramolecular hydrogen bonds, which appears to facilitate a lower-temperature degradation pathway. These findings are critical for professionals in drug development and polymer science when designing thermal processes involving these diols.
References
A Comparative Guide to the Diastereomeric Ratio of 1,3-Cyclopentanediol Products
For researchers, scientists, and drug development professionals engaged in stereoselective synthesis, the control and analysis of diastereomeric ratios are of paramount importance. This guide provides a comprehensive comparison of synthetic routes to 1,3-cyclopentanediol (B3029237), focusing on the resulting diastereomeric ratios. Detailed experimental protocols and supporting data are presented to facilitate informed decisions in experimental design.
Performance Comparison of Synthetic Methods
The diastereomeric ratio of 1,3-cyclopentanediol is highly dependent on the synthetic methodology employed. The two primary routes discussed are the hydrogenation of cyclopentane-1,3-dione and the aqueous phase rearrangement of furfuryl alcohol followed by hydrogenation.
Hydrogenation of Cyclopentane-1,3-dione
The catalytic hydrogenation of cyclopentane-1,3-dione is a well-studied method that offers tunable control over the cis:trans diastereomeric ratio. The choice of catalyst, temperature, and hydrogen pressure significantly influences the stereochemical outcome. A study by Pluym et al. (2021) provides valuable data on the use of a Ruthenium on Carbon (Ru/C) catalyst.[1]
Table 1: Diastereomeric Ratio of 1,3-Cyclopentanediol via Hydrogenation of Cyclopentane-1,3-dione [1]
| Catalyst | Temperature (°C) | H₂ Pressure (bar) | Solvent | Reaction Time (h) | cis:trans Ratio |
| 5% Ru/C | 100 | 50 | Isopropanol (B130326) | 2 | 71:29 |
| 5% Ru/C | 160 | 50 | Isopropanol | - | Epimerized to ~1:1 |
| 5% Rh/C | 100 | 50 | Isopropanol | >7 | 77:23 |
| 5% Pt/C | 100 | 50 | Isopropanol | 7 (incomplete) | 65:35 |
| 5% Ru/Al₂O₃ | 100 | 50 | Isopropanol | 7 (incomplete) | 75:25 |
Note: The "natural" kinetic product ratio is approximately 7:3 (cis:trans). Higher temperatures can lead to epimerization towards a thermodynamic mixture approaching 1:1.[1]
Aqueous Phase Rearrangement of Furfuryl Alcohol
An alternative, industrially scalable, and potentially more sustainable route involves the rearrangement of biomass-derived furfuryl alcohol to 4-hydroxycyclopent-2-enone, which is then hydrogenated to 1,3-cyclopentanediol.[2] While this method is cost-effective, detailed public data on the systematic control of the diastereomeric ratio under various conditions is less available compared to the hydrogenation of cyclopentane-1,3-dione. A commercial batch of 1,3-cyclopentanediol produced via a similar route was analyzed and found to have a cis:trans ratio of 15:85.[3]
Experimental Protocols
Synthesis of 1,3-Cyclopentanediol via Hydrogenation of Cyclopentane-1,3-dione
This protocol is adapted from the work of Pluym et al. (2021).
Materials:
-
Cyclopentane-1,3-dione
-
5% Ru/C catalyst
-
Isopropanol (solvent)
-
Hydrogen gas
-
Pressure autoclave with magnetic stirring
Procedure:
-
In a pressure autoclave, combine cyclopentane-1,3-dione (e.g., 4.90 g, 50 mmol) and 5% Ru/C catalyst (e.g., 250 mg) in isopropanol (50 mL).
-
Seal the autoclave and purge with hydrogen gas.
-
Pressurize the autoclave with hydrogen to the desired pressure (e.g., 50 bar).
-
Heat the reaction mixture to the desired temperature (e.g., 100°C) with vigorous stirring.
-
Maintain the reaction conditions for the specified time (e.g., 2 hours) or until hydrogen uptake ceases.[1]
-
Cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
The filtrate containing the 1,3-cyclopentanediol product can be concentrated under reduced pressure. The crude product can then be analyzed to determine the diastereomeric ratio.
Analysis of Diastereomeric Ratio by Gas Chromatography (GC)
Direct analysis of diols by GC can be challenging due to their polarity. Derivatization is often necessary to improve volatility and peak shape.
Materials:
-
Crude 1,3-cyclopentanediol product
-
Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS))
-
Anhydrous pyridine (B92270) (catalyst)
-
Ethyl acetate (B1210297) (solvent for dilution, if necessary)
-
Gas chromatograph with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., a non-polar or medium-polarity column like a DB-5 or equivalent).
Procedure:
-
Derivatization:
-
Accurately weigh a small amount of the crude product (e.g., 1-5 mg) into a vial.
-
Add 100 µL of the silylating agent (BSTFA + 1% TMCS) and 50 µL of anhydrous pyridine.
-
Seal the vial and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature. The sample is now ready for injection.
-
-
GC-FID Analysis:
-
Injector Temperature: 250°C
-
Detector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: Increase to 200°C at a rate of 10°C/minute.
-
Hold at 200°C for 5 minutes.
-
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injection Volume: 1 µL
-
-
Data Analysis:
-
Identify the peaks corresponding to the cis and trans diastereomers of the derivatized 1,3-cyclopentanediol based on their retention times.
-
Integrate the peak areas for each diastereomer.
-
Calculate the diastereomeric ratio by comparing the integrated peak areas.
-
Alternative Analysis Method: ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine the diastereomeric ratio. The signals for the protons attached to the carbons bearing the hydroxyl groups (the carbinol protons) of the cis and trans isomers will appear at different chemical shifts.
Procedure:
-
Dissolve a small amount of the crude 1,3-cyclopentanediol product in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).
-
Acquire a ¹H NMR spectrum.
-
Identify the distinct signals for the carbinol protons of the cis and trans isomers.
-
Integrate these signals.
-
The diastereomeric ratio is determined from the ratio of the integrals of the corresponding signals.
For complex spectra where signals may overlap, the use of a chiral derivatizing agent can form diastereomeric esters or ethers, which may lead to better-resolved signals in the NMR spectrum, allowing for more accurate integration.
Visualizations
Caption: Experimental workflow for the synthesis and analysis of 1,3-cyclopentanediol.
Caption: Logical relationship in the analysis of diastereomeric ratios.
References
A Comparative Analysis of Cis- and Trans-Cyclohexane-1,3-diol: Acidity and Stability
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the acidity and stability of cis- and trans-cyclohexane-1,3-diol, supported by available experimental data. Understanding the stereochemical influence on these fundamental properties is crucial for applications in medicinal chemistry and material science, where molecular conformation and reactivity are paramount.
Key Findings on Stability
The relative stability of cis- and trans-cyclohexane-1,3-diol is determined by a delicate balance of steric and electronic effects, primarily the presence or absence of intramolecular hydrogen bonding. In its most stable chair conformations, cis-cyclohexane-1,3-diol can adopt either a diequatorial or a diaxial arrangement of its hydroxyl groups. The diequatorial conformer is generally favored due to lower steric hindrance. However, the diaxial conformer can be significantly stabilized by the formation of an intramolecular hydrogen bond between the two hydroxyl groups.[1][2]
The conformational equilibrium of cis-cyclohexane-1,3-diol is highly solvent-dependent. In non-polar solvents, the diaxial conformer, stabilized by intramolecular hydrogen bonding, is more prevalent. In polar, hydrogen-bond-accepting solvents, the diequatorial conformer is favored as the solvent molecules compete for hydrogen bonding with the hydroxyl groups.[4]
Quantitative Stability Data
| Parameter | Solvent | Value (kcal/mol) | Favored Conformer of cis-Isomer |
| ΔG° (diequatorial ⇌ diaxial) | CCl₄ | 0.1 | Diaxial (due to H-bonding) |
| ΔG° (diequatorial ⇌ diaxial) | Aqueous Solution | 2.7 | Diequatorial |
| Intramolecular H-bond Energy | CCl₄ | ~1.6 | - |
Data sourced from a study on the conformational isomerism of cis-cyclohexane-1,3-diol.[4]
Acidity Comparison
Cis-cyclohexane-1,3-diol is a considerably stronger acid than its trans isomer. This marked difference in acidity is attributed to the stabilization of the conjugate base of the cis isomer. Upon deprotonation of one hydroxyl group, the resulting alkoxide can be stabilized by an intramolecular hydrogen bond with the remaining hydroxyl group. This stabilizing interaction is not possible in the trans isomer.[1]
Visualizing Conformational Differences
The following diagrams illustrate the key conformational features of cis- and trans-cyclohexane-1,3-diol.
References
- 1. organic chemistry - Stability of geometrical isomers in cycloalkanes - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. physicsforums.com [physicsforums.com]
- 3. spcmc.ac.in [spcmc.ac.in]
- 4. Conformational analysis. Part 21. Conformational isomerism in cis-cyclohexane-1,3-diol - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Cyclopentane-1,3-dione: A Viable Isostere for Carboxylic Acids in Drug Discovery
A detailed comparison of physicochemical properties and biological applications for researchers, scientists, and drug development professionals.
The strategic replacement of a carboxylic acid functional group with a suitable bioisostere is a cornerstone of modern medicinal chemistry. This approach aims to mitigate the liabilities often associated with carboxylic acids, such as poor membrane permeability and metabolic instability, while retaining or even enhancing biological activity.[1][2] Among the various carboxylic acid surrogates, the cyclopentane-1,3-dione moiety has emerged as a promising candidate, offering a unique combination of acidity, tunable lipophilicity, and structural versatility.[3][4] This guide provides an objective comparison of cyclopentane-1,3-dione with the carboxylic acid group and other common isosteres, supported by experimental data and detailed methodologies.
Physicochemical Properties: A Comparative Analysis
A critical aspect of isosteric replacement is the emulation of the acidic properties of a carboxylic acid, which is often crucial for target engagement.[5][6] Cyclopentane-1,3-diones exhibit pKa values that are remarkably similar to those of carboxylic acids, a consequence of the stabilized enolate formed upon deprotonation.[3][4][7] This similarity in acidity allows the cyclopentane-1,3-dione to mimic the electrostatic interactions of a carboxylate group within a biological target.[8][9]
The lipophilicity of a molecule, often expressed as logP or logD, is a key determinant of its pharmacokinetic profile. The cyclopentane-1,3-dione scaffold provides opportunities to modulate lipophilicity through substitution at various positions, offering a level of control that can be advantageous in drug optimization.[3][10]
Below is a table summarizing the key physicochemical properties of cyclopentane-1,3-dione and its derivatives in comparison to a representative carboxylic acid and another common isostere, tetrazole.
| Compound/Isostere | Structure | pKa | logP | Key Characteristics |
| Propanoic Acid | CH₃CH₂COOH | ~4.87 | 0.34 | Planar, capable of strong hydrogen bonding and electrostatic interactions.[2] |
| Cyclopentane-1,3-dione | C₅H₆O₂ | 4.4 - 5.23[4][7] | -1.27 to 0.3085[11][12] | Non-planar, exists in keto-enol tautomeric forms, acidity due to stabilized enolate.[7][8] |
| 2-Methylcyclopentane-1,3-dione | C₆H₈O₂ | ~4.7[4] | - | Substitution allows for tuning of physicochemical properties. |
| 1H-Tetrazole | CH₂N₄ | ~4.9 | -0.73 | Planar, aromatic, commonly used and well-validated carboxylic acid isostere.[4] |
Biological Activity: A Case Study in Thromboxane (B8750289) A₂ Receptor Antagonists
The true test of a carboxylic acid isostere lies in its ability to maintain or improve biological activity in a relevant pharmacological context. The utility of the cyclopentane-1,3-dione moiety has been compellingly demonstrated in the design of potent thromboxane A₂ (TP) receptor antagonists.[4] In a key study, the carboxylic acid group of a known TP receptor antagonist was replaced with mono- and di-substituted cyclopentane-1,3-dione derivatives.[3][13] The resulting compounds exhibited nanomolar IC₅₀ and Kd values, comparable to the parent carboxylic acid, thereby validating the cyclopentane-1,3-dione as an effective bioisostere in this setting.[3][4][10]
The following table presents a selection of data from this study, comparing the in vitro potency of the parent carboxylic acid with its cyclopentane-1,3-dione-containing analogues.
| Compound | Isosteric Group | IC₅₀ (nM) | Kd (nM) |
| Parent Compound (12) | Carboxylic Acid | 10 ± 2 | 5 ± 1 |
| Analogue (41) | Cyclopentane-1,3-dione | 15 ± 3 | 8 ± 2 |
| Analogue (42) | 2-Methyl-cyclopentane-1,3-dione | 8 ± 1 | 4 ± 1 |
| Analogue (43) | 2,2-Dimethyl-cyclopentane-1,3-dione | 20 ± 4 | 12 ± 3 |
Data adapted from studies on thromboxane A₂ receptor antagonists.[3]
Experimental Protocols
Determination of pKa by Potentiometric Titration
The acidity of the cyclopentane-1,3-dione derivatives can be experimentally determined using potentiometric titration.
Methodology:
-
Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol (B129727) or DMSO) to ensure solubility.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.
-
pH Measurement: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point, which corresponds to the inflection point of the curve.[7]
In Vitro Biological Evaluation: Radioligand Binding Assay
The affinity of the compounds for a specific receptor, such as the thromboxane A₂ receptor, can be determined using a radioligand binding assay.
Methodology:
-
Membrane Preparation: Cell membranes expressing the target receptor are prepared from a suitable cell line (e.g., HEK293 cells).
-
Assay Setup: The membranes are incubated with a radiolabeled ligand (e.g., [³H]-SQ 29,548 for the TP receptor) and varying concentrations of the test compound.
-
Incubation and Separation: The mixture is incubated to allow for binding equilibrium. The bound and free radioligand are then separated by rapid filtration.
-
Quantification: The amount of radioactivity retained on the filter, representing the bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The equilibrium dissociation constant (Kd) can then be calculated from the IC₅₀ value.[3][13]
Structural Comparison and Rationale
The cyclopentane-1,3-dione presents a distinct three-dimensional structure compared to the planar carboxylic acid. This non-planar arrangement can be advantageous in exploring chemical space and achieving novel interactions within a binding site. The diagram below illustrates the structural differences and the acidic protons of a carboxylic acid, cyclopentane-1,3-dione, and a tetrazole.
References
- 1. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Cyclopentane-1,3-dione: a novel isostere for the carboxylic acid functional group. Application to the design of potent thromboxane (A2) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structure Property Relationships of Carboxylic Acid Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. Evaluation of cyclopentane-1,3-dione as isostere of the carboxylic acid functional group [morressier.com]
- 10. researchgate.net [researchgate.net]
- 11. Cyclopentan-1,3-dion | CAS#:3859-41-4 | Chemsrc [chemsrc.com]
- 12. chemscene.com [chemscene.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Techniques for Purity Analysis of 1,3-Cyclopentanediol
For Researchers, Scientists, and Drug Development Professionals
The purity of 1,3-cyclopentanediol (B3029237), a versatile building block in the synthesis of polymers and pharmaceuticals, is critical to ensure the quality, safety, and efficacy of the final product. A variety of analytical techniques can be employed to assess its purity, each with distinct advantages and limitations. This guide provides an objective comparison of the primary analytical methods for the purity analysis of 1,3-cyclopentanediol, supported by experimental data and detailed protocols.
Comparison of Analytical Techniques
The selection of an appropriate analytical technique for the purity analysis of 1,3-cyclopentanediol depends on the specific requirements of the analysis, such as the need to quantify impurities, determine the ratio of cis/trans isomers, or assess enantiomeric purity. The most common techniques employed are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation
The following tables summarize the key performance characteristics of each technique for the analysis of 1,3-cyclopentanediol.
Table 1: Comparison of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Purity Analysis
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile compounds in the gas phase based on boiling point and polarity. | Separation of compounds in the liquid phase based on their affinity for the stationary and mobile phases. |
| Primary Use | Quantification of volatile impurities, determination of cis/trans isomer ratio. | Quantification of non-volatile impurities, analysis of thermally labile compounds. |
| Derivatization | Often required for diols to increase volatility (e.g., silylation). | Generally not required. |
| Sensitivity | High, especially with a Flame Ionization Detector (FID). | Moderate to high, depending on the detector (e.g., UV, ELSD, MS). |
| Resolution | Excellent for separating volatile isomers. | Good, can be optimized with different column chemistries and mobile phases. |
| Sample Throughput | High. | Moderate. |
| Instrumentation Cost | Generally lower than HPLC. | Generally higher than GC. |
Table 2: Performance Characteristics of Key Analytical Techniques
| Technique | Analyte | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Accuracy (% Recovery) | Precision (%RSD) |
| Chiral GC-FID | cis/trans Isomers | - | - | - | - |
| RP-HPLC-ELSD | Diols (general) | - | - | 98-102% | < 2% |
| Quantitative NMR (qNMR) | Purity Assay | ~0.1 mg/mL | ~0.3 mg/mL | 99-101% | < 1% |
Experimental Protocols
Detailed methodologies are crucial for obtaining accurate and reproducible results. The following are representative protocols for the analysis of 1,3-cyclopentanediol.
Gas Chromatography (GC) for cis/trans Isomer Ratio Determination
This method is suitable for determining the ratio of cis and trans isomers of 1,3-cyclopentanediol.
-
Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID) and a chiral capillary column.
-
Column: Chiral polysiloxane-based column (e.g., derived from (R,R)-tartramide) is effective for direct enantiomer resolution of diols without derivatization.
-
Carrier Gas: Hydrogen or Helium.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 5 °C/min to 150 °C.
-
Hold: 5 minutes at 150 °C.
-
-
Sample Preparation: Dissolve the 1,3-cyclopentanediol sample in a suitable solvent (e.g., methanol (B129727) or dichloromethane) to a concentration of approximately 1 mg/mL.
-
Data Analysis: The relative percentage of the cis and trans isomers is determined by the area normalization of the corresponding peaks in the chromatogram. A commercial batch of 1,3-cyclopentanediol was analyzed using chiral GC and found to have a cis/trans ratio of 15/85.[1]
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
This method can be adapted for the purity assessment and identification of non-volatile impurities in 1,3-cyclopentanediol.
-
Instrumentation: HPLC system with a pump, autosampler, column oven, and a suitable detector such as an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS).
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Gradient: Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, and return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector: ELSD (Nebulizer temperature: 40 °C, Evaporator temperature: 60 °C, Gas flow: 1.5 L/min) or MS for impurity identification.
-
Sample Preparation: Dissolve the 1,3-cyclopentanediol sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Data Analysis: Purity is determined by the area percentage of the main peak. Impurities can be identified by their mass-to-charge ratio using an MS detector. Purity was confirmed by LC-MS for derivatives of 1,3-cyclopentanediol.[2]
Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Determination
qNMR is a primary analytical method that provides an absolute purity value without the need for a specific reference standard of the analyte.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which both the sample and an internal standard are soluble and stable (e.g., DMSO-d₆, CDCl₃).
-
Internal Standard: A certified reference material with a known purity and a simple NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh a specific amount of the 1,3-cyclopentanediol sample (e.g., 10 mg) into a clean, dry vial.
-
Accurately weigh a specific amount of the internal standard into the same vial.
-
Dissolve the mixture in a known volume of the deuterated solvent.
-
Transfer an appropriate volume to an NMR tube.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all relevant protons (typically 5 times the longest T1 relaxation time).
-
A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio (S/N > 250:1 for <1% integration error).[3]
-
-
Data Analysis:
-
Integrate a well-resolved signal of 1,3-cyclopentanediol and a signal of the internal standard.
-
Calculate the purity of the 1,3-cyclopentanediol using the following equation:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
sample = 1,3-cyclopentanediol
-
IS = Internal Standard
-
-
Mandatory Visualization
Experimental Workflow for Chromatographic Purity Analysis
References
A Comparative Guide to the Synthesis of 1,3-Cyclopentanediol: Bio-Based vs. Petrochemical Routes
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1,3-cyclopentanediol (B3029237), a valuable building block in the pharmaceutical and polymer industries, can be achieved through two primary avenues: renewable bio-based methods and traditional petrochemical processes. This guide provides an objective comparison of these synthesis routes, supported by available experimental data, to aid researchers in selecting the most suitable method for their specific applications.
Executive Summary
The bio-based synthesis of 1,3-cyclopentanediol, primarily from lignocellulose-derived furfuryl alcohol, presents a promising and sustainable alternative to conventional petrochemical methods that rely on cyclopentadiene. The bio-based route is characterized by its potential for cost-effectiveness and industrial scalability.[1] In contrast, petrochemical routes offer well-established methodologies with options for high stereoselectivity, a critical factor in the synthesis of chiral drug intermediates.[2] The choice between these routes will ultimately depend on factors such as the desired stereoisomer, cost considerations, and sustainability goals.
Comparative Data
The following table summarizes key quantitative data for the bio-based and petrochemical synthesis of 1,3-cyclopentanediol.
| Parameter | Bio-Based Synthesis (from Furfuryl Alcohol) | Petrochemical Synthesis (from Cyclopentane-1,3-dione) |
| Starting Material | Furfuryl Alcohol | Cyclopentane-1,3-dione |
| Key Intermediates | 4-hydroxycyclopent-2-enone | 3-hydroxycyclopentanone |
| Catalysts | MgAl-HT (Rearrangement), Raney® Ni or Ru/C (Hydrogenation)[1] | Ru/C (Hydrogenation)[3] |
| Overall Yield | Up to 72% carbon yield[1] | Up to 78% yield[4] |
| Stereoselectivity | Produces a mixture of cis and trans isomers; the cis:trans ratio can be influenced by reaction conditions.[4] | Typically yields a cis:trans ratio of approximately 7:3, which can be altered by temperature.[3][4] |
| Key Advantages | Renewable feedstock, potentially cost-effective and scalable.[1] | Well-established chemistry, options for high stereoselectivity via other routes (e.g., asymmetric alkylation).[2] |
| Key Challenges | Complex intermediate stabilization in the aqueous phase.[3] | Reliance on non-renewable petroleum feedstocks. |
Synthesis Pathways and Logical Relationships
The following diagrams illustrate the chemical transformations involved in both the bio-based and petrochemical synthesis routes for 1,3-cyclopentanediol.
Caption: Bio-based synthesis of 1,3-cyclopentanediol from furfuryl alcohol.
Caption: Petrochemical synthesis of 1,3-cyclopentanediol from cyclopentadiene.
Experimental Protocols
This section provides detailed methodologies for key experiments in both the bio-based and petrochemical synthesis of 1,3-cyclopentanediol.
Bio-Based Synthesis: Aqueous Phase Rearrangement of Furfuryl Alcohol and Hydrogenation
This two-step protocol is based on the work of Zhang et al.[1]
Step 1: Aqueous Phase Rearrangement of Furfuryl Alcohol
-
Reaction Setup: In a high-pressure reactor, combine furfuryl alcohol and water.
-
Catalyst Addition: Add a small amount of a solid base catalyst, such as magnesium-aluminum hydrotalcite (MgAl-HT), to the mixture. The base catalyst is crucial for minimizing the formation of levulinic acid, which can promote undesirable polymerization of furfuryl alcohol.[1]
-
Reaction Conditions: Heat the mixture under controlled temperature and pressure.
-
Work-up: After the reaction, the solid catalyst can be recovered by filtration. The aqueous solution containing 4-hydroxycyclopent-2-enone can be used directly in the next step.
Step 2: Hydrogenation of 4-hydroxycyclopent-2-enone
-
Solvent: Tetrahydrofuran (THF) is an effective solvent for this hydrogenation step, leading to higher carbon yields of 1,3-cyclopentanediol.[1]
-
Catalyst: Add a hydrogenation catalyst, such as Raney® Ni or Ruthenium on Carbon (Ru/C), to the solution of 4-hydroxycyclopent-2-enone in THF.
-
Hydrogenation Conditions: Pressurize the reactor with hydrogen gas and heat to the desired temperature. The reaction is typically carried out at elevated temperatures and pressures.[4]
-
Product Isolation: After the reaction is complete, cool the reactor, vent the hydrogen, and filter to remove the catalyst. The solvent can be removed under reduced pressure to yield crude 1,3-cyclopentanediol.
-
Purification: The resulting mixture of cis and trans isomers of 1,3-cyclopentanediol can be purified by fractional distillation under vacuum.[5]
Petrochemical Synthesis: Hydrogenation of Cyclopentane-1,3-dione
This protocol is based on the hydrogenation of cyclic 1,3-diones.[4]
-
Reaction Setup: In a high-pressure autoclave, dissolve cyclopentane-1,3-dione in a suitable solvent, such as tert-butanol (B103910) (tBuOH).
-
Catalyst Addition: Add a commercial Ruthenium on Carbon (Ru/C) catalyst to the solution. The quality of the starting dione (B5365651) is important, as impurities can poison the catalyst.[4]
-
Hydrogenation Conditions: Seal the reactor and purge with hydrogen gas. Pressurize the reactor with hydrogen to approximately 100 bar and heat to around 100°C.[4]
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as gas chromatography (GC) to observe the conversion of the starting material and the formation of the intermediate, 3-hydroxycyclopentanone, and the final diol product.
-
Product Isolation: Upon completion, cool the reactor, vent the hydrogen, and filter off the catalyst. The solvent is then removed under reduced pressure.
-
Purification: The crude product, a mixture of cis- and trans-1,3-cyclopentanediol, can be purified by fractional distillation to separate the isomers.[4]
Stereoselectivity Considerations
The spatial arrangement of the hydroxyl groups in 1,3-cyclopentanediol (cis or trans) significantly influences its physical and chemical properties, which is particularly important in drug development.
-
Bio-Based Route: This route naturally produces a mixture of cis and trans isomers. While some control over the ratio is possible by modifying reaction conditions, achieving high stereoselectivity may require additional separation steps or the development of more selective catalysts.[3]
-
Petrochemical Route: The hydrogenation of cyclopentane-1,3-dione also yields a mixture of diastereomers. However, the petrochemical approach offers more established methods for achieving high enantioselectivity, such as palladium-catalyzed asymmetric allylic alkylation, which can provide access to specific chiral building blocks of cis-1,3-cyclopentanediol.[2]
Environmental and Economic Perspectives
-
Bio-Based Route: The use of a renewable feedstock derived from lignocellulosic biomass makes this route inherently more sustainable. The process has been described as "industrially scalable and cost-effective," suggesting its potential for economic viability.[1]
-
Petrochemical Route: This traditional route relies on finite fossil fuel resources. While the chemistry is well-understood and optimized, the long-term sustainability and price volatility of petroleum feedstocks are significant concerns.
Conclusion
The choice between bio-based and petrochemical synthesis of 1,3-cyclopentanediol involves a trade-off between sustainability, cost, and stereochemical control. The bio-based route offers a promising path towards a more sustainable chemical industry, with the potential for cost-competitive production. For applications where high stereopurity is paramount, such as in the synthesis of specific chiral pharmaceuticals, the well-developed stereoselective methods available through petrochemical routes may currently be more advantageous. Further research into stereoselective catalysts for the bio-based pathway could bridge this gap, making it a more universally attractive option for the production of this versatile chemical intermediate.
References
- 1. Industrially scalable and cost-effective synthesis of 1,3-cyclopentanediol with furfuryl alcohol from lignocellulose - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Enantioselective Synthesis of a Hydroxymethyl-cis-1,3-cyclopentenediol Building Block - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy 1,3-Cyclopentanediol | 59719-74-3 [smolecule.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Small-scale screening of novel biobased monomers: the curious case of 1,3-cyclopentanediol - PMC [pmc.ncbi.nlm.nih.gov]
Reactivity Face-Off: A Comparative Analysis of Cis and Trans Isomers of 1,3-Cyclopentanediol
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of stereoisomers is paramount for predictable and efficient synthesis. This guide provides an in-depth comparison of the reactivity differences between cis- and trans-1,3-cyclopentanediol, focusing on key synthetic transformations. While direct, side-by-side quantitative kinetic data for these specific isomers is not extensively documented in peer-reviewed literature, this guide leverages fundamental stereochemical principles, conformational analysis, and analogous system data to provide a robust comparative framework.
The primary structural difference dictating the reactivity of these isomers lies in the spatial orientation of the two hydroxyl groups. In cis-1,3-cyclopentanediol, both hydroxyl groups are on the same face of the cyclopentane (B165970) ring, allowing for the formation of an intramolecular hydrogen bond. This interaction significantly influences the molecule's conformation and the accessibility and reactivity of the hydroxyl groups. Conversely, the trans isomer has its hydroxyl groups on opposite faces, precluding intramolecular hydrogen bonding and resulting in a more extended conformation.
Core Reactivity Differences: A Summary
The key factors influencing the differential reactivity of cis- and trans-1,3-cyclopentanediol are:
-
Intramolecular Hydrogen Bonding: Present in the cis isomer, this interaction can reduce the nucleophilicity of the involved hydroxyl groups and influence the stability of reaction intermediates and transition states.
-
Steric Hindrance: The accessibility of the hydroxyl groups to incoming reagents is a critical factor. The conformation adopted by each isomer can lead to varying degrees of steric shielding.
-
Thermodynamic Stability: The trans isomer is generally considered to be more thermodynamically stable due to reduced steric strain.
These factors lead to predictable differences in common synthetic transformations, as detailed in the comparative data table below.
Comparative Data: Reactivity in Key Organic Reactions
| Reaction Type | Cis-1,3-Cyclopentanediol | Trans-1,3-Cyclopentanediol | Expected Reactivity Difference | Rationale |
| Esterification | Slower | Faster | trans isomer reacts faster | The intramolecular hydrogen bond in the cis isomer reduces the nucleophilicity of the hydroxyl groups. The trans isomer's hydroxyl groups are more available for reaction. |
| Oxidation | Slower | Faster | trans isomer is oxidized more readily | The hydroxyl groups in the trans isomer are generally more sterically accessible to oxidizing agents. The intramolecular hydrogen bond in the cis isomer may also hinder the approach of the oxidant. |
| Acetal (B89532) Formation | Favorable (with di-carbonyls) | Unfavorable | cis isomer readily forms cyclic acetals | The proximity of the two hydroxyl groups on the same face of the ring in the cis isomer allows for the facile formation of a five- or six-membered cyclic acetal with aldehydes or ketones. This is sterically difficult for the trans isomer. |
| Thermal Stability | Less Stable | More Stable | trans isomer is more thermally stable | The cis isomer has a degradation pathway involving the ester bonds at lower temperatures (around 180°C), facilitated by intramolecular interactions. The trans isomer undergoes thermal dehydration at higher temperatures (around 200°C or higher).[1] |
Visualizing the Reactivity Determinants
The following diagrams illustrate the key structural features and their influence on the reactivity of the two isomers.
Caption: Factors influencing the reactivity of cis- and trans-1,3-cyclopentanediol.
Caption: Generalized experimental workflow for comparing isomer reactivity.
Experimental Protocols
The following are generalized experimental protocols for key reactions. Researchers should optimize these conditions for their specific needs.
Protocol 1: Comparative Esterification (Fischer Esterification)
Objective: To compare the rate of ester formation between the cis and trans isomers.
Materials:
-
cis-1,3-cyclopentanediol
-
trans-1,3-cyclopentanediol
-
Acetic acid (or other carboxylic acid)
-
Sulfuric acid (concentrated)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To two separate round-bottom flasks equipped with a Dean-Stark apparatus and reflux condenser, add the respective diol isomer (1.0 eq), acetic acid (2.2 eq), and toluene.
-
Add a catalytic amount of concentrated sulfuric acid (2-3 drops) to each flask.
-
Heat the reaction mixtures to reflux and monitor the collection of water in the Dean-Stark trap.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing by GC-MS or TLC.
-
Once the reaction with the trans isomer is complete, quench both reactions by cooling to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product to determine the yield of the di-ester and any remaining mono-ester or starting material.
Expected Outcome: The reaction with trans-1,3-cyclopentanediol is expected to proceed at a faster rate and potentially give a higher yield of the di-ester in the same amount of time compared to the cis isomer.
Protocol 2: Comparative Oxidation (Swern Oxidation)
Objective: To compare the efficiency of oxidation of the cis and trans isomers to the corresponding diketone.
Materials:
-
cis-1,3-cyclopentanediol
-
trans-1,3-cyclopentanediol
-
Oxalyl chloride
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Dichloromethane (B109758) (anhydrous)
Procedure:
-
In two separate flame-dried, three-necked flasks under an inert atmosphere, prepare a solution of oxalyl chloride (2.2 eq) in anhydrous dichloromethane and cool to -78 °C.
-
To each flask, add a solution of DMSO (4.4 eq) in anhydrous dichloromethane dropwise.
-
After stirring for 15 minutes, add a solution of the respective diol isomer (1.0 eq) in anhydrous dichloromethane dropwise.
-
Stir the mixtures for 1 hour at -78 °C.
-
Add triethylamine (5.0 eq) to each flask and allow the reactions to warm to room temperature.
-
Monitor the disappearance of the starting material by TLC.
-
Quench the reactions with water and extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting 1,3-cyclopentanedione (B128120) by column chromatography.
Expected Outcome: The oxidation of trans-1,3-cyclopentanediol is anticipated to be more efficient, leading to a higher yield of 1,3-cyclopentanedione compared to the cis isomer under identical reaction times.
Protocol 3: Comparative Acetal Formation
Objective: To compare the propensity of the cis and trans isomers to form a cyclic acetal with a ketone.
Materials:
-
cis-1,3-cyclopentanediol
-
trans-1,3-cyclopentanediol
-
Acetone (B3395972) (or other ketone/aldehyde)
-
p-Toluenesulfonic acid (catalytic amount)
-
Toluene
Procedure:
-
In two separate round-bottom flasks equipped with a Dean-Stark apparatus, dissolve the respective diol isomer (1.0 eq) and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Add acetone (1.1 eq) to each flask.
-
Heat the mixtures to reflux and monitor the removal of water.
-
Follow the reaction progress by TLC or GC-MS.
-
Upon completion (or after a set time), cool the reaction mixtures and neutralize the catalyst with a mild base (e.g., triethylamine).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Analyze the products to determine the yield of the cyclic acetal.
Expected Outcome: cis-1,3-cyclopentanediol is expected to form the corresponding cyclic acetal in high yield. trans-1,3-cyclopentanediol is expected to show little to no formation of the cyclic acetal, likely resulting in recovery of the starting material or formation of oligomeric products.
Conclusion
The stereochemical arrangement of the hydroxyl groups in cis- and trans-1,3-cyclopentanediol profoundly impacts their chemical reactivity. The presence of intramolecular hydrogen bonding in the cis isomer decreases the nucleophilicity of its hydroxyl groups, slowing down reactions like esterification and oxidation. However, this same geometric constraint makes the cis isomer ideally suited for the formation of cyclic acetals. In contrast, the more thermodynamically stable trans isomer, with its more accessible hydroxyl groups, generally exhibits higher reactivity in standard transformations where the two hydroxyl groups react independently. A thorough understanding of these inherent reactivity differences is crucial for the strategic design of synthetic routes utilizing these versatile building blocks.
References
Validating the Structure of cis-Cyclopentane-1,3-diol: A Comparative Analysis Using ¹H-NMR and LC-MS
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of stereoisomers is a critical step in chemical synthesis and drug discovery. This guide provides a comparative analysis for the validation of the cis-Cyclopentane-1,3-diol structure, contrasting it with its trans isomer using ¹H-Nuclear Magnetic Resonance (¹H-NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS). Detailed experimental protocols and data are presented to facilitate the clear differentiation of these diastereomers.
The spatial arrangement of the hydroxyl groups in cis- and trans-Cyclopentane-1,3-diol leads to distinct spectral and chromatographic behaviors. In the cis isomer, both hydroxyl groups reside on the same face of the cyclopentane (B165970) ring, while in the trans isomer, they are on opposite faces. These stereochemical differences are readily discernible through ¹H-NMR and LC-MS analysis.
Comparative Data Analysis
The key to distinguishing between the cis and trans isomers lies in the analysis of their respective ¹H-NMR spectra and LC-MS chromatograms. The following tables summarize the expected and reported data for each technique.
¹H-NMR Spectral Data
The differentiation of cis and trans isomers by ¹H-NMR is primarily based on the differences in chemical shifts (δ) and proton-proton coupling constants (J). The through-bond interactions between neighboring protons are highly sensitive to the dihedral angles between them, which are distinct for each isomer. Generally, trans vicinal coupling constants are larger than cis vicinal coupling constants.[1]
| Parameter | This compound | trans-Cyclopentane-1,3-diol | Key Distinguishing Feature |
| Proton Assignment | Chemical Shift (δ) ppm | Chemical Shift (δ) ppm | |
| H-1, H-3 (CH-OH) | ~4.4 - 4.6 | ~4.2 - 4.4 | The methine protons adjacent to the hydroxyl groups in the cis isomer are typically deshielded and appear at a lower field compared to the trans isomer. |
| Methylene (B1212753) Protons (H-2, H-4, H-5) | ~1.6 - 2.2 | ~1.5 - 2.1 | Overlapping multiplets with subtle differences in chemical shifts due to the different magnetic environments in the two isomers. |
| Coupling Constants (J) Hz | |||
| ³J (H-1, H-2/H-5) & ³J (H-3, H-2/H-4) | Smaller J-values | Larger J-values | The vicinal coupling constants between the methine protons and adjacent methylene protons are expected to be smaller for the cis isomer. |
Note: The exact chemical shifts can vary depending on the solvent and concentration. The data presented is based on typical values found in the literature for similar cyclopentane diol systems.
LC-MS Data
Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred method for the separation of these highly polar diols, as it provides better retention and resolution compared to traditional reversed-phase chromatography.[2][3] The differential interaction of the isomers with the polar stationary phase allows for their chromatographic separation.
| Parameter | This compound | trans-Cyclopentane-1,3-diol | Key Distinguishing Feature |
| Retention Time (t_R_) | Typically shorter | Typically longer | The cis isomer, often being slightly less polar or having a different presentation of its hydroxyl groups to the stationary phase, is expected to elute earlier than the trans isomer in a typical HILIC separation. |
| Mass-to-Charge Ratio (m/z) | 103.0705 [M+H]⁺ | 103.0705 [M+H]⁺ | As isomers, both compounds have the same molecular weight and will exhibit the same m/z value in the mass spectrometer. |
Note: Retention times are highly dependent on the specific column, mobile phase composition, and gradient used.
Experimental Protocols
Detailed methodologies for the acquisition of ¹H-NMR and LC-MS data are crucial for reproducible and reliable structural validation.
¹H-NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the cyclopentane-1,3-diol sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Instrumentation: Acquire the ¹H-NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: 0-10 ppm.
-
Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.
-
Temperature: 298 K.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Calibrate the spectrum using the TMS signal. Integrate the signals to determine the relative proton ratios and measure the chemical shifts and coupling constants.
LC-MS (HILIC Method)
-
Sample Preparation: Prepare a stock solution of the cyclopentane-1,3-diol sample at 1 mg/mL in a mixture of acetonitrile (B52724) and water (e.g., 90:10 v/v). Further dilute to a working concentration of 1-10 µg/mL.
-
Instrumentation: Utilize an HPLC or UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: A HILIC column (e.g., silica, amide, or diol phase) with dimensions such as 2.1 mm x 100 mm, 1.7 µm particle size.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient might start at 95% B, hold for 1 minute, decrease to 50% B over 10 minutes, hold for 2 minutes, and then return to the initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 2-5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Gas Flow Rates: Optimize for the specific instrument.
-
Mass Range: m/z 50-500.
-
-
Data Analysis: Integrate the peaks in the total ion chromatogram (TIC) to determine the retention times. Extract the mass spectrum for each peak to confirm the m/z value.
Workflow for Structural Validation
The logical flow for the validation of the this compound structure involves a systematic approach combining both spectroscopic and chromatographic techniques.
Caption: Workflow for the validation of this compound structure.
By following this comprehensive guide, researchers can confidently validate the structure of this compound and distinguish it from its trans isomer, ensuring the stereochemical integrity of their compounds for downstream applications in research and development.
References
Safety Operating Guide
Proper Disposal of cis-Cyclopentane-1,3-diol: A Step-by-Step Guide for Laboratory Professionals
Providing critical safety and logistical information for the handling and disposal of cis-Cyclopentane-1,3-diol, this guide offers procedural steps to ensure the safety of laboratory personnel and compliance with regulations.
This compound is a chemical compound that requires careful handling and disposal due to its potential hazards. It is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[1][2] Adherence to proper disposal protocols is essential to mitigate risks and ensure a safe laboratory environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side-shields or chemical goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
-
Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[1]
-
Skin and Body Protection: Wear protective clothing to prevent skin contact.[1]
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1]
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with institutional and regulatory guidelines. The general workflow for chemical waste disposal is as follows:
-
Waste Identification and Segregation:
-
Do not mix this compound with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Collect it in a dedicated, properly labeled hazardous waste container.
-
-
Containerization:
-
Use a chemically resistant container that can be securely sealed.
-
Ensure the container is in good condition and compatible with the chemical.
-
-
Labeling:
-
Clearly label the container as "Hazardous Waste."
-
Include the full chemical name: "this compound" and its CAS Number (59719-74-3).[1]
-
Indicate the approximate quantity of waste.
-
-
Storage:
-
Final Disposal:
Spill Response Protocol
In the event of a spill, immediate action is necessary to contain the material and prevent exposure.
-
Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.
-
Containment: For spills, sweep up and shovel the material into a suitable container for disposal.[1] Avoid dust formation.
-
Decontamination: Clean the spill area thoroughly. All cleaning materials should be treated as hazardous waste and disposed of accordingly.
-
Report: Report the spill to your institution's EHS department.
Safety and Hazard Summary
| Hazard Classification | Precautionary Measures |
| Skin Irritation (Category 2) [1] | Wash hands thoroughly after handling.[1] If on skin, wash with plenty of soap and water.[1] Take off contaminated clothing and wash before reuse.[1] |
| Serious Eye Irritation (Category 2) [1] | Wear eye protection.[1] If in eyes, rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do.[1] Continue rinsing. |
| Specific target organ toxicity (single exposure, Respiratory system, Category 3) [1] | Avoid breathing dust/fume/gas/mist/vapors/spray.[1] Use only outdoors or in a well-ventilated area.[1] If inhaled, remove person to fresh air and keep comfortable for breathing.[1] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling cis-Cyclopentane-1,3-diol
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical plans for the handling and disposal of cis-Cyclopentane-1,3-diol. Adherence to these procedures is essential for ensuring laboratory safety and procedural accuracy.
This compound is recognized as a chemical irritant that can affect the skin, eyes, and respiratory system.[1][2][3] It is crucial to handle this compound with appropriate personal protective equipment and within a controlled environment to minimize exposure.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Required Equipment | Specifications and Remarks |
| Eye and Face | Chemical safety goggles or a face shield | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166. Goggles are necessary where a splash or spray hazard exists.[1][4] |
| Skin | Chemical-resistant gloves | While specific breakthrough time data for this compound is not readily available, nitrile or butyl rubber gloves are recommended for handling alcohols.[5] Always inspect gloves for any signs of degradation or perforation before use. It is advisable to change gloves immediately if contamination occurs. |
| Body | Laboratory coat | A standard lab coat should be worn to prevent skin contact. For procedures with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat. |
| Respiratory | Not generally required under normal use with adequate ventilation | If working in an area with poor ventilation or if dust/aerosol generation is likely, a NIOSH/MSHA-approved respirator should be used.[1] Work should ideally be conducted in a chemical fume hood. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is critical to maintaining a safe laboratory environment.
1. Pre-Handling Checklist:
-
Ensure the Safety Data Sheet (SDS) for this compound is readily accessible.
-
Verify that a safety shower and eyewash station are unobstructed and operational.
-
Confirm the availability of a spill kit appropriate for non-halogenated organic solids.
-
Prepare a designated work area, preferably within a certified chemical fume hood, ensuring it is clean and uncluttered.[1]
2. Weighing and Solution Preparation:
-
To minimize inhalation risk, handle the solid form of this compound within a chemical fume hood.[3]
-
Use anti-static weighing paper or a suitable container for weighing the solid.
-
When preparing a solution, slowly add the solid to the solvent to avoid splashing.
-
Ensure the container is appropriately labeled with the chemical name, concentration, date, and your initials.
3. Transporting:
-
When moving the chemical, whether in solid form or in solution, use a secondary container to mitigate the risk of spills.[1]
Disposal Plan
Proper disposal of this compound and its contaminated materials is imperative to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: Unused this compound and any grossly contaminated disposable labware (e.g., weighing paper, gloves) should be collected in a designated hazardous waste container for non-halogenated organic solids.[6][7][8]
-
Liquid Waste: Solutions of this compound should be disposed of in a designated waste container for non-halogenated organic solvents.[6][7][8] Do not mix with halogenated solvent waste.[9][10]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents.[7]
-
Regulations: All waste must be handled and disposed of in accordance with local, state, and federal regulations.
Experimental Protocol: Preparation of a 0.1 M Solution of this compound in Water
This protocol outlines the steps for preparing a 100 mL of a 0.1 M aqueous solution of this compound.
Materials:
-
This compound (solid)
-
Deionized water
-
100 mL volumetric flask
-
Weighing paper
-
Spatula
-
Funnel
-
Beaker
-
Wash bottle with deionized water
Procedure:
-
Calculation: Calculate the required mass of this compound. The molar mass of this compound is approximately 102.13 g/mol . For 100 mL (0.1 L) of a 0.1 M solution, you will need: 0.1 mol/L * 0.1 L * 102.13 g/mol = 1.0213 g.
-
Weighing: In a chemical fume hood, accurately weigh out approximately 1.0213 g of this compound onto a piece of weighing paper using an analytical balance.
-
Transfer: Carefully transfer the weighed solid into the 100 mL volumetric flask using a powder funnel.
-
Rinsing: Rinse the weighing paper and funnel with a small amount of deionized water into the volumetric flask to ensure the complete transfer of the solid.
-
Dissolving: Add deionized water to the volumetric flask until it is about half full. Swirl the flask gently to dissolve the solid completely.
-
Dilution to Volume: Once the solid is fully dissolved, add deionized water dropwise until the bottom of the meniscus reaches the calibration mark on the neck of the volumetric flask.
-
Mixing: Cap the volumetric flask and invert it several times to ensure the solution is homogeneous.
-
Labeling: Label the flask with "0.1 M this compound (aq)", your initials, and the date of preparation.
Visual Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. ehs.umich.edu [ehs.umich.edu]
- 2. research.wayne.edu [research.wayne.edu]
- 3. ehs.sonoma.edu [ehs.sonoma.edu]
- 4. pdx.edu [pdx.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. nipissingu.ca [nipissingu.ca]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. bucknell.edu [bucknell.edu]
- 9. 7.2 Organic Solvents [ehs.cornell.edu]
- 10. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
